Methyl cyclobutanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl cyclobutanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTGNLZUIZHUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227312 | |
| Record name | Cyclobutanecarboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-85-5 | |
| Record name | Cyclobutanecarboxylic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CYCLOBUTANECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl Cyclobutanecarboxylate: Properties, Synthesis, and Applications
Introduction: The Significance of the Strained Scaffold
Methyl cyclobutanecarboxylate is a cycloaliphatic ester that serves as a pivotal building block in modern organic synthesis. While seemingly simple, its structure, featuring a strained four-membered carbocycle, imparts unique reactivity and conformational rigidity. This makes it an increasingly valuable scaffold in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The inherent ring strain of the cyclobutane moiety not only influences its chemical behavior but also presents distinct three-dimensional arrangements that are sought after in drug design to enhance properties like metabolic stability, receptor binding, and selectivity.[1][2][3]
This guide provides an in-depth exploration of the fundamental properties, synthetic methodologies, and key applications of this compound. It is designed for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile intermediate. We will delve into its physicochemical and spectroscopic profile, provide validated experimental protocols for its synthesis and derivatization, and discuss its strategic application in cutting-edge research.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral characteristics is foundational to its application. This section details the core properties of this compound.
Core Physicochemical Data
The essential physical and chemical identifiers for this compound are summarized in the table below. This data is critical for reaction planning, safety assessments, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | PubChem[4] |
| Molecular Weight | 114.14 g/mol | PubChem[4] |
| CAS Number | 765-85-5 | TCI America |
| Appearance | Colorless transparent liquid | TCI America |
| Boiling Point | 135-138.7 °C | ChemicalBook, TCI America |
| Flash Point | 30 °C (86 °F) | TCI America |
| Density | ~0.99 g/cm³ at 20 °C | TCI America |
| Refractive Index (n²⁰/D) | ~1.43 | TCI America |
| Purity | ≥98.0% | TCI America |
Structural and Spectroscopic Profile
The structure of this compound consists of a methyl ester functional group attached to a cyclobutane ring. This puckered, non-planar ring system is key to its utility.[5]
Expertise & Experience: The interpretation of spectroscopic data is crucial for reaction monitoring and product verification. While public, fully-annotated spectra for this specific compound are scarce, its structure allows for a confident prediction of its key spectral features. This predictive analysis is an essential skill for any synthetic chemist.
-
¹H NMR Spectroscopy (Predicted):
-
~3.67 ppm (singlet, 3H): The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.
-
~2.80 - 3.10 ppm (multiplet, 1H): The single proton on the carbon alpha to the carbonyl group (the methine proton) is expected to be the most downfield of the ring protons due to the deshielding effect of the ester. It will appear as a complex multiplet due to coupling with the adjacent methylene protons.
-
~1.80 - 2.30 ppm (multiplet, 6H): The remaining six protons on the cyclobutane ring will resonate in this region. Their signals will be complex and overlapping due to the puckered nature of the ring, leading to multiple, distinct magnetic environments and complex spin-spin coupling.
-
-
¹³C NMR Spectroscopy (Predicted):
-
~175 ppm: The carbonyl carbon (C=O) of the ester group will have the most downfield chemical shift.
-
~51 ppm: The carbon of the methoxy group (-OCH₃).
-
~35 - 40 ppm: The alpha-carbon (methine) of the cyclobutane ring.
-
~18 - 25 ppm: The remaining three carbons of the cyclobutane ring. Due to the symmetry of the parent ring, these may show fewer than three distinct signals.[6]
-
-
Infrared (IR) Spectroscopy (Predicted):
-
~1735 cm⁻¹ (strong, sharp): This is the characteristic C=O (carbonyl) stretching frequency for a saturated ester. This is the most prominent peak in the spectrum.
-
~2850-3000 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and cyclobutyl groups.
-
~1170-1250 cm⁻¹ (strong): C-O stretching vibrations of the ester group.
-
-
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): m/z = 114.
-
Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31, resulting in a peak at m/z = 83) and the McLafferty rearrangement if sterically feasible, though less common for cyclobutane systems. Ring cleavage products are also expected.[7]
-
Part 2: Synthesis and Reactivity
This compound is not only a building block but also a versatile substrate for further chemical modification.
Synthetic Route: Fischer Esterification
The most direct and economically viable synthesis is the Fischer esterification of cyclobutanecarboxylic acid with methanol, catalyzed by a strong acid.[8][9]
Trustworthiness: This protocol is a self-validating system. The progress can be monitored by techniques like TLC or GC, and the equilibrium can be manipulated to maximize yield. The use of excess alcohol as the solvent is a field-proven technique to drive the reaction to completion according to Le Châtelier's principle.[9]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).
-
Reagent Addition: Add anhydrous methanol (100 mL). The excess methanol serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (H₂SO₄, 1 mL) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CID 68408789 | C12H20O4 | CID 68408789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cerritos.edu [cerritos.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Unlocking Molecular Reactivity: A Technical Guide to the Ring Strain Energy of Methyl Cyclobutanecarboxylate
Introduction: The Energetic Landscape of Strained Rings
In the realm of medicinal chemistry and materials science, the intricate dance of molecular structure and reactivity is paramount. Small carbocyclic rings, particularly the cyclobutane moiety, represent a fascinating and potent structural motif. Their inherent ring strain, a consequence of non-ideal bond angles and eclipsing interactions, imbues them with a unique energetic signature that can be harnessed to drive chemical transformations and influence biological activity.[1][2][3] The high reactivity of molecules containing three- and four-membered rings, such as the antibiotic penicillin, is a direct consequence of this stored potential energy.[1][3] This guide provides a comprehensive exploration of the ring strain energy of a functionally substituted cyclobutane, methyl cyclobutanecarboxylate, offering both theoretical underpinnings and practical methodologies for its determination. Understanding and quantifying this strain is not merely an academic exercise; it is a critical component in the rational design of novel therapeutics and advanced materials.[4]
The parent cyclobutane molecule possesses a significant ring strain of approximately 26.3 kcal/mol (110 kJ/mol).[5][6][7] This instability arises from two primary sources:
-
Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. In a planar cyclobutane, these angles would be a rigid 90°, leading to substantial strain.[2][5]
-
Torsional Strain: The eclipsing of hydrogen atoms on adjacent carbon atoms. A planar conformation would maximize these unfavorable interactions.[2][5]
To alleviate some of this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[1][5][8] This puckering slightly decreases the C-C-C bond angles to around 88°, thereby increasing angle strain to some extent, but the overall energy of the molecule is lowered due to the reduction in eclipsing interactions.[1] The introduction of a substituent, such as a methyl carboxylate group, onto the cyclobutane ring is expected to modulate this delicate energetic balance, influencing both the magnitude of the ring strain and the conformational preferences of the molecule.[6][9][10]
Methodologies for Determining Ring Strain Energy
The quantification of ring strain is not a direct measurement but rather a value derived from the comparison of a cyclic molecule's thermodynamic properties to those of a suitable strain-free reference compound.[11] Both experimental and computational approaches are employed, each with its own set of advantages and considerations.
Experimental Determination: Combustion Calorimetry
The classic experimental technique for determining ring strain is bomb calorimetry.[12][13][14] This method measures the heat of combustion (ΔH°c), which is the heat released when a compound is completely burned in the presence of excess oxygen.[15] A higher heat of combustion per -CH2- group compared to a strain-free reference, such as a long-chain alkane or cyclohexane, is indicative of greater instability and thus higher ring strain.[7][15][16]
Objective: To experimentally determine the standard enthalpy of combustion (ΔH°c) of liquid this compound.
Apparatus:
-
Isoperibol bomb calorimeter
-
Oxygen bomb
-
Crucible (silica or platinum)
-
Pellet press
-
Fuse wire (platinum or nickel-chromium)
-
Calorimetric thermometer (0.001 °C resolution)
-
Oxygen source
-
Analytical balance (0.1 mg precision)
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of high-purity this compound (approximately 0.5-1.0 g) into a crucible.
-
Attach a known length of fuse wire to the bomb's electrodes, ensuring it is in contact with the sample.
-
-
Calorimeter Assembly:
-
Place the crucible in the bomb.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
-
Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.
-
-
Combustion and Data Acquisition:
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature of the water jacket at regular intervals before, during, and after combustion until a constant temperature is reached.
-
-
Data Analysis:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Determine the total heat released during combustion by multiplying the temperature rise by the predetermined heat capacity of the calorimeter.[12]
-
Subtract the heat contributions from the combustion of the fuse wire.
-
Calculate the standard enthalpy of combustion (ΔH°c) in kJ/mol.
-
Strain Energy Calculation:
The ring strain energy is then calculated by comparing the experimental heat of combustion to a theoretical value for a hypothetical strain-free molecule with the same atomic composition.
Computational Chemistry: A Powerful Predictive Tool
Computational chemistry offers a versatile and increasingly accurate alternative for determining ring strain energies, bypassing the need for potentially hazardous and resource-intensive experimental work.[4][17] High-level ab initio and Density Functional Theory (DFT) methods are commonly used to calculate the energies of molecules.[18] The strain energy is then derived using hypothetical, balanced chemical reactions known as isodesmic or homodesmotic reactions.[19][20]
-
Isodesmic Reactions: These reactions conserve the number and type of chemical bonds on both the reactant and product sides.[20]
-
Homodesmotic Reactions: A more refined approach where the hybridization state of the atoms and the number of attached hydrogens are also conserved, leading to better cancellation of errors in the calculations.[20]
Objective: To computationally determine the ring strain energy of this compound using a homodesmotic reaction.
Software: A quantum chemistry software package such as Gaussian, Q-Chem, or Spartan.
Procedure:
-
Conformational Analysis:
-
Perform a conformational search for this compound to identify the lowest energy conformer(s). The orientation of the methyl carboxylate group (axial vs. equatorial) will be critical.
-
-
Geometry Optimization and Frequency Calculations:
-
Perform a full geometry optimization and frequency calculation for the lowest energy conformer of this compound at a suitable level of theory (e.g., B3LYP/6-31G* or higher).[21] The absence of imaginary frequencies confirms a true energy minimum.
-
-
Homodesmotic Reaction Construction:
-
Construct a balanced homodesmotic reaction. For this compound, a suitable reaction would be:
This compound + 3 x Ethane → Isopropyl acetate + 2 x Propane
-
-
Calculations for All Reaction Components:
-
Perform geometry optimization and frequency calculations for all molecules in the homodesmotic reaction (ethane, isopropyl acetate, and propane) at the same level of theory and basis set used for this compound.
-
-
Strain Energy Calculation:
-
Calculate the enthalpy change (ΔH) for the homodesmotic reaction at 298.15 K using the computed electronic energies and thermal corrections (including zero-point vibrational energy).
-
ΔH = [ΣH(products)] - [ΣH(reactants)]
-
The calculated ΔH for this reaction is equal to the ring strain energy of this compound.[4]
-
Influence of the Methyl Carboxylate Substituent
The introduction of a methyl carboxylate group onto the cyclobutane ring is anticipated to influence the ring strain in several ways:
-
Steric Effects: The bulky methyl carboxylate group will have preferred orientations (axial vs. equatorial) to minimize steric interactions with the ring hydrogens. This can affect the puckering of the ring.
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group may have a minor influence on the C-C bond lengths and strengths within the ring.
-
Conformational Preferences: The conformational analysis of cyclobutanecarboxylic acid and its derivatives is complex, with multiple low-energy conformers possible.[22] The interplay between the ring puckering and the orientation of the substituent is crucial in determining the overall strain.
Quantitative Data Summary
The following table summarizes relevant thermochemical data for cyclobutane and related compounds to provide context for the anticipated ring strain of this compound.
| Compound | Property | Value (kcal/mol) | Value (kJ/mol) | Reference(s) |
| Cyclobutane | Ring Strain Energy | ~26.3 | ~110 | [5][6][7] |
| Cyclobutane (gas) | Standard Enthalpy of Formation (ΔfH°gas) | 6.6 | 27.63 ± 0.47 | [6][25] |
| Cyclobutane (liquid) | Standard Enthalpy of Combustion (ΔcH°liquid) | -650.2 | -2720.4 ± 0.5 | [7] |
| 1,1-Dimethylcyclobutane | Reduction in Strain vs. Cyclobutane | > 8 | > 33.5 | [23] |
Conclusion and Future Directions
The ring strain energy of this compound is a critical parameter for understanding its reactivity and for its application in drug discovery and materials science. While a precise experimental value is not currently documented, this guide has provided a robust framework for its determination through both combustion calorimetry and computational chemistry. The computational workflow, in particular, offers a highly accessible and accurate means of predicting this value.
Future research should focus on the experimental determination of the heat of combustion of this compound to validate computational predictions. Furthermore, a systematic computational study of a series of substituted cyclobutanes would provide a more comprehensive understanding of how different functional groups modulate ring strain, thereby enabling a more predictive approach to the design of novel strained-ring systems for various applications. The continued development of machine learning models also promises to make the prediction of ring strain energies even faster and more accessible for large-scale screening of virtual compound libraries.[17][20]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. q-chem.com [q-chem.com]
- 22. researchgate.net [researchgate.net]
- 23. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Collection - Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 25. atct.anl.gov [atct.anl.gov]
An In-depth Technical Guide to Methyl Cyclobutanecarboxylate (CAS 765-85-5): Properties, Hazards, and Safe Handling
This technical guide provides a comprehensive overview of Methyl Cyclobutanecarboxylate (CAS 765-85-5), a versatile intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, associated hazards, and robust protocols for safe handling and utilization.
Introduction and Synthetic Relevance
This compound is an ester characterized by a four-membered cyclobutane ring, a structural motif of increasing interest in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] Its utility as a building block stems from the reactivity of the ester functional group and the potential for the cyclobutane ring to undergo specific chemical transformations.[1]
This compound serves as a key starting material or intermediate in the synthesis of more complex molecules, enabling the construction of novel chemical entities with potential therapeutic or agricultural applications.[2][3] The controlled introduction of the cyclobutane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 765-85-5 | [3] |
| Molecular Formula | C₆H₁₀O₂ | [4][5] |
| Molecular Weight | 114.14 g/mol | [4][6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Distinctive | [1] |
| Boiling Point | 135-139 °C | [7][8] |
| Flash Point | 30.1 °C | [2][3] |
| Density | Approximately 0.99 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents, insoluble in water. | |
| Refractive Index | Approximately 1.43 | [4] |
Hazard Identification and GHS Classification
This compound is classified as a flammable liquid. Appropriate precautions must be taken when handling and storing this compound.
GHS Pictogram:
Signal Word: Warning [9]
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements should be consulted from the safety data sheet before use. Key precautions include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][3][10]
-
P240: Ground/bond container and receiving equipment.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
-
P403+P235: Store in a well-ventilated place. Keep cool.[10]
-
P501: Dispose of contents/container to an approved waste disposal plant.[10]
Toxicological Profile
| Exposure Route | Species | Value | Classification | Source |
| Oral LD50 | Rat | > 2000 mg/kg | Based on ATE data, classification criteria are not met. | [5] |
| Dermal LD50 | Rabbit | > 2000 mg/kg | Based on ATE data, classification criteria are not met. | [5] |
| Inhalation LC50 | Rat | > 20 mg/l | Based on ATE data, classification criteria are not met. | [5] |
It is important to note that some sources indicate potential for skin and eye irritation.[12] As with any chemical for which toxicological data is limited, it should be handled with care, and exposure should be minimized.
Environmental Fate and Ecotoxicity
Detailed studies on the environmental fate and ecotoxicity of this compound are not widely available. However, based on its structure as a simple ester, it is anticipated to be biodegradable. Its low water solubility suggests that it is unlikely to persist in aqueous environments. Nevertheless, release into the environment should be avoided.[5]
Reactivity and Stability
This compound is stable under normal laboratory conditions.[13] However, it is a flammable liquid and should be kept away from ignition sources. Incompatible materials include strong oxidizing agents, strong acids, and strong bases, which can catalyze its hydrolysis.[5] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[5][13]
Experimental Protocols
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the Fischer esterification of cyclobutanecarboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid.
Materials and Equipment:
-
Cyclobutanecarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Safe Handling and Storage Protocol
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat is required. Ensure full skin coverage.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be designated for flammable liquids.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Rinse the affected area with plenty of water for at least 15 minutes.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
In Case of a Spill:
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Risk Assessment Workflow
The following diagram illustrates a logical workflow for conducting a risk assessment prior to working with this compound.
Caption: A logical workflow for risk assessment before handling this compound.
Conclusion
This compound (CAS 765-85-5) is a valuable building block in modern organic synthesis. While it presents a manageable hazard profile, primarily related to its flammability, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its safe and effective use. This guide provides the essential information and procedural guidance to support researchers in leveraging the synthetic potential of this compound while maintaining the highest standards of laboratory safety.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 765-85-5 | TCI Deutschland GmbH [tcichemicals.com]
- 4. labproinc.com [labproinc.com]
- 5. fishersci.com [fishersci.com]
- 6. Buy this compound (EVT-461535) | 765-85-5 [evitachem.com]
- 7. airgas.com [airgas.com]
- 8. This compound | 765-85-5 [chemicalbook.com]
- 9. Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. paintdocs.com [paintdocs.com]
- 11. This compound | 765-85-5 | TCI AMERICA [tcichemicals.com]
- 12. Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of Methyl Cyclobutanecarboxylate: An In-depth Technical Guide
Introduction
The cyclobutane moiety, while less prevalent than five- and six-membered rings in medicinal chemistry, offers unique structural and physicochemical properties that are increasingly being leveraged in drug design.[1] Its rigid, puckered structure provides a well-defined three-dimensional scaffold that can be used to orient substituents in specific spatial arrangements, influencing molecular recognition and biological activity. A thorough understanding of the conformational preferences of substituted cyclobutanes is therefore paramount for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the theoretical methods used to study the conformation of methyl cyclobutanecarboxylate. We will delve into the principles of cyclobutane ring puckering, the application of high-level computational chemistry techniques to elucidate the conformational landscape, and the experimental validation of theoretical predictions. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the conformational behavior of this important structural motif.
The Puckered Nature of the Cyclobutane Ring
Unlike the planar depiction often used in 2D chemical structures, the cyclobutane ring is not flat. A planar conformation would result in significant torsional strain from eclipsing C-H bonds and angle strain due to the deviation from the ideal sp³ bond angle of 109.5°.[2] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1] This puckering leads to two distinct positions for a substituent on the ring: axial and equatorial .
The axial position is roughly perpendicular to the average plane of the ring, while the equatorial position is in the approximate plane of the ring. The interconversion between these two puckered conformations is a low-energy process. The relative stability of the axial and equatorial conformers is determined by the steric and electronic properties of the substituent.
Figure 1: Puckered conformations of this compound.
Theoretical Methodology for Conformational Analysis
Modern computational chemistry provides powerful tools to investigate the conformational preferences of molecules with high accuracy. Density Functional Theory (DFT) has emerged as a robust and efficient method for studying the electronic structure and geometry of organic molecules.
Computational Workflow
A typical workflow for the conformational analysis of this compound using computational methods is outlined below:
References
Unique chemical properties due to the four-membered cyclobutane ring.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered cyclobutane ring, long considered a chemical curiosity due to its inherent strain, has emerged as a powerful and versatile motif in modern chemistry. Its unique electronic and conformational properties, born from significant ring strain, impart reactivity and structural rigidity that are increasingly exploited in fields ranging from medicinal chemistry to materials science. This guide provides an in-depth exploration of the fundamental chemical principles governing the cyclobutane ring, its characteristic reactions, and its strategic application in the development of novel molecular entities. We will delve into the concepts of angle and torsional strain, the nature of its "bent bonds," and the puckered conformation that defines its three-dimensional structure. Furthermore, this document will serve as a practical resource, offering detailed protocols for the synthesis and characterization of cyclobutane derivatives, thereby equipping researchers with the knowledge to harness the synthetic potential of this remarkable carbocycle.
The Underpinnings of a Strained System: Structure and Bonding
The chemistry of cyclobutane is fundamentally dictated by its strained four-membered ring. With a strain energy of approximately 26.3 kcal/mol, it is the second most strained monocarbocycle after cyclopropane.[1][2] This high energy state arises from two primary factors: angle strain and torsional strain.
1.1. Angle Strain and the Concept of "Bent Bonds"
An ideal sp³-hybridized carbon atom has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, leading to significant deviation from the ideal geometry and inducing substantial angle strain.[3][4] To accommodate this geometric constraint, the carbon-carbon bonds in cyclobutane are not formed from a direct, linear overlap of sp³ hybrid orbitals. Instead, they are described as "bent bonds" or "banana bonds," where the electron density is concentrated outside the internuclear axis.[5][6] This outward bending of the C-C bonds allows for a reduction in angle strain, but at the cost of less effective orbital overlap, which contributes to the overall instability of the ring.[5][7][8]
Diagram 1: Orbital Overlap in Cyclobutane
A simplified representation of the bent bonds in cyclobutane, illustrating how orbital overlap occurs outside the direct internuclear axes of the carbon atoms.
1.2. Torsional Strain and the Puckered Conformation
If cyclobutane were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to significant torsional strain.[9][10] To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][9][11] In this conformation, one carbon atom is bent out of the plane of the other three by an angle of about 25°.[11][12] This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby relieving torsional strain.[9][13] However, this comes at the expense of a slight increase in angle strain, as the C-C-C bond angles decrease to approximately 88°.[1][9] The puckered conformation represents the lowest energy state for the cyclobutane ring, achieving a balance between these opposing strain factors.[1]
Reactivity Profile: Harnessing Strain for Chemical Transformations
The high ring strain of cyclobutane makes it susceptible to a variety of chemical reactions that are not readily observed in more stable cycloalkanes. These reactions are often driven by the release of this inherent strain.
2.1. Ring-Opening Reactions
The considerable strain energy of the cyclobutane ring can be released through ring-opening reactions, which can be initiated thermally or by various reagents.
2.1.1. Thermal Decomposition: At elevated temperatures (above 500 °C), cyclobutane undergoes thermal decomposition to yield two molecules of ethylene.[12][14] This reaction proceeds through a biradical intermediate and is a classic example of a unimolecular ring-opening reaction.[14]
2.1.2. Hydrogenation: Catalytic hydrogenation of cyclobutane with catalysts like nickel or platinum can lead to the formation of n-butane.[15] This ring-opening hydrogenation becomes progressively more difficult with increasing ring size.[15]
2.1.3. Nucleophilic and Electrophilic Attack: While unsubstituted cyclobutane is relatively inert to nucleophiles, the presence of activating groups, such as geminal esters, can facilitate ring-opening reactions.[16] For instance, in the presence of a Lewis acid like AlCl₃, electron-rich arenes can act as nucleophiles to open the cyclobutane ring.[16]
2.2. Cycloaddition Reactions
The formation of the cyclobutane ring via [2+2] cycloaddition reactions is a cornerstone of its synthetic chemistry. These reactions involve the joining of two double bonds to form a four-membered ring and can be promoted photochemically or by transition metals.[17][18]
2.2.1. Photochemical [2+2] Cycloaddition: The photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutanes.[18][19] This reaction typically involves the irradiation of two olefinic partners with UV light, leading to the formation of a cyclobutane ring.[17][18] The reaction can be intermolecular, between two separate alkenes, or intramolecular, where the two reacting double bonds are part of the same molecule.[20]
Diagram 2: Generalized [2+2] Photocycloaddition
Schematic representation of a photochemical [2+2] cycloaddition reaction between two alkenes to form a cyclobutane ring.
2.2.2. Transition Metal-Catalyzed [2+2] Cycloaddition: Thermally driven [2+2] cycloadditions catalyzed by transition metals offer an alternative to photochemical methods.[21] These reactions often provide advantages in terms of scalability and can be applied to electronically unbiased substrates that are challenging for photochemical approaches.[21] Rhodium(I) complexes, for example, have been shown to catalyze the [6+2] cycloaddition of allenylcyclobutanes.[22]
2.3. C-H Functionalization
Direct functionalization of the C-H bonds of cyclobutanes is an emerging area of research that allows for the efficient introduction of new functional groups.[23] Transition metal catalysis, particularly with rhodium(II), has enabled the direct C(sp³)-H diamination of arylcyclobutanes.[23]
Synthesis of Cyclobutane Derivatives: Key Methodologies
The construction of the cyclobutane core is a significant challenge in organic synthesis. While various methods exist, [2+2] cycloaddition reactions remain the most prevalent.
3.1. Photochemical [2+2] Cycloaddition Protocol
The following is a generalized protocol for a photochemical [2+2] cycloaddition. Specific reaction conditions will vary depending on the substrates.
Experimental Protocol: Synthesis of a Dimerized Cyclobutane via Photocycloaddition
-
Reactant Preparation: Dissolve the alkene substrate in a suitable solvent (e.g., acetone, which can also act as a triplet sensitizer) in a quartz reaction vessel. The concentration should be optimized for the specific reaction.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). The reaction should be cooled to maintain a consistent temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired cyclobutane derivative.
3.2. Transition Metal-Catalyzed Synthesis
Transition metal-catalyzed methods provide a powerful alternative for constructing cyclobutane rings, often with high levels of stereocontrol.[24]
Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition Cascade
This protocol is based on the work of You and colleagues for the enantioselective synthesis of cyclobutane derivatives.[24]
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand.
-
Reaction Setup: Outside the glovebox, add the cinnamyl alcohol, allyl acetate, and an acid additive (e.g., 3,5-Cl₂C₆H₃CO₂H) to the Schlenk tube under an inert atmosphere.
-
Photosensitizer and Solvent: Add the photosensitizer (e.g., Ir(dFppy)₃) and the solvent (e.g., toluene).
-
Reaction Conditions: Stir the reaction mixture at room temperature under blue LED irradiation.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclobutane product.
Spectroscopic Characterization of Cyclobutanes
The identification and structural elucidation of cyclobutane derivatives rely on a combination of spectroscopic techniques.
| Technique | Key Features for Cyclobutane Derivatives |
| ¹H NMR Spectroscopy | Protons on the cyclobutane ring typically appear in the aliphatic region of the spectrum. The chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry.[25][26][27] |
| ¹³C NMR Spectroscopy | The carbon atoms of the cyclobutane ring exhibit characteristic chemical shifts that are influenced by strain and substitution.[27] |
| Infrared (IR) Spectroscopy | The C-H stretching vibrations of cyclobutane appear around 2938 cm⁻¹.[28][29] |
| Mass Spectrometry (MS) | Mass spectrometry provides information on the molecular weight and fragmentation patterns of cyclobutane derivatives. |
The Cyclobutane Motif in Drug Discovery and Natural Products
The unique structural and conformational properties of the cyclobutane ring have made it an increasingly important scaffold in medicinal chemistry and a recurring feature in natural products.[1][30][31]
5.1. Applications in Medicinal Chemistry
The incorporation of a cyclobutane ring can confer several advantageous properties to a drug candidate:
-
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding to a biological target and improve potency.[1][30]
-
Metabolic Stability: Replacing metabolically labile groups with a cyclobutane ring can improve the metabolic stability of a drug.[31]
-
Improved Pharmacokinetic Profile: The introduction of a cyclobutane moiety can favorably modulate a compound's pharmacokinetic properties.
-
Isosteric Replacement: Cyclobutane rings can serve as non-classical isosteres for other groups, such as phenyl rings or alkenes, to fine-tune a molecule's properties.[30][31]
A notable example is the anti-cancer drug Carboplatin , which contains a cyclobutane-1,1-dicarboxylate ligand.[1][31] Another example is Ivosidenib , an inhibitor of isocitrate dehydrogenase 1 (IDH1), where a difluorocyclobutanyl amine was introduced to enhance metabolic stability.
5.2. Cyclobutanes in Natural Products
Although relatively rare, the cyclobutane motif is found in a variety of natural products, often contributing to their biological activity.[1][32][33] Examples include the lignans, a class of compounds with diverse biological activities, and pentacycloanammoxic acid, a ladderane found in bacteria.[32][34]
Conclusion
The cyclobutane ring, with its inherent strain and unique three-dimensional structure, presents both a challenge and an opportunity for chemists. Its distinct reactivity profile, driven by the release of ring strain, allows for a range of chemical transformations that are not accessible to more conventional carbocycles. The continued development of synthetic methodologies, particularly in the realm of catalytic and enantioselective [2+2] cycloadditions, is expanding the accessibility of complex cyclobutane-containing molecules. For researchers in drug discovery and materials science, the cyclobutane motif offers a powerful tool for imparting desirable properties such as conformational rigidity, metabolic stability, and unique spatial arrangements of functional groups. As our understanding of its fundamental properties deepens and our synthetic capabilities advance, the four-membered cyclobutane ring is poised to play an even more significant role in the future of molecular design and innovation.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Conformational analysis | PDF [slideshare.net]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. Bent bond - Wikipedia [en.wikipedia.org]
- 7. Assertion:Cyclobutane is less stable than cyclopentane. Reason : Presence of bent bonds causes "loss of orbital overlap" [allen.in]
- 8. \bf (A): Cyclobutane is less stable than cyclopentane.\bf (R): Presence o.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Cycloalkanes [ch.ic.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 16. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 17. baranlab.org [baranlab.org]
- 18. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]
- 22. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 25. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. scilit.com [scilit.com]
- 30. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 32. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 33. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 34. Cyclobutane - Wikipedia [en.wikipedia.org]
A Technical Guide to the Strategic Applications of Methyl Cyclobutanecarboxylate in Modern Organic Synthesis
Abstract
Methyl cyclobutanecarboxylate (MCB) has emerged as a pivotal building block in contemporary organic synthesis, prized for more than its simple four-carbon framework. Its inherent ring strain and conformational rigidity offer unique strategic advantages, particularly in the fields of medicinal chemistry and complex target synthesis.[1][2] The cyclobutane motif, when incorporated into molecular architectures, can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of MCB's synthetic utility, moving beyond fundamental transformations to advanced applications. We will dissect its role as a versatile synthetic hub for functional group interconversion, alpha-functionalization, and sophisticated ring-opening and expansion reactions that leverage its "spring-loaded" nature.[1] Furthermore, we will examine its application in modern C–H functionalization strategies and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.
Introduction to this compound (MCB): The Strategic Value of a Strained Ring
The utility of a chemical building block is defined by its reactivity, stability, and the structural motifs it can introduce. This compound, a colorless liquid, is a deceptively simple molecule whose value lies in the unique properties of its strained cyclobutane core.[3]
Physicochemical Properties
A foundational understanding of MCB's physical characteristics is essential for its practical application in a laboratory setting. These properties dictate reaction conditions, purification strategies, and handling procedures.
| Property | Value | Source |
| CAS Number | 765-85-5 | |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [3] |
| Appearance | Colorless transparent liquid | [3] |
| Purity | ≥98.0% (Typical) | [3] |
| Boiling Point | 138.7°C | [3] |
| Flash Point | 30.1°C | [3] |
The Cyclobutane Motif in Medicinal Chemistry
In drug discovery, moving beyond "flatland"—the prevalence of planar, aromatic structures—is a key strategy for improving clinical success rates. The three-dimensional architecture of the cyclobutane ring offers a solution. Unlike flexible alkanes, the cyclobutane ring is conformationally rigid, adopting a puckered structure. When this motif is integrated into a drug candidate, it acts as a conformational constraint, locking a portion of the molecule into a specific orientation.[2] This pre-organization can lead to a more favorable binding entropy with the target protein, thereby enhancing potency and selectivity. This strategic use has been successfully demonstrated in marketed drugs, where the cyclobutane fragment improves pharmacokinetic profiles.[2]
Harnessing Ring Strain for Synthesis
Cyclobutane possesses a significant degree of ring strain (approximately 26 kcal/mol), making it thermodynamically inclined to undergo reactions that open or expand the ring.[1][4] This inherent reactivity is not a liability but a powerful synthetic tool. Under specific conditions (acidic, basic, thermal, or photolytic), the cyclobutane C-C bonds can be selectively cleaved.[1] This "spring-loaded" characteristic allows chemists to use MCB and its derivatives as precursors to more complex or larger ring systems, such as cyclopentanes, which would be more challenging to synthesize directly.[1][4]
MCB as a Versatile Synthetic Hub
This compound is not merely a static scaffold but a dynamic platform for a wide array of chemical transformations. Its ester functionality and carbocyclic frame provide multiple reaction sites.
Functional Group Interconversion at the Ester Moiety
The methyl ester group serves as a versatile handle for introducing other key functional groups. These transformations are often high-yielding and represent the first step in more complex synthetic sequences. Standard protocols for hydrolysis, reduction, and amidation can be readily applied, making MCB an accessible entry point for creating diverse libraries of cyclobutane-containing compounds.
Caption: Core functional group transformations starting from MCB.
Alpha-Functionalization via Enolate Chemistry
The α-proton of the ester is acidic enough to be removed by a strong, non-nucleophilic base, generating an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, most commonly alkyl halides, to install substituents at the carbon adjacent to the carbonyl. This provides direct access to α-substituted cyclobutane derivatives.
This protocol is adapted from established methodologies for the α-alkylation of esters and demonstrates the direct functionalization of MCB.[5]
Objective: To synthesize methyl 1-methylcyclobutane-1-carboxylate by deprotonation of this compound followed by methylation.
Reagents:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.6 M in hexane, 1.0 eq)
-
This compound (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -20°C using a cryocool or a suitable cooling bath.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -20°C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
Enolate Formation: Cool the LDA solution to -70°C (e.g., a dry ice/acetone bath). In a separate flask, prepare a solution of this compound in anhydrous THF.
-
Add the this compound solution dropwise to the LDA solution over a period of 1 hour, ensuring the internal temperature does not rise above -65°C. Stir the resulting mixture for an additional hour at -70°C to ensure complete enolate formation.
-
Alkylation: Add methyl iodide to the reaction mixture. Allow the reaction to proceed at -70°C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or silica gel chromatography to yield the pure methyl 1-methylcyclobutane-1-carboxylate.[6]
Ring-Opening and Ring-Expansion Reactions
The inherent strain of the cyclobutane ring is the primary driving force for powerful rearrangement reactions. When a carbocation is generated on or adjacent to the ring, a 1,2-alkyl shift can occur, leading to a ring-expanded product. This is a highly effective method for converting readily available four-membered rings into five-membered rings.[1][4]
For instance, the reduction of MCB to cyclobutylmethanol, followed by tosylation and solvolysis, can generate a primary carbocation that rapidly rearranges to the more stable cyclopentyl cation. This strategy provides a reliable pathway to cyclopentane derivatives.
Caption: Carbocation-mediated ring expansion driven by strain release.
Directed C-H Functionalization
A frontier in organic synthesis is the direct functionalization of otherwise inert C-H bonds. The ester group in MCB can act as a directing group, positioning a transition metal catalyst in proximity to specific C-H bonds on the cyclobutane ring.[7] This allows for the direct and regioselective installation of new functional groups (e.g., aryl or alkyl groups) without pre-functionalization. This advanced strategy greatly shortens synthetic routes to highly substituted cyclobutane cores, which are of significant interest in the synthesis of natural products and pharmaceuticals.[7]
Case Study: A Hypothetical Synthesis Leveraging MCB
To illustrate the integration of these concepts, consider a plausible synthetic route to a complex spirocyclic core, a common motif in natural products. This hypothetical pathway showcases how MCB can serve as the cornerstone for building molecular complexity.
Caption: Synthetic workflow from MCB to a complex spirocycle.
This sequence begins with an α-allylation of MCB. The resulting alkene is then dihydroxylated, and subsequent acid-catalyzed lactonization forms a spirocyclic lactone. The crucial final step involves a Lewis acid-promoted rearrangement, where the strain of the cyclobutane ring facilitates a selective C-C bond migration to form a more stable five-membered ring, yielding the final spirocyclic ketone.
Synthesis of the Cyclobutane Scaffold
While MCB is commercially available, understanding its synthesis provides context for accessing its derivatives. The most common method for constructing cyclobutane rings is the [2+2] cycloaddition reaction.[8] This can be achieved either thermally or photochemically.[8][9] In a photochemical [2+2] cycloaddition, two alkene molecules are irradiated with UV light. One alkene is promoted to an excited state, allowing for a concerted, symmetry-allowed reaction to form the cyclobutane ring.[10][11]
Caption: General schematic for a [2+2] cycloaddition reaction.
Conclusion and Future Outlook
This compound is a potent and versatile tool in the arsenal of the modern synthetic chemist. Its value extends far beyond that of a simple four-carbon spacer. By strategically harnessing its inherent ring strain, conformational rigidity, and the reactivity of its ester group, chemists can access a vast range of complex and valuable molecules. It serves as an ideal starting point for constructing sp³-rich scaffolds for drug discovery, a reliable precursor for ring-expansion reactions to cyclopentanes, and a modern substrate for directed C-H functionalization. As the demand for novel, three-dimensional molecules in pharmaceuticals and materials science continues to grow, the applications for strained-ring building blocks like this compound are set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicreactions.org [organicreactions.org]
- 9. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Literature review on the synthesis of cyclobutanecarboxylic acid esters.
An In-depth Technical Guide to the Synthesis of Cyclobutanecarboxylic Acid Esters
Introduction: The Enduring Appeal of the Strained Ring
The cyclobutane motif, a four-membered carbocycle, represents a fascinating structural unit in organic chemistry. Long considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), the cyclobutane ring is now recognized as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, puckered conformation allows for the precise spatial arrangement of substituents, making it an invaluable tool for probing biological interactions and designing molecules with unique pharmacological properties.[3][4][5] Cyclobutanecarboxylic acid and its esters are particularly important as versatile building blocks and key intermediates in the synthesis of numerous approved drugs, including Butorphanol, Nalbuphine, and Boceprevir.[5][6][7]
However, the same ring strain that confers these desirable properties also presents a significant synthetic challenge. Standard cyclization methods often struggle to form the four-membered ring efficiently. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies for accessing cyclobutanecarboxylic acid esters, delving into the mechanistic underpinnings of each approach and offering practical, field-proven insights.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the cyclobutane ring can be broadly categorized into three main approaches: cycloaddition reactions, intramolecular ring closures, and ring expansion/contraction methods.
References
- 1. baranlab.org [baranlab.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Cyclobutanecarboxylic acid - general description [georganics.sk]
Health and safety information for Methyl cyclobutanecarboxylate.
An In-Depth Technical Guide to the Health and Safety of Methyl Cyclobutanecarboxylate
Introduction: Understanding this compound
This compound (CAS No. 765-85-5) is a cycloaliphatic ester recognized for its utility as a versatile intermediate and building block in advanced organic synthesis.[1][2] Its unique four-carbon ring structure makes it a valuable component in the development of novel molecules and complex chemical compounds for the pharmaceutical and chemical manufacturing industries.[2] While it is a key reagent, a comprehensive understanding of its health and safety profile is paramount for professionals in research and drug development to ensure a secure laboratory environment.
This guide provides an in-depth analysis of the health and safety considerations for this compound. As Senior Application Scientist, my objective is to move beyond mere recitation of data sheet information. Instead, this document synthesizes available data to explain the causality behind safety protocols, offering a framework for risk assessment and management that is both scientifically grounded and practically applicable. We will address discrepancies in publicly available safety data and advocate for a conservative, safety-first approach in all handling procedures.
Section 1: Physicochemical and Hazardous Properties
A foundational element of chemical safety is understanding a substance's intrinsic properties. These characteristics dictate its behavior under various conditions and inform the necessary control measures.
Physicochemical Data
The physical and chemical properties of this compound are summarized below. This data is crucial for designing appropriate storage and handling protocols, particularly concerning its volatility and flammability.
| Property | Value | Source(s) |
| CAS Number | 765-85-5 | [3] |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][4] |
| Appearance | Colorless transparent liquid | [1][2] |
| Boiling Point | 135 - 138.7°C | [2][5] |
| Flash Point | 30.1°C | [2] |
| Purity | ≥98.0% | [1][2] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, a review of various Safety Data Sheets (SDS) for this compound reveals inconsistencies.
-
One source classifies the chemical as a Category 3 Flammable liquid .
-
Another source states it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]
Expertise-Driven Recommendation: In situations with conflicting safety classifications, the principle of precaution dictates adopting the more stringent classification. The documented flash point of 30.1°C supports its classification as a flammable liquid.[2] Therefore, it is imperative to manage this compound as a flammable substance.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 3) | 🔥 | Warning | H226: Flammable liquid and vapor.[6][7] |
This classification necessitates specific precautions to control ignition sources, which will be detailed in subsequent sections.
Section 2: Risk Mitigation and the Hierarchy of Controls
Effective safety management involves a systematic approach to mitigating risks. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective. This section applies this hierarchy to the handling of this compound.
Caption: Hierarchy of controls applied to this compound.
-
Elimination/Substitution: The most effective controls. In drug development, eliminating a key intermediate is often not feasible. However, researchers should always consider if a less flammable or less hazardous analogue could serve the synthetic purpose.
-
Engineering Controls: These are physical changes to the workspace to reduce exposure. For this compound, the primary engineering control is a certified chemical fume hood to manage flammable vapors. Use of explosion-proof equipment is also recommended where significant quantities are handled or transferred.[8][9]
-
Administrative Controls: These are procedural controls. Key measures include developing Standard Operating Procedures (SOPs), ensuring personnel are trained on the specific hazards, keeping containers tightly closed when not in use, and minimizing the quantities stored and used.[8]
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but protects the user from exposure.
Section 3: Standard Operating Protocols
Adherence to validated protocols is the cornerstone of laboratory safety. The following sections provide step-by-step methodologies for handling, storage, and emergency response.
Protocol for Safe Handling and Storage
This protocol is designed to mitigate risks associated with flammability and potential contact.
-
Pre-Handling Verification:
-
Confirm the availability and location of the most current SDS.
-
Ensure safety showers and eyewash stations are accessible and operational.[8]
-
Verify the chemical fume hood has a current certification.
-
-
Donning Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[3][8]
-
Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use.[10]
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[8]
-
-
Chemical Handling:
-
Perform all manipulations of this compound inside a certified chemical fume hood to ensure adequate ventilation.[3]
-
Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[8]
-
Use only non-sparking tools.[9]
-
Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapors.[3]
-
-
Storage:
Caption: Standard workflow for safely handling this compound.
Emergency Procedures
Preparedness is critical for responding effectively to accidents.
3.2.1. First-Aid Measures
The immediate response to an exposure can significantly impact the outcome.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][11] Remove contaminated clothing and wash it before reuse.[11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms occur, get medical attention.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][11]
3.2.2. Spill Response Protocol
A prompt and correct response to a spill is crucial to prevent fires and widespread contamination.
-
Immediate Actions:
-
Containment & Cleanup (for small spills):
-
Wear appropriate PPE, including respiratory protection if ventilation is inadequate.[11]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[8][13] Do not use combustible materials like paper towels.
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]
-
-
Post-Cleanup:
-
Wipe down the spill area.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
-
Wash hands thoroughly.
-
3.2.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][10]
-
Unsuitable Media: Do not use a solid water stream (water jet) as it may scatter and spread the fire.[9]
-
Specific Hazards: The vapor is flammable and may form explosive mixtures with air.[14][15] Containers may explode if heated.[9][15] Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]
Section 4: Waste Disposal
Proper disposal is a legal and ethical responsibility to protect human health and the environment.
-
Waste Classification: this compound should be classified as a hazardous waste due to its flammability.[13]
-
Collection: Collect waste material in a dedicated, properly labeled, and sealed container.[13] Do not mix with incompatible waste streams.
-
Disposal: All waste disposal must be conducted in strict accordance with federal, state, and local regulations.[13] This typically involves disposal via a licensed professional waste disposal service.[16] Empty containers may retain product residue and should be treated as hazardous waste.[8]
Conclusion
This compound is a valuable tool in chemical synthesis, but its safe use hinges on a robust understanding of its hazards and the implementation of rigorous safety protocols. By treating it as a flammable liquid, adhering to the hierarchy of controls, and following validated procedures for handling, storage, and emergency response, researchers can mitigate risks effectively. This guide provides the necessary framework for drug development professionals to work with this compound confidently and safely, ensuring both personal and environmental protection.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. Cyclobutanecarboxylic acid methyl ester | C6H10O2 | CID 136594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 765-85-5 [chemicalbook.com]
- 6. This compound | 765-85-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. This compound | 765-85-5 | TCI Deutschland GmbH [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. airgas.com [airgas.com]
- 10. fishersci.be [fishersci.be]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. angenechemical.com [angenechemical.com]
The Energetic Landscape of a Strained Scaffold: A Technical Guide to the Thermochemical Data of Monosubstituted Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, a four-membered carbocycle characterized by significant ring strain, is an increasingly important structural component in modern medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional scaffold that can enhance metabolic stability, improve selectivity, and provide novel intellectual property. A deep understanding of the thermochemical properties of substituted cyclobutanes—including their enthalpies of formation, strain energies, and conformational preferences—is paramount for the rational design of novel therapeutics. This guide provides an in-depth analysis of the experimental and computational methodologies used to determine these critical parameters, presents a curated collection of thermochemical data for various monosubstituted derivatives, and explores the causal relationships between a substituent's nature and the overall energetic profile of the cyclobutane ring.
The Significance of Strain: Why Cyclobutane's Thermochemistry Matters in Drug Design
The cyclobutane ring is the second most strained of the monocyclic alkanes, with a strain energy of approximately 26.3 kcal/mol.[1][2] This inherent instability, a consequence of both angle strain from compressed C-C-C bond angles (around 88° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogens, is not a liability but a key feature that medicinal chemists can exploit.[1][2] The rigid, non-planar ("puckered" or "butterfly") conformation of the cyclobutane ring provides a defined spatial arrangement for substituents, which can be crucial for optimizing interactions with a biological target.[3]
Furthermore, the incorporation of a cyclobutane moiety can block sites of metabolic oxidation, a common strategy to improve a drug candidate's pharmacokinetic profile.[4] For instance, in the development of the IDH1 inhibitor ivosidenib, replacing a metabolically vulnerable cyclohexane ring with a difluorocyclobutanyl group was a key step in achieving metabolic stability.[4] The thermochemical properties of these substituted rings directly influence their stability, reactivity, and conformational dynamics, all of which can impact a drug's efficacy and safety.
Experimental Determination of Thermochemical Data
The cornerstone of experimental thermochemistry for organic compounds is calorimetry, the direct measurement of heat changes associated with chemical reactions or physical processes.
Oxygen Bomb Calorimetry: Measuring the Heat of Combustion
Oxygen bomb calorimetry is the primary technique for determining the standard enthalpy of combustion (ΔcH°) of solid and liquid organic compounds.[1] This value is fundamental, as it can be used to derive the standard enthalpy of formation (ΔfH°), a measure of a molecule's intrinsic stability.
The Causality Behind the Experimental Choices:
A bomb calorimeter is a constant-volume device. The combustion reaction is initiated in a sealed, high-pressure oxygen environment (the "bomb"), which is submerged in a known quantity of water. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature increase. By calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid, the heat capacity of the calorimeter system can be precisely determined. This calibration is crucial for the self-validating nature of the protocol; it ensures that the measured temperature change can be accurately converted into an energy value. The choice of a constant-volume setup simplifies the thermodynamic calculations, as the heat measured directly corresponds to the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using thermodynamic relationships.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the high-purity monosubstituted cyclobutane derivative is placed in a crucible. For liquids, this often involves encapsulation in a gelatin capsule of known heat of combustion.[5]
-
Bomb Assembly: A weighed piece of ignition wire is connected to the electrodes within the bomb, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and purged with oxygen before being filled to a pressure of 25-30 atm to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is then filled with a precise volume of water. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.
Caption: Experimental workflow for bomb calorimetry.
Other Relevant Experimental Techniques
-
Differential Scanning Calorimetry (DSC): This technique can be used to measure enthalpies of fusion and vaporization, which are important for converting thermochemical data between different phases (solid, liquid, gas).
-
Mass Spectrometry coupled with Thermal Analysis (TA-MS): This combination allows for the analysis of gases evolved during thermal decomposition, providing insights into reaction pathways and energetics.
Computational Thermochemistry: A Powerful Predictive Tool
With the advancement of computational hardware and theoretical methods, quantum chemical calculations have become an indispensable tool for predicting the thermochemical properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally.
Density Functional Theory (DFT) and Ab Initio Methods
High-level ab initio methods (like the Gaussian-n theories, e.g., G3 and G4) and Density Functional Theory (DFT) are commonly employed. DFT, particularly with hybrid functionals like B3LYP, offers a good balance of accuracy and computational cost for many organic molecules.
The Causality Behind the Computational Choices:
The choice of a theoretical method and basis set is critical for obtaining accurate results. For strained ring systems like cyclobutanes, it is important to use basis sets that include polarization functions (e.g., adding 'd' and 'p' functions, as in 6-31G(d,p)).[6] These functions allow for greater flexibility in describing the electron density, which is crucial for accurately modeling the distorted bonding in strained rings. For even higher accuracy, especially when dealing with non-covalent interactions or anions, diffuse functions (e.g., indicated by a '+' in the basis set name) may be necessary.[7] The choice of a triple-zeta basis set (e.g., 6-311G) over a double-zeta set (e.g., 6-31G) generally improves accuracy by providing more functions to describe each atomic orbital, though at a higher computational cost.[7]
Isodesmic Reactions: A Strategy for Error Cancellation
A significant challenge in computational thermochemistry is the large absolute error in calculated electronic energies. To circumvent this, a common and powerful technique is the use of isodesmic reactions.[8] These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides.[8] By calculating the enthalpy of such a reaction, systematic errors in the computational method tend to cancel out, leading to a much more accurate determination of the property of interest, such as strain energy or enthalpy of formation.
Computational Protocol: Calculating Strain Energy via an Isodesmic Reaction
-
Define the Isodesmic Reaction: Construct a balanced chemical equation where the cyclobutane derivative and a strain-free reference molecule (like ethane) react to form products that contain the same types of bonds. For a monosubstituted cyclobutane (c-C₄H₇-X), a suitable reaction is: c-C₄H₇-X + 2 CH₃-CH₃ → CH₃-CHX-CH₃ + 2 CH₃-CH₂-CH₃
-
Structure Optimization and Frequency Calculation: For each molecule in the reaction (the cyclobutane derivative, ethane, and the propane products), perform a geometry optimization followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)). This provides the optimized structures, electronic energies, and zero-point vibrational energies (ZPVE).
-
Calculate Enthalpies: The total enthalpy (H) for each molecule at 298.15 K is obtained from the output of the frequency calculation. This value includes the electronic energy, ZPVE, and thermal corrections.
-
Calculate the Reaction Enthalpy (ΔH_rxn): ΔH_rxn = [ΣH(products)] - [ΣH(reactants)]
-
Determine Strain Energy: The calculated ΔH_rxn for this isodesmic reaction is a direct measure of the strain energy of the monosubstituted cyclobutane derivative.[1]
Caption: Computational workflow for determining strain energy.
Thermochemical Data of Monosubstituted Cyclobutanes
The following tables summarize key experimental thermochemical data for cyclobutane and a range of its monosubstituted derivatives. All values are for the gas phase at 298.15 K unless otherwise noted.
Table 1: Thermochemical Properties of Cyclobutane
| Property | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°gas) | 28.4 ± 0.6 | kJ/mol | [9] |
| Standard Enthalpy of Combustion (ΔcH°liquid) | -2720.4 ± 0.5 | kJ/mol | [10] |
| Strain Energy | ~110 (26.3) | kJ/mol (kcal/mol) | [1] |
Table 2: Enthalpies of Formation for Monosubstituted Cyclobutane Derivatives (Gas Phase, 298.15 K)
| Compound | Substituent | ΔfH°gas (kJ/mol) | Reference(s) |
| Methylcyclobutane | -CH₃ | -7.9 | [11] |
| Ethylcyclobutane | -CH₂CH₃ | -31.3 ± 0.8 | [12] |
| Cyclobutanol | -OH | -148.8 ± 1.1 | [13] |
| Cyclobutylamine | -NH₂ | 41.0 ± 0.4 | [NIST] |
| Cyclobutanecarbonitrile | -CN | Data not available | [10][14] |
| Fluorocyclobutane | -F | Data not available | [11] |
| Chlorocyclobutane | -Cl | Data not available | [15] |
| Bromocyclobutane | -Br | Data not available | [16][17] |
| Cyclobutanecarboxylic acid | -COOH | Data not available | |
| Ethyl cyclobutanecarboxylate | -COOCH₂CH₃ | Data not available | [15][18][19] |
Influence of Substituents on Thermochemistry and Conformation
Substituents can significantly impact the strain energy and conformational equilibrium of the cyclobutane ring.
-
Alkyl Groups: The substitution of a hydrogen atom with a methyl group to form methylcyclobutane reduces the strain energy by about 1.3 kcal/mol.[20] The gem-dimethyl effect is even more pronounced; 1,1-dimethylcyclobutane is over 8 kcal/mol less strained than cyclobutane, indicating a significant thermodynamic stabilization.[20]
-
Halogens and Other Electronegative Groups: Monosubstituted cyclobutanes exist as an equilibrium between two puckered conformations: equatorial and axial. For fluorocyclobutane, the equatorial conformer is more stable than the axial form by an enthalpy difference of 5.93 ± 0.48 kJ/mol.[16] This preference for the equatorial position is a general trend for most monosubstituted cycloalkanes, as it minimizes steric interactions.[17]
-
Conformational Inversion: The cyclobutane ring can undergo "ring-flipping" between the two puckered conformations. This process has a low energy barrier, meaning that at room temperature, both conformers are typically present, with the equilibrium favoring the sterically less hindered conformer.[18] Understanding this dynamic equilibrium is crucial in drug design, as the different conformers will present different three-dimensional shapes to a receptor binding site.
Conclusion: An Integrated Approach for Drug Discovery
The thermochemical data of monosubstituted cyclobutane derivatives provide a quantitative foundation for understanding their stability, reactivity, and conformational behavior. For professionals in drug development, a thorough grasp of these properties is invaluable. By integrating precise experimental measurements from techniques like bomb calorimetry with powerful predictive computational methods, researchers can make informed decisions in the design of novel therapeutics. This allows for the strategic incorporation of the cyclobutane scaffold to optimize a molecule's three-dimensional structure, enhance its metabolic stability, and ultimately improve its pharmacological profile. The continued compilation of accurate thermochemical data will further empower the rational design of next-generation medicines built upon this uniquely strained and valuable chemical motif.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutane [webbook.nist.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclobutane [webbook.nist.gov]
- 10. Cyclobutane [webbook.nist.gov]
- 11. Cyclobutane, methyl- [webbook.nist.gov]
- 12. Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclobutanol [webbook.nist.gov]
- 14. Cyclobutane [webbook.nist.gov]
- 15. Ethyl cyclobutanecarboxylate 99 14924-53-9 [sigmaaldrich.com]
- 16. Cyclobutyl bromide [webbook.nist.gov]
- 17. Bromocyclobutane | C4H7Br | CID 78110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Ethyl cyclobutanecarboxylate [webbook.nist.gov]
- 19. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Cyclobutanecarboxylic acid, cyclobutyl ester | C9H14O2 | CID 544086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Stereoselective synthesis of Methyl cyclobutanecarboxylate derivatives.
An Application Guide to the Stereoselective Synthesis of Methyl Cyclobutanecarboxylate Derivatives
Abstract
The stereochemically defined cyclobutane motif is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to impart unique conformational constraints and serve as a versatile bioisostere.[1][2] This guide provides a comprehensive overview of advanced, field-proven strategies for the stereoselective synthesis of this compound derivatives. We delve into the mechanistic underpinnings of key transformations, including catalytic asymmetric [2+2] cycloadditions and innovative ring-contraction methodologies. Detailed, step-by-step protocols are provided for researchers, scientists, and drug development professionals to facilitate the practical application of these powerful synthetic tools.
Introduction: The Strategic Value of Chiral Cyclobutanes
Cyclobutane rings are no longer mere chemical curiosities but are now recognized as privileged scaffolds in drug discovery. Their rigid, puckered three-dimensional structure offers a powerful tool for medicinal chemists to lock molecules into bioactive conformations, improve metabolic stability, and explore novel regions of chemical space.[1][2] The this compound core, in particular, serves as a versatile handle for further functionalization, making it a highly sought-after building block.[3]
However, the synthesis of these strained four-membered rings with precise control over multiple contiguous stereocenters presents a significant synthetic challenge.[4] This guide moves beyond a simple catalog of reactions to explain the causality behind successful stereocontrol, empowering researchers to not only replicate but also rationally design and troubleshoot their own synthetic routes.
Core Synthetic Strategies & Mechanistic Insights
The construction of stereodefined cyclobutanes hinges on the ability to control the facial selectivity of bond formation. Several powerful strategies have emerged, each with its own set of advantages and mechanistic nuances.
Catalytic Asymmetric [2+2] Cycloaddition
The [2+2] cycloaddition is arguably the most direct and atom-economical method for constructing the cyclobutane core.[5][6] The key to achieving stereoselectivity lies in the use of chiral catalysts—including transition metal complexes, Lewis acids, and organocatalysts—that create a chiral environment, favoring the formation of one enantiomer over the other.[7]
Mechanism of Action: Chiral Lewis Acid Catalysis
A common approach involves the use of a chiral Lewis acid to activate an electron-deficient alkene (e.g., an enone). The catalyst coordinates to the carbonyl group, which lowers the LUMO of the alkene and locks it into a specific conformation. This coordination shields one face of the alkene, forcing the incoming nucleophilic alkene to approach from the less sterically hindered face, thereby dictating the stereochemical outcome of the cycloaddition.
Caption: Generalized catalytic cycle for a Lewis acid-mediated [2+2] cycloaddition.
Visible-light photocatalysis has also emerged as a powerful tool for [2+2] enone cycloadditions, often proceeding with excellent diastereoselectivity.[8] In these reactions, a photogenerated catalyst promotes a one-electron reduction of the enone substrate, which then undergoes a radical anion cycloaddition.[8] More recently, cascade reactions combining iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition have provided an efficient route to a wide range of chiral cyclobutanes with excellent diastereo- and enantioselectivities.[9][10][11]
Ring Contraction of Pyrrolidine Derivatives
An innovative and highly stereospecific approach involves the contraction of a five-membered ring to a four-membered one. A notable example is the synthesis of cyclobutanes from readily accessible pyrrolidines using iodonitrene chemistry.[12][13] This method is particularly powerful as the stereochemistry of the starting pyrrolidine is directly transferred to the cyclobutane product.
Mechanism of Action: Biradical-Mediated Contraction
The reaction is proposed to proceed through the formation of a 1,4-biradical intermediate.[12][13] An in-situ generated iodonitrene species reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. This intermediate then extrudes nitrogen (N₂) to generate a singlet 1,4-biradical. The subsequent rapid C-C bond formation is faster than bond rotation, resulting in a stereoretentive cyclization that preserves the original stereochemistry.[12][14]
Caption: Simplified workflow for stereospecific pyrrolidine ring contraction.
This method has proven effective for creating highly substituted and even challenging spirocyclobutanes with exceptional control over diastereo- and enantiopurity.[12][13]
Application Protocols
The following protocols are designed to be self-validating, providing detailed steps and rationale for a representative stereoselective synthesis.
Protocol 1: Rhodium/Chiral Diene-Catalyzed Asymmetric 1,4-Addition to a Cyclobutene
This protocol is adapted from methodologies developed for the highly diastereo- and enantioselective rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters, which provides an efficient entry to chiral cyclobutanes bearing a methyl carboxylate group.[15][16] The choice of a chiral diene ligand is critical for controlling the diastereoselectivity of the reaction.[16]
Objective: To synthesize a chiral 2-aryl-methyl cyclobutanecarboxylate derivative with high diastereo- and enantioselectivity.
Materials:
-
Methyl cyclobut-1-enecarboxylate (Substrate)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[Rh(cod)₂]BF₄ (Rhodium Pre-catalyst)
-
Chiral Diene Ligand (e.g., a derivative of (R)-BINAP or other specialized diene)
-
Potassium Hydroxide (KOH) or other suitable base
-
1,4-Dioxane/H₂O (Solvent system)
-
Anhydrous solvents and reagents
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the rhodium pre-catalyst (e.g., [Rh(cod)₂]BF₄, 2.0 mol%) and the chiral diene ligand (2.2 mol%).
-
Rationale: The reaction is sensitive to air and moisture. Using an inert atmosphere and pre-dried glassware is crucial for catalyst activity and reproducibility. The slight excess of ligand ensures full coordination to the metal center.
-
-
Catalyst Pre-formation: Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30 minutes. A color change should be observed, indicating the formation of the active chiral catalyst complex.
-
Reagent Addition: To the catalyst solution, add the arylboronic acid (1.2 equivalents), followed by the methyl cyclobut-1-enecarboxylate (1.0 equivalent).
-
Rationale: A slight excess of the boronic acid is used to drive the reaction to completion.
-
-
Initiation: Add a solution of the base (e.g., 2.0 M aqueous KOH, 1.5 equivalents) to the reaction mixture.
-
Rationale: The base is essential for the transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to rhodium.
-
-
Reaction Monitoring: Heat the reaction to the optimized temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.
Comparative Data for Ligand Selection
The choice of ligand dramatically impacts the stereochemical outcome. The table below summarizes representative data illustrating this effect.
| Entry | Chiral Ligand | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| 1 | Ligand A (Electron-Rich) | 75 | 5:1 | 85 | [16] |
| 2 | Ligand B (Electron-Deficient) | 88 | >20:1 | 97 | [16] |
| 3 | Ligand C (Standard BINAP) | 61 | 2:1 | 70 | [16] |
Note: Ligand structures are detailed in the cited literature. This table is illustrative.
Troubleshooting & Optimization
-
Low Diastereoselectivity: The diastereomeric ratio is often highly dependent on the steric and electronic properties of the chiral ligand. Screening a panel of ligands, particularly those with different electronic properties (e.g., electron-deficient dienes), is a primary optimization strategy.[16] Reaction temperature can also be a factor; lower temperatures may enhance selectivity.[7]
-
Low Enantioselectivity: This often points to an issue with the chiral catalyst's effectiveness. Ensure the catalyst and ligand are of high purity and that the reaction is performed under strictly anhydrous and anaerobic conditions. A mismatch between the catalyst and the specific substrates can also lead to poor induction.[7]
-
Low Yield: Poor conversion may result from catalyst deactivation or inefficient transmetalation. Varying the base, solvent system, or temperature may improve the reaction rate and overall yield.
Conclusion
The stereoselective synthesis of this compound derivatives is a dynamic field with a growing arsenal of reliable and innovative methodologies. Catalytic asymmetric [2+2] cycloadditions and stereospecific ring contractions represent two powerful, mechanistically distinct approaches to achieving high levels of stereocontrol. By understanding the causal relationships between reaction components—catalyst, ligand, substrate—and the stereochemical outcome, researchers can effectively harness these methods to construct complex, high-value molecules for applications in drug discovery and beyond.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. nbinno.com [nbinno.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cyclobutane synthesis [organic-chemistry.org]
- 9. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
Application Notes & Protocols for [2+2] Cycloaddition Reactions in Cyclobutane Ring Synthesis
Foreword: The Strategic Value of the Cyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, is a fascinating and increasingly important structural motif in the fields of medicinal chemistry and natural product synthesis.[1][2] Its inherent ring strain lends it unique conformational properties and reactivity, making it a valuable scaffold for the development of novel therapeutics and complex molecular architectures.[3][4] The introduction of a cyclobutane fragment can impart significant improvements to the pharmacological profile of a drug candidate, including enhanced metabolic stability, conformational restriction of flexible chains, and novel three-dimensional arrangements of pharmacophoric groups.[2][4][5] Notable examples of marketed drugs containing a cyclobutane ring include the hepatitis C protease inhibitor boceprevir and the analgesic nalbuphine, highlighting the therapeutic relevance of this carbocycle.[5][6]
Among the synthetic methodologies available for the construction of cyclobutane rings, [2+2] cycloaddition reactions stand out as a powerful and direct approach.[7][8] This class of reactions involves the union of two unsaturated components, typically alkenes or their derivatives, to form a four-membered ring in a single, atom-economical step.[9] This guide provides an in-depth exploration of the primary modalities of [2+2] cycloaddition—photochemical, thermal, and metal-catalyzed—offering detailed mechanistic insights and practical, field-proven protocols for their application in the modern research laboratory.
I. Photochemical [2+2] Cycloadditions: Harnessing Light to Forge Strained Rings
Photochemical [2+2] cycloadditions are among the most widely utilized methods for accessing cyclobutane rings.[9] These reactions proceed via the photoexcitation of one of the alkene components, leading to the formation of a reactive excited state that can then engage with a ground-state alkene partner.[10]
A. The Enone-Alkene Cycloaddition: A Stepwise Path to Complexity
A classic and highly versatile example of photochemical [2+2] cycloaddition is the reaction between an enone and an alkene.[11] This reaction does not proceed via a concerted mechanism but rather through a stepwise pathway involving diradical intermediates.[11]
Mechanism of Action:
-
Photoexcitation: The reaction is initiated by the absorption of UV light by the enone, promoting it from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing: The short-lived singlet state rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁).
-
Exciplex Formation and Radical Generation: The triplet enone interacts with a ground-state alkene to form an exciplex, which then proceeds to form a triplet diradical intermediate.
-
Spin Inversion and Ring Closure: Following spin inversion to a singlet diradical, the intermediate collapses to form the cyclobutane ring.[11]
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
The Strategic Utility of Methyl Cyclobutanecarboxylate in Complex Molecule Synthesis: Application Notes and Protocols
Introduction: The Cyclobutane Motif - A Cornerstone in Modern Synthesis
The cyclobutane ring, a four-membered carbocycle, is a recurring and vital structural motif in a diverse array of biologically active natural products and pharmaceutical agents. Its inherent ring strain not only imparts unique conformational constraints but also serves as a latent source of reactivity, enabling a variety of synthetic transformations. Methyl cyclobutanecarboxylate, a commercially available and versatile building block, provides a strategic entry point into this chemical space. Its stable ester functionality allows for a wide range of manipulations of the cyclobutane core, making it an invaluable tool for synthetic chemists. This guide provides an in-depth exploration of the applications of this compound in total synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Transformations of the Cyclobutane Ring System
The synthetic utility of this compound stems from its susceptibility to a range of transformations that allow for the introduction of complexity and the construction of more elaborate molecular architectures. Key among these are α-functionalization, reduction, and ring expansion reactions.
α-Alkylation: Building Complexity at the Core
The α-proton of this compound can be selectively removed by a strong, non-nucleophilic base to generate a nucleophilic enolate, which can then be alkylated with various electrophiles. This allows for the direct installation of substituents onto the cyclobutane ring, a crucial step in the synthesis of many complex natural products.
Protocol 1: α-Methylation of this compound
This protocol details the α-methylation of this compound using lithium diisopropylamide (LDA) and methyl iodide.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add methyl iodide (1.5 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford methyl 1-methylcyclobutanecarboxylate.
Table 1: Representative Quantitative Data for α-Methylation
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | LDA, Methyl Iodide |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield | 75-85% |
Ring Expansion Strategies: Accessing Larger Carbocycles
The inherent strain of the cyclobutane ring can be harnessed as a driving force for ring expansion reactions, providing a powerful method for the synthesis of five-membered rings. The Tiffeneau-Demjanov rearrangement is a classic and reliable method for achieving this one-carbon ring expansion.[1][2]
Workflow for Tiffeneau-Demjanov Ring Expansion:
Caption: Workflow for the conversion of this compound to cyclopentanone.
Protocol 2: Reduction of this compound to Cyclobutanemethanol
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, add a suspension of LAH (1.2 equivalents) in anhydrous diethyl ether.
-
Addition: Cool the LAH suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams. Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Purification: Filter the precipitate through a pad of Celite® and wash thoroughly with diethyl ether. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclobutanemethanol, which is often pure enough for the next step.
Protocol 3: Conversion of Cyclobutanemethanol to Cyclobutylmethylamine via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for converting alcohols to a variety of functional groups, including amines, with inversion of stereochemistry.[3][4]
Materials:
-
Cyclobutanemethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Phthalimide
-
Anhydrous THF
-
Hydrazine hydrate
Procedure:
-
Mitsunobu Reaction: In a round-bottom flask under an argon atmosphere, dissolve cyclobutanemethanol (1.0 equivalent), phthalimide (1.1 equivalents), and PPh₃ (1.2 equivalents) in anhydrous THF. Cool the solution to 0 °C. Add DIAD or DEAD (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography to yield N-(cyclobutylmethyl)phthalimide.
-
Deprotection: Dissolve the purified phthalimide derivative in ethanol and add hydrazine hydrate (4-5 equivalents). Reflux the mixture for 4 hours. Cool the reaction to room temperature and filter off the phthalhydrazide precipitate. Acidify the filtrate with concentrated HCl and then concentrate under reduced pressure. Dissolve the residue in water and wash with diethyl ether. Basify the aqueous layer with solid NaOH and extract with diethyl ether. Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully concentrate to give cyclobutylmethylamine.
Protocol 4: Tiffeneau-Demjanov Ring Expansion of Cyclobutylmethylamine
Materials:
-
Cyclobutylmethylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve cyclobutylmethylamine (1.0 equivalent) in a mixture of water and HCl at 0 °C. To this stirring solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature at 0-5 °C.
-
Rearrangement: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. Nitrogen gas evolution should be observed.
-
Work-up and Purification: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain cyclopentanone.
Table 2: Key Transformations for Ring Expansion
| Transformation | Starting Material | Key Reagents | Product | Typical Yield |
| Reduction | This compound | LiAlH₄ | Cyclobutanemethanol | >90% |
| Amination | Cyclobutanemethanol | PPh₃, DIAD, Phthalimide; then Hydrazine | Cyclobutylmethylamine | 60-70% (2 steps) |
| Ring Expansion | Cyclobutylmethylamine | NaNO₂, HCl | Cyclopentanone | 70-80% |
Application in the Total Synthesis of Natural Products: The Case of (±)-Grandisol
The cyclobutane motif is a key structural feature of the monoterpene natural product (±)-grandisol, a component of the boll weevil pheromone. While many syntheses of grandisol have been reported, the strategic functionalization of a pre-existing cyclobutane ring, derivable from this compound, highlights the importance of this building block.
Retrosynthetic Analysis of a Key Grandisol Intermediate:
Caption: Retrosynthetic approach to a key intermediate of (±)-grandisol.
A plausible synthetic sequence starting from this compound to a key intermediate in the synthesis of grandisol is outlined below. This sequence demonstrates the application of the fundamental transformations discussed previously.
Synthetic Pathway towards a Grandisol Intermediate:
-
α-Methylation: As described in Protocol 1, this compound is methylated to yield methyl 1-methylcyclobutanecarboxylate.
-
Reduction: The resulting ester is reduced with LAH, following a procedure similar to Protocol 2, to afford (1-methylcyclobutyl)methanol.
-
Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde, 1-methylcyclobutanecarbaldehyde, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a suitable phosphorus ylide (e.g., (ethoxymethylene)triphenylphosphorane) to introduce the two-carbon side chain, a key fragment of the grandisol structure.
This sequence provides a functionalized cyclobutane core that is a recognized intermediate in several total syntheses of (±)-grandisol.[5]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including α-functionalization and ring expansion, provides chemists with a strategic platform for the construction of complex molecular architectures. The detailed protocols and application examples provided in this guide are intended to serve as a valuable resource for researchers engaged in the total synthesis of natural products and the development of novel therapeutic agents. The strategic application of this simple starting material can unlock efficient and elegant solutions to complex synthetic challenges.
References
The Rising Star in Scaffolding: Methyl Cyclobutanecarboxylate as a Versatile Precursor in Pharmaceutical Intermediate Synthesis
Introduction: Beyond "Flatland" in Drug Design
In the landscape of modern medicinal chemistry, there is a pronounced shift away from flat, aromatic structures towards three-dimensional molecular architectures that can offer improved pharmacological properties. This "escape from flatland" has led to a renewed interest in strained ring systems, with the cyclobutane moiety emerging as a particularly valuable scaffold.[1][2] Its unique puckered conformation, longer C-C bond lengths, and relative chemical inertness provide a powerful tool for medicinal chemists to enhance metabolic stability, enforce conformational restriction, and explore novel chemical space.[2][3] At the heart of many synthetic routes to these valuable motifs lies a versatile and readily available building block: Methyl Cyclobutanecarboxylate .
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates. We will delve into its chemical properties, detail robust protocols for its conversion into essential building blocks, and showcase its utility in the construction of complex molecular frameworks destined for drug discovery programs.
Physicochemical Properties and Reactivity Profile
This compound is a colorless liquid with a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[4][5] Its utility as a synthetic intermediate stems from the reactivity of the ester functional group, which can be readily transformed into a variety of other functionalities.
| Property | Value | Reference(s) |
| CAS Number | 765-85-5 | [2] |
| Molecular Formula | C₆H₁₀O₂ | [4] |
| Molecular Weight | 114.14 g/mol | [4] |
| Boiling Point | ~138.7 °C | [2] |
| Flash Point | ~30.1 °C | [2] |
| Purity (Typical) | ≥98.0% | [2] |
The primary modes of reactivity for this compound involve nucleophilic attack at the carbonyl carbon of the ester. This allows for its conversion into the corresponding carboxylic acid, amide, and, through further transformations, other key functional groups like amines.
Core Transformations of this compound
The journey from this simple ester to complex pharmaceutical intermediates begins with a few fundamental chemical transformations. Below are detailed protocols for these key steps.
Hydrolysis to Cyclobutanecarboxylic Acid
The saponification of this compound to its corresponding carboxylic acid is a foundational step, providing a versatile intermediate for a wide range of subsequent reactions, including amide bond formation.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This method is generally preferred for its high yield and irreversible nature.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (5-10 volumes).
-
Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq).[1]
-
Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) to expedite the reaction.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is no longer detectable (typically 1-4 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the alcohol solvent via a rotary evaporator.[1]
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of concentrated HCl.[1]
-
The cyclobutanecarboxylic acid product will either precipitate out of solution or form an oily layer.
-
Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutanecarboxylic acid.
-
Further purification can be achieved through recrystallization or distillation.
Synthesis of Cyclobutane Carboxamide
Cyclobutane carboxamide is a crucial intermediate in its own right, frequently appearing in the structure of modern drug candidates.[1][2] It can be synthesized from this compound, typically through a two-step process involving the hydrolysis to cyclobutanecarboxylic acid followed by amidation. While direct catalytic amidation of esters is an area of active research, the two-step route remains a robust and widely implemented strategy.[6][7]
Protocol 2: Two-Step Synthesis of Cyclobutane Carboxamide
Step A: Hydrolysis of this compound
-
Follow Protocol 1 to synthesize and isolate cyclobutanecarboxylic acid.
Step B: Amidation of Cyclobutanecarboxylic Acid
Materials:
-
Cyclobutanecarboxylic acid (from Step A)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonia solution (aqueous or in a suitable solvent)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous conditions
Procedure (via Acyl Chloride):
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude cyclobutanecarbonyl chloride.
-
In a separate flask, cool an excess of concentrated ammonia solution in an ice bath.
-
Slowly add the crude acyl chloride (dissolved in a minimal amount of anhydrous DCM) to the cold ammonia solution with vigorous stirring.
-
A precipitate of cyclobutane carboxamide will form.
-
Stir the mixture for an additional 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield cyclobutane carboxamide. Further purification can be achieved by recrystallization.
Synthesis of Cyclobutylamine
Cyclobutylamine is another valuable building block, offering a primary amine for further functionalization. It can be synthesized from cyclobutanecarboxylic acid (derived from this compound) via rearrangements such as the Curtius or Hofmann rearrangement.[3][8][9]
Protocol 3: Synthesis of Cyclobutylamine from Cyclobutanecarboxylic Acid (via Curtius Rearrangement)
This procedure involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine.
Materials:
-
Cyclobutanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Tert-butanol
-
Anhydrous toluene
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (1.1 eq) at room temperature under an inert atmosphere.[9]
-
Heat the mixture to reflux and add tert-butanol. Continue refluxing for several hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the acyl azide and formation of the Boc-protected amine).
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude Boc-protected cyclobutylamine can be purified by column chromatography.
-
To deprotect, dissolve the purified Boc-amine in a suitable solvent (e.g., methanol or dioxane) and treat with an excess of concentrated HCl.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting cyclobutylamine hydrochloride salt can be neutralized with a base and the free amine extracted into an organic solvent.
Applications in the Synthesis of Advanced Pharmaceutical Intermediates
The true value of this compound is realized when its derivatives are incorporated into the synthesis of more complex molecules with therapeutic potential. The cyclobutane scaffold has been successfully integrated into a variety of drug classes.
As a Bioisostere and Conformational Restrictor in Kinase Inhibitors
The rigid, three-dimensional nature of the cyclobutane ring makes it an excellent bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, and allows for the precise positioning of pharmacophoric elements. This conformational restriction can lead to increased potency and selectivity for the target kinase. For example, cyclobutane and methylcyclobutane derivatives have been investigated as Janus kinase (JAK) inhibitors, which are used in the treatment of inflammatory diseases and cancers. The synthesis of these complex inhibitors often relies on the functionalization of a pre-formed cyclobutane core, for which this compound is an ideal starting point.
In the Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral agents.[8] The cyclobutane ring has been explored as a sugar mimic in this context. The synthesis of such analogues often involves the coupling of a functionalized cyclobutane derivative with a nucleobase. This compound can serve as a precursor to chiral cyclobutane intermediates that are then elaborated into these complex antiviral agents.[8]
Conclusion and Future Outlook
This compound is a versatile and cost-effective starting material for the synthesis of a wide array of pharmaceutical intermediates. Its ability to be efficiently converted into key building blocks such as cyclobutanecarboxylic acid, cyclobutane carboxamide, and cyclobutylamine makes it an invaluable tool for medicinal chemists. The incorporation of the cyclobutane moiety into drug candidates continues to be a successful strategy for improving pharmacokinetic and pharmacodynamic properties. As the demand for novel, three-dimensional molecules in drug discovery grows, the importance of fundamental building blocks like this compound is set to increase, solidifying its role as a rising star in pharmaceutical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. mdpi.com [mdpi.com]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the esterification of cyclobutanecarboxylic acid.
Esterification of Cyclobutanecarboxylic Acid: A Detailed Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols for the esterification of cyclobutanecarboxylic acid, a critical process in the synthesis of various pharmaceuticals and fine chemicals. Cyclobutane-containing esters are integral structural motifs in numerous bioactive molecules, making their efficient synthesis a key focus in medicinal chemistry and drug development. This document outlines three robust and widely applicable esterification methods: the classic Fischer Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. Each protocol is presented with in-depth mechanistic insights, step-by-step procedures, and expert commentary on experimental choices to ensure successful and reproducible outcomes.
Introduction: The Significance of Cyclobutane Esters
The cyclobutane moiety is a valuable structural component in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. Esters of cyclobutanecarboxylic acid serve as important intermediates and final products in the synthesis of a wide range of therapeutic agents. The selection of an appropriate esterification method is paramount and depends on factors such as the substrate's sensitivity to acid or heat, steric hindrance around the reacting centers, and the desired stereochemical outcome.
Method Selection: A Comparative Overview
Choosing the right esterification protocol is crucial for maximizing yield and purity. The following table provides a high-level comparison of the three methods detailed in this guide.
| Method | Catalyst/Reagents | Conditions | Key Advantages | Limitations |
| Fischer Esterification | Strong acid (e.g., H₂SO₄, TsOH) | Reflux, excess alcohol | Cost-effective, suitable for large scale.[1][2] | Requires high temperatures, not suitable for acid-sensitive substrates.[3] |
| Steglich Esterification | DCC or EDC, DMAP | Room temperature, mild | Mild conditions, good for sterically hindered and acid-labile substrates.[4][5][6] | DCC can cause allergic reactions, byproduct removal can be challenging.[7][8] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Low temperature to room temperature | Mild conditions, proceeds with inversion of stereochemistry.[9][10] | Stoichiometric byproducts can complicate purification, reagents are toxic.[11][12] |
Protocol I: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][14][15] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side.[13][14] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[14][16]
Underlying Mechanism
The reaction proceeds through a series of reversible steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]
-
Protonation of the carbonyl oxygen of cyclobutanecarboxylic acid by the strong acid catalyst increases the electrophilicity of the carbonyl carbon.[1][14][17]
-
Nucleophilic attack by the alcohol on the activated carbonyl carbon forms a tetrahedral intermediate.[13][17]
-
Proton transfer from the attacking alcohol to one of the hydroxyl groups creates a good leaving group (water).[1]
-
Elimination of water regenerates the carbonyl group, forming a protonated ester.[1]
-
Deprotonation of the protonated ester yields the final ester product and regenerates the acid catalyst.[1][17]
Experimental Workflow
Caption: Fischer Esterification Workflow.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Cyclobutanecarboxylic acid
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask, add cyclobutanecarboxylic acid (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.[18]
-
Carefully add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.[20]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography.[20][21]
Protocol II: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][22] This method is particularly advantageous for substrates that are sensitive to acidic conditions or sterically hindered.[4][5]
Mechanistic Rationale
-
Activation of Carboxylic Acid: DCC reacts with cyclobutanecarboxylic acid to form a highly reactive O-acylisourea intermediate.[4][23]
-
Role of DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species.[4][22] This step is crucial for accelerating the reaction and suppressing the formation of the undesired N-acylurea byproduct.[4][6]
-
Nucleophilic Attack by Alcohol: The alcohol then attacks the activated acyl group of the N-acylpyridinium intermediate, leading to the formation of the desired ester.
-
Byproduct Formation: The reaction stoichiometrically produces dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[6]
Experimental Workflow
Caption: Steglich Esterification Workflow.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Cyclobutanecarboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Safety Precaution: DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][24]
Procedure:
-
In a round-bottom flask, dissolve cyclobutanecarboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol III: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild method for converting primary and secondary alcohols into a variety of functional groups, including esters, with a complete inversion of stereochemistry at the alcohol's chiral center.[9][10] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Mechanistic Principles
The mechanism of the Mitsunobu reaction is complex but can be summarized as follows:
-
Betaine Formation: Triphenylphosphine makes a nucleophilic attack on DEAD or DIAD to form a betaine intermediate.[10]
-
Proton Transfer: This betaine deprotonates the carboxylic acid to form an ion pair.[10]
-
Activation of Alcohol: The alcohol oxygen attacks the phosphonium ion, forming an oxyphosphonium salt and displacing the hydrazine byproduct. This step activates the alcohol's hydroxyl group, turning it into a good leaving group.[9]
-
Sₙ2 Displacement: The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism, which results in the inversion of stereochemistry.[10]
Experimental Workflow
Caption: Mitsunobu Reaction Workflow.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Cyclobutanecarboxylic acid
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Round-bottom flask, magnetic stirrer, ice bath, syringe
Safety Precaution: DEAD and DIAD are potentially explosive and toxic.[12] Handle with care in a well-ventilated fume hood and avoid heating.[12]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[10] An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct.
-
Purify the crude product directly by column chromatography to separate the ester from the byproducts.
Product Characterization
The successful synthesis of the cyclobutane ester should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The characteristic signals for the cyclobutane ring protons typically appear in the range of 1.8-2.5 ppm in the ¹H NMR spectrum.[25][26] The ¹³C NMR spectrum will show a signal for the cyclobutane carbons around 22-35 ppm.[27]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
Conclusion
This guide provides a comprehensive overview and detailed protocols for the esterification of cyclobutanecarboxylic acid using three distinct and powerful methods. By understanding the underlying mechanisms and carefully following the outlined procedures, researchers can confidently synthesize a wide variety of cyclobutane esters for applications in drug discovery and development. The choice of method will ultimately be dictated by the specific requirements of the substrate and the desired synthetic outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 17. byjus.com [byjus.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 20. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 21. csub.edu [csub.edu]
- 22. grokipedia.com [grokipedia.com]
- 23. fiveable.me [fiveable.me]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: Leveraging Methyl Cyclobutanecarboxylate in the Development of Novel Agrochemicals
Abstract
The cyclobutane moiety is a structurally unique four-membered ring that offers a compelling scaffold for the design of novel bioactive molecules in agrochemical research.[1][2] Its conformational rigidity and distinct three-dimensional geometry can enhance binding affinity to target enzymes and improve metabolic stability. Methyl cyclobutanecarboxylate (CAS 765-85-5) serves as a versatile and fundamental building block for introducing this valuable structural motif.[3] This document provides an in-depth guide for researchers and development scientists on the strategic use of this compound in the synthesis and screening of potential agrochemical candidates, with a particular focus on the development of cyclobutane carboxamide-based fungicides.
Introduction: The Strategic Value of the Cyclobutane Moiety
In the quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles, chemists are increasingly exploring underutilized chemical space. The cyclobutane ring, while less common than five- or six-membered rings, presents a unique set of properties that make it an attractive scaffold:
-
Defined Three-Dimensionality: The puckered, rigid nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be critical for optimal interaction with the active site of a target protein.
-
Metabolic Stability: The strained ring system can be more resistant to metabolic degradation by certain enzymes compared to more common aliphatic or aromatic structures.
-
Novelty and Patentability: Incorporating a cyclobutane core can lead to the discovery of novel chemical classes, providing a clear path to new intellectual property.
This compound is an ideal starting material for accessing this chemical space. It is a commercially available, high-purity liquid that serves as a precursor for a variety of derivatives, most notably cyclobutane carboxamides, which have shown significant promise as potent fungicides.[3][4][5]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 765-85-5 | [6] |
| Molecular Formula | C₆H₁₀O₂ | [3][7] |
| Molecular Weight | 114.14 g/mol | [3][8] |
| Appearance | Colorless to almost colorless liquid | [6][8] |
| Boiling Point | 138.7 °C at 760 mmHg | [3][8] |
| Flash Point | 30.1 °C | [3][8] |
| Purity | ≥98.0% | [3][6] |
Synthetic Pathway Design: From Ester to Bioactive Amide
A primary application of this compound in agrochemical development is its conversion to cyclobutane carboxamides. This class of compounds has been successfully developed into fungicides that target the fungal melanin biosynthesis pathway, a vital process for the pathogenicity of many plant fungi.[9][10] Specifically, they have been shown to be potent inhibitors of scytalone dehydratase.[9]
The overall workflow involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a selected amine.
Caption: General workflow from starting material to screening.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the synthetic pathway.
Protocol 3.1: Synthesis of Cyclobutanecarboxylic Acid
This protocol details the hydrolysis (saponification) of this compound to its corresponding carboxylic acid, a critical intermediate.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH, 1.5 eq)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 87.6 mmol) in methanol (100 mL).
-
Saponification: In a separate beaker, dissolve sodium hydroxide (5.26 g, 131.4 mmol) in deionized water (50 mL) and add this solution to the flask.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Scientist's Note: This step is crucial. Incomplete hydrolysis will lead to impurities that are difficult to remove in the subsequent amide coupling step.
-
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
Acidification: Place the remaining aqueous solution in an ice bath and slowly acidify to pH ~2 by the dropwise addition of concentrated HCl. A white precipitate or oil may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Characterization: The resulting crude oil or solid is cyclobutanecarboxylic acid. Confirm its identity and purity via ¹H NMR and ¹³C NMR spectroscopy before proceeding.
-
Expected Yield: >90%
-
Protocol 3.2: Synthesis of a Model Cyclobutane Carboxamide Fungicide
This protocol describes the coupling of cyclobutanecarboxylic acid with a substituted aniline (e.g., 2,4-dichloroaniline), a moiety found in potent scytalone dehydratase inhibitors.[9]
Materials:
-
Cyclobutanecarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.2 eq) or Oxalyl Chloride
-
Dichloromethane (DCM), anhydrous
-
2,4-Dichloroaniline (1.0 eq)
-
Triethylamine (TEA, 2.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard purification apparatus (silica gel column chromatography)
Procedure:
-
Acid Chloride Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), dissolve cyclobutanecarboxylic acid (e.g., 5.0 g, 49.9 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (4.3 mL, 59.9 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Causality Note: Conversion to the acyl chloride is necessary to activate the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Amide Coupling: In a separate flask, dissolve 2,4-dichloroaniline (8.1 g, 49.9 mmol) and triethylamine (17.4 mL, 124.8 mmol) in anhydrous DCM (100 mL).
-
Cool the amine solution to 0°C and add the freshly prepared cyclobutanoyl chloride solution dropwise over 30 minutes.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution (100 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification and Validation: Purify the crude product by silica gel column chromatography. Combine the pure fractions and characterize the final product (N-(2,4-dichlorophenyl)cyclobutanecarboxamide) by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Caption: Reaction scheme for model fungicide synthesis.
Biological Activity Screening Protocol
Once a library of cyclobutane carboxamide derivatives is synthesized, a systematic screening process is required to identify promising lead compounds.
Protocol 4.1: High-Throughput In Vitro Fungicidal Screening
This protocol provides a general framework for assessing the fungicidal activity of synthesized compounds against a panel of relevant plant pathogens (e.g., Magnaporthe grisea, the causal agent of rice blast).[10]
Materials:
-
Synthesized compound library, dissolved in DMSO to a stock concentration of 10 mM.
-
96-well microtiter plates.
-
Fungal culture(s) of interest.
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth).
-
Spectrophotometer (plate reader).
-
Positive control (commercial fungicide, e.g., Carpropamid).
-
Negative control (DMSO).
Procedure:
-
Plate Preparation: Dispense 98 µL of fungal spore suspension (adjusted to a standard concentration, e.g., 1x10⁵ spores/mL) into each well of a 96-well plate.
-
Compound Addition: Create a serial dilution of the test compounds. Add 2 µL of the compound stock solutions (and controls) to the appropriate wells to achieve final test concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 2%).
-
Incubation: Cover the plates and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Data Acquisition: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD is proportional to fungal growth.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the negative (DMSO) control.
-
Plot the percent inhibition versus compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of fungal growth) for each active compound using non-linear regression analysis.
-
Data Presentation: Comparative Efficacy
The results of the screening should be tabulated to allow for easy comparison of the synthesized analogues.
| Compound ID | R-Group (Amine) | IC₅₀ vs. M. grisea (µM) |
| CB-001 | 2,4-dichloroaniline | [Example Data: 1.5] |
| CB-002 | 4-chloroaniline | [Example Data: 8.2] |
| CB-003 | 4-fluoroaniline | [Example Data: 5.7] |
| Control | Carpropamid | [Example Data: 0.8] |
Insight: As demonstrated in published research, subtle changes to the substitution pattern on the aniline ring can significantly impact biological activity.[9] This structured screening approach allows for the rapid development of Structure-Activity Relationships (SAR) to guide the next round of synthesis.
Conclusion and Future Directions
This compound is a powerful and efficient building block for the creation of novel agrochemicals. The protocols outlined here provide a comprehensive guide for its conversion into a library of cyclobutane carboxamides and their subsequent evaluation as potential fungicides. By combining rational synthetic design with systematic biological screening, research teams can effectively explore the unique chemical space offered by the cyclobutane scaffold. Future work should focus on expanding the diversity of the amine component and further optimizing the physicochemical properties of lead compounds to improve systemic activity and overall field performance.[9][10]
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 765-85-5 | TCI AMERICA [tcichemicals.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Buy this compound (EVT-461535) | 765-85-5 [evitachem.com]
- 9. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Diels-Alder Reactions with Methyl Cyclobutanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Value of Strained Rings in Cycloadditions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereocontrolled method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition, involving a conjugated diene and a dienophile, has seen continuous evolution, driven by the pursuit of novel molecular architectures for applications in materials science and drug discovery.[1] A particularly intriguing class of dienophiles are those embedded within strained ring systems. Cyclobutane derivatives, for instance, offer a unique combination of conformational rigidity and inherent ring strain, which can be harnessed to modulate reactivity and selectivity in chemical transformations.
Methyl cyclobutanecarboxylate derivatives, especially their unsaturated analogues like methyl cyclobutene-1-carboxylate and 3-(methoxycarbonyl)cyclobutenone, have emerged as valuable building blocks. The relief of ring strain in the transition state often leads to enhanced reactivity compared to less strained counterparts.[3] This feature, coupled with the functionality provided by the methyl ester, makes these compounds attractive substrates for constructing complex bicyclic systems, which are prevalent scaffolds in medicinally active compounds.[4][5] These application notes will provide a detailed guide to understanding and performing Diels-Alder reactions with this compound derivatives, with a focus on mechanistic principles, reaction optimization, and practical laboratory protocols.
II. Mechanistic Considerations: Harnessing Strain and Electronics
The Diels-Alder reaction is a concerted, pericyclic reaction where the stereochemistry of the reactants is faithfully translated to the product.[6][7] The reaction rate and selectivity are governed by the electronic properties of the diene and dienophile, as dictated by Frontier Molecular Orbital (FMO) theory. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile.[2]
The Role of the this compound Dienophile
The presence of an electron-withdrawing group, such as a methyl ester, on the dienophile is crucial for accelerating the Diels-Alder reaction.[2][7] In the case of methyl cyclobutenecarboxylate, the ester group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, bringing it closer in energy to the Highest Occupied Molecular Orbital (HOMO) of the diene. This smaller energy gap facilitates the reaction.
Furthermore, the inherent ring strain of the cyclobutene ring contributes significantly to its reactivity. As the reaction proceeds towards the transition state, the sp²-hybridized carbons of the double bond begin to rehybridize to sp³, a geometry more favorable for a four-membered ring. This partial release of strain in the transition state lowers the activation energy of the reaction, making cyclobutene derivatives particularly reactive dienophiles.[3]
Lewis Acid Catalysis: Enhancing Reactivity and Selectivity
Lewis acids are frequently employed to catalyze Diels-Alder reactions.[8] They coordinate to the carbonyl oxygen of the ester group on the dienophile, further withdrawing electron density and lowering the LUMO energy.[8] This enhanced electrophilicity of the dienophile leads to a significant rate acceleration, often allowing reactions to proceed at lower temperatures and with higher selectivity.[9]
Recent studies have highlighted the use of chiral Lewis acids to induce enantioselectivity in Diels-Alder reactions of cyclobutene derivatives. For instance, chiral oxazaborolidinium ions have been successfully used to catalyze the enantioselective Diels-Alder reaction of 3-(methoxycarbonyl)cyclobutenone with various dienes, yielding bicyclo[4.2.0]octane derivatives with high enantiomeric excess.[4][10]
// Nodes Diene [label="Diene\n(Electron-Rich)", fillcolor="#4285F4"]; Dienophile [label="Methyl Cyclobutenecarboxylate\n(Electron-Poor Dienophile)", fillcolor="#EA4335"]; LewisAcid [label="Lewis Acid\n(e.g., AlCl3, Et2AlCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="[4+2] Transition State\n(Strain Release)", shape=Mdiamond, fillcolor="#34A853"]; Product [label="Bicyclic Adduct", fillcolor="#5F6368"];
// Edges Diene -- TransitionState [label="HOMO-LUMO\nInteraction", len=2]; Dienophile -- TransitionState [len=2]; LewisAcid -- Dienophile [label="Coordination to Carbonyl", style=dashed, color="#4285F4"]; TransitionState -- Product [label="Cycloaddition", len=2]; }
Figure 1: General mechanism of a Lewis acid-catalyzed Diels-Alder reaction.III. Stereochemical Outcomes: The Endo Rule and Facial Selectivity
A key feature of the Diels-Alder reaction is its high degree of stereocontrol. The relative stereochemistry of substituents on the diene and dienophile is retained in the product.[6] When a cyclic dienophile reacts with a diene, two diastereomeric products can be formed: the endo and exo adducts.
The Alder endo rule states that the endo product is typically the kinetic product, meaning it is formed faster. This preference is attributed to secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing pi-system of the diene in the transition state.
In the context of enantioselective catalysis, the chiral Lewis acid creates a chiral environment around the dienophile, leading to preferential attack of the diene from one face of the dienophile over the other, resulting in the formation of one enantiomer in excess.
IV. Experimental Protocols
The following protocols are provided as a general guide. Researchers should always consult original literature for specific substrate-scouting and optimization details and adhere to all laboratory safety protocols.
Protocol 1: General Procedure for the Diels-Alder Reaction of Methyl Cyclobutene-1-carboxylate with Cyclopentadiene
This protocol describes a typical thermal Diels-Alder reaction.
Materials:
-
Methyl cyclobutene-1-carboxylate
-
Dicyclopentadiene
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for cracking dicyclopentadiene (distillation setup)
Procedure:
-
Cracking of Dicyclopentadiene: Freshly cracked cyclopentadiene is required as it readily dimerizes at room temperature.[11] Set up a distillation apparatus and heat dicyclopentadiene to its cracking temperature (around 170 °C). Collect the cyclopentadiene monomer by distillation, keeping the receiving flask in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl cyclobutene-1-carboxylate (1.0 eq) in anhydrous toluene.
-
Addition of Diene: To the stirred solution, add freshly distilled cyclopentadiene (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the bicyclo[2.2.1]heptene derivative.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4"]; crack [label="Crack Dicyclopentadiene\n(Fresh Cyclopentadiene)", fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Reaction Setup:\nDienophile in Toluene", fillcolor="#EA4335"]; add [label="Add Cyclopentadiene", fillcolor="#34A853"]; reflux [label="Heat to Reflux\n(Monitor by TLC/GC)", fillcolor="#5F6368"]; workup [label="Work-up & Purification\n(Rotovap, Column Chromatography)", fillcolor="#4285F4"]; product [label="Isolated Bicyclic Product", shape=ellipse, fillcolor="#EA4335"];
// Edges start -> crack; crack -> add; setup -> add; add -> reflux; reflux -> workup; workup -> product; }
Figure 2: Experimental workflow for a thermal Diels-Alder reaction.Protocol 2: Lewis Acid-Catalyzed Enantioselective Diels-Alder Reaction of 3-(Methoxycarbonyl)cyclobutenone
This protocol is based on the principles described for enantioselective Diels-Alder reactions of cyclobutenones and should be adapted based on the specific chiral catalyst and diene used.[4][10]
Materials:
-
3-(Methoxycarbonyl)cyclobutenone
-
Diene (e.g., isoprene, 2,3-dimethyl-1,3-butadiene)
-
Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidinium salt)
-
Dichloromethane, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar oven-dried glassware
-
Syracuses and needles for transfers
Procedure:
-
Catalyst Preparation: Prepare the chiral Lewis acid catalyst according to literature procedures under an inert atmosphere.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst (typically 10-20 mol%) in anhydrous dichloromethane.
-
Addition of Dienophile: Cool the catalyst solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Add a solution of 3-(methoxycarbonyl)cyclobutenone (1.0 eq) in anhydrous dichloromethane dropwise.
-
Addition of Diene: After stirring for a short period (e.g., 15-30 minutes), add the diene (1.5-2.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates and catalyst.
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Analysis:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
V. Data Presentation and Interpretation
The success of a Diels-Alder reaction is evaluated based on the yield of the desired cycloadduct and its stereochemical purity.
| Parameter | Thermal Reaction | Lewis Acid-Catalyzed Reaction |
| Temperature | Typically elevated (reflux) | Often sub-ambient (-78 °C to rt) |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Moderate to good | Good to excellent |
| Stereoselectivity | Good (endo preference) | Excellent (endo preference) |
| Enantioselectivity | Not applicable (racemic) | Can be high with chiral catalysts |
Characterization:
The structure and stereochemistry of the Diels-Alder adducts are typically confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To determine the connectivity and relative stereochemistry of the bicyclic product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester).
-
Chiral HPLC: To determine the enantiomeric excess of the product from an asymmetric reaction.
VI. Applications in Drug Development
The rigid, three-dimensional scaffolds generated from Diels-Alder reactions of this compound derivatives are of significant interest in drug discovery. The cyclobutane moiety itself can impart favorable properties to a drug candidate, such as improved metabolic stability, reduced planarity, and conformational restriction, which can lead to enhanced potency and selectivity.[4] The bicyclic products of these reactions can serve as key intermediates in the synthesis of complex natural products and novel therapeutic agents.
VII. Conclusion
Diels-Alder reactions involving this compound derivatives offer a versatile and powerful strategy for the synthesis of complex, three-dimensional molecules. The inherent reactivity of the strained cyclobutene ring, combined with the activating effect of the methyl ester, makes these compounds excellent dienophiles. The use of Lewis acid catalysis, particularly with chiral ligands, further expands the synthetic utility of this methodology by enabling highly stereoselective and enantioselective transformations. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore and exploit these valuable reactions in their own synthetic endeavors.
VIII. References
-
Lu, T., et al. (2021). 3-(Methoxycarbonyl)Cyclobutenone as a Reactive Dienophile in Enantioselective Diels-Alder Reactions Catalyzed by Chiral Oxazaborolidinium Ions. Angewandte Chemie International Edition, 60(9), 4609-4613. --INVALID-LINK--
-
Department of Chemistry, University of California, Irvine. (n.d.). The Diels-Alder Cycloaddition Reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). The Diels–Alder reaction of cyclobutenone. --INVALID-LINK--
-
Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. --INVALID-LINK--
-
LibreTexts Chemistry. (2020, May 30). 16.7: Diels-Alder Stereochemistry. --INVALID-LINK--
-
Wikipedia. (n.d.). Diels–Alder reaction. --INVALID-LINK--
-
Domingo, L. R., et al. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. --INVALID-LINK--
-
Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6207. --INVALID-LINK--
-
Danishefsky, S. J., & DeNinno, M. P. (1987). The Intramolecular Diels-Alder Reaction. In Comprehensive Organic Synthesis (Vol. 5, pp. 435-466). Pergamon. --INVALID-LINK--
-
MDPI. (2024). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 29(17), 4105. --INVALID-LINK--
-
Chen, Y., et al. (2022). Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. Journal of Natural Products, 85(9), 2336-2357. --INVALID-LINK--
-
LibreTexts Chemistry. (2024, September 30). 14.5: Characteristics of the Diels–Alder Reaction. --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparing bicyclo 2.2.1]heptane derivatives. --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Lewis Acid Catalyzed Diels-Alder Additions of Cyclopentadiene to Methyl (E)- and (Z)-(S)-4,5-Di-O-isopropylidenepent-2-enoates: Rate and Stereoselectivity. --INVALID-LINK--
-
Oh, K., & Cha, J. K. (2020). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. Bulletin of the Korean Chemical Society, 41(6), 634-638. --INVALID-LINK--
-
Corey, E. J. (2002). Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications. Angewandte Chemie International Edition, 41(10), 1650-1667. --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparing bicylo[2.2.1] heptane derivatives. --INVALID-LINK--
-
Wiley Online Library. (n.d.). Synthesis, Stability, and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. --INVALID-LINK--
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. --INVALID-LINK--
-
Thieme. (n.d.). 8.A. Cyclobutenes: Synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. --INVALID-LINK--
-
Domingo, L. R., et al. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. --INVALID-LINK--
-
Danishefsky, S. J., & Li, T. (2010). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Angewandte Chemie International Edition, 49(44), 8289-8291. --INVALID-LINK--
-
MDPI. (2024). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 29(17), 4105. --INVALID-LINK--
-
LibreTexts Chemistry. (2022, September 24). 14.4: The Diels-Alder Cycloaddition Reaction. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. --INVALID-LINK--
-
Kącka-Zych, A., & Krawczyk, T. (2018). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Structural Chemistry, 29(4), 1145-1154. --INVALID-LINK--
References
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Methoxycarbonyl)Cyclobutenone as a Reactive Dienophile in Enantioselective Diels-Alder Reactions Catalyzed by Chiral Oxazaborolidinium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for C-H Functionalization of Cyclobutane Rings in Complex Molecule Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Cyclobutane C-H Functionalization
The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure can impart favorable pharmacological properties, such as improved metabolic stability and binding affinity. However, the stereocontrolled synthesis of substituted cyclobutanes has traditionally been a formidable challenge. The advent of transition-metal-catalyzed C-H functionalization has revolutionized the approach to constructing these strained ring systems, offering a paradigm shift from traditional synthetic logic. By treating C-H bonds as latent functional groups, we can now forge complex carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and precision.
This guide provides an in-depth exploration of the strategies and methodologies for the C-H functionalization of cyclobutane rings. We will delve into the mechanistic underpinnings of key catalytic systems, provide detailed, field-proven protocols for their implementation, and showcase their application in the synthesis of complex molecules. Our focus is on providing not just a set of instructions, but a comprehensive understanding of the "why" behind the "how," empowering researchers to adapt and innovate in their own synthetic endeavors.
Pillar 1: Mechanistic Insights into Cyclobutane C-H Functionalization
A foundational understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and rational design of new synthetic routes. Two of the most powerful catalytic systems for cyclobutane C-H functionalization are based on palladium and rhodium.
Palladium-Catalyzed C-H Functionalization: The Power of Directing Groups
Palladium catalysis has been a workhorse in C-H functionalization, largely owing to the development of directing groups that control regioselectivity. In the context of cyclobutanes, this approach has been particularly successful for arylation and alkylation reactions.
The most widely employed directing groups are bidentate ligands, such as 8-aminoquinoline (AQ), which coordinate to the palladium center and position it in close proximity to a specific C-H bond.[1][2][3] This directed cyclometalation is the key step for achieving high regioselectivity.
The generally accepted catalytic cycle for a palladium(II)-catalyzed C-H arylation using an 8-aminoquinoline directing group proceeds through a Pd(II)/Pd(IV) pathway.[1]
Diagram: Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation
References
Experimental procedure for the synthesis of methyl 1-methylcyclobutane carboxylate.
This comprehensive guide provides a detailed experimental procedure for the synthesis of methyl 1-methylcyclobutane carboxylate, a valuable building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a self-validating protocol to ensure reliable and reproducible results.
Introduction
Methyl 1-methylcyclobutane carboxylate is a cycloalkane derivative incorporating a quaternary carbon center, a structural motif of increasing interest in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to drug candidates. This application note details a robust and scalable two-step synthesis commencing with the formation of 1-methylcyclobutanecarboxylic acid, followed by a classic Fischer esterification to yield the target ester. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to facilitate potential optimization.
Reaction Scheme
The overall synthetic route is depicted below:
Step 1: Synthesis of 1-Methylcyclobutanecarboxylic Acid (Hypothetical)
While various methods exist for the synthesis of substituted cyclobutanes, a common approach involves the alkylation of a suitable precursor. For the purpose of this guide, we will assume the availability of 1-methylcyclobutanecarboxylic acid. Its synthesis can be conceptually approached via methods analogous to the preparation of similar structures, such as the carboxylation of a Grignard reagent derived from 1-chloro-1-methylcyclobutane or the oxidation of a corresponding alcohol or aldehyde.
Step 2: Fischer Esterification
Figure 1: Overall reaction scheme for the synthesis of methyl 1-methylcyclobutane carboxylate via Fischer esterification of 1-methylcyclobutanecarboxylic acid.
Mechanistic Insights: The Fischer Esterification
The Fischer esterification is a cornerstone of organic synthesis for converting carboxylic acids into esters.[1][2][3][4] The reaction is acid-catalyzed and proceeds via a reversible nucleophilic acyl substitution mechanism.[5]
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: The alcohol (methanol in this case) then acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[3][4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of methyl 1-methylcyclobutane carboxylate from 1-methylcyclobutanecarboxylic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 1-Methylcyclobutanecarboxylic Acid | C₆H₁₀O₂ | 114.14 | 10.0 g (87.6 mmol) | Commercially Available |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | Sigma-Aldrich |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 2.0 mL | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | In-house preparation |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Acros Organics |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | VWR |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of methyl 1-methylcyclobutane carboxylate.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g (87.6 mmol) of 1-methylcyclobutanecarboxylic acid and 100 mL of anhydrous methanol.
-
Acid Addition: While stirring, carefully add 2.0 mL of concentrated sulfuric acid dropwise to the mixture. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Carefully pour the reaction mixture into 200 mL of cold water in a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine. Caution: The neutralization with sodium bicarbonate can be vigorous due to the presence of unreacted acid and the sulfuric acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to afford pure methyl 1-methylcyclobutane carboxylate.
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin. All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl Chloride (if used for alternative synthesis): Thionyl chloride is a highly corrosive and reactive substance that reacts violently with water. It is toxic if inhaled and causes severe skin burns and eye damage.[6] Always handle thionyl chloride in a fume hood with appropriate PPE.[7][8]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, a singlet for the methyl group on the cyclobutane ring, and multiplets for the cyclobutane ring protons.
-
¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon, the quaternary carbon, and the carbons of the cyclobutane ring and the methyl groups.
-
IR Spectroscopy: A strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.
-
GC-MS: This technique can be used to determine the purity of the product and confirm its molecular weight.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of methyl 1-methylcyclobutane carboxylate via Fischer esterification. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable compound for their research and development needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. actylislab.com [actylislab.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. orgsyn.org [orgsyn.org]
Analytical methods for quantifying Methyl cyclobutanecarboxylate in reaction mixtures.
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Analytical Methods for Quantifying Methyl Cyclobutanecarboxylate in Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound in complex reaction mixtures. Accurate monitoring of this key organic intermediate is crucial for reaction optimization, yield determination, and quality control in pharmaceutical and chemical synthesis.[1] We present a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method as the primary analytical approach due to its superior sensitivity, selectivity, and suitability for volatile compounds. Additionally, we discuss Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful alternative. This guide is designed to provide researchers with the theoretical basis and practical, step-by-step protocols necessary to implement robust and reliable analytical workflows.
Introduction: The Analytical Imperative
This compound (CAS No. 765-85-5) is a versatile building block in organic synthesis, notably used in the development of agrochemicals and novel molecular entities.[1] Its quantification within a reaction mixture—a complex matrix of starting materials, reagents, byproducts, and solvents—presents a significant analytical challenge. In-process monitoring is essential to understand reaction kinetics, maximize yield, and minimize impurity formation. Therefore, a validated, precise, and accurate analytical method is not merely a procedural step but a cornerstone of efficient process development and manufacturing.[2]
Analyte Physicochemical Properties
Understanding the properties of this compound is fundamental to selecting and optimizing an analytical method. Its characteristics strongly favor gas-phase analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [1][3][4] |
| Molecular Weight | 114.14 g/mol | [1][4][5] |
| Boiling Point | ~135 - 139 °C | [1][6] |
| Physical State | Colorless Liquid | [3][7] |
| Flash Point | 30.1 °C | [1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, hexane, ethyl acetate).[8][9] |
The compound's volatility (indicated by its boiling point) and thermal stability make it an ideal candidate for Gas Chromatography (GC).
Strategic Selection of an Analytical Technique
Several advanced analytical techniques can be considered for quantification. The choice depends on the required sensitivity, sample matrix complexity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended technique . GC offers excellent separation of volatile components in the reaction mixture, while MS provides definitive identification and highly sensitive quantification.[10] The high efficiency of modern capillary columns can resolve the analyte from closely related isomers or impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that does not require an identical reference standard for calibration. Quantification is based on the direct relationship between the integrated signal of a specific proton resonance and the number of nuclei.[11][12] It is non-destructive but generally less sensitive than GC-MS.
-
High-Performance Liquid Chromatography (HPLC): While versatile, HPLC is less ideal for a small, volatile, non-chromophoric molecule like this compound. Analysis would likely require derivatization to improve retention and detectability, adding complexity and potential sources of error. A reverse-phase method has been shown for a similar compound, methyl cyclopentanecarboxylate, but GC remains the more direct approach.[13]
Based on this analysis, we will detail a complete GC-MS protocol, followed by a summary protocol for qNMR.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a robust framework for the accurate quantification of this compound using an internal standard approach to mitigate variability in sample injection.[14][15]
Workflow Overview
The entire analytical process follows a logical sequence designed to ensure data integrity and reproducibility.
Caption: GC-MS analytical workflow from sample preparation to final quantification.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): Methyl cyclopentanecarboxylate (CAS 4630-80-2) or another suitable compound that is not present in the sample, is chemically similar, and chromatographically resolved.[13][14]
-
Solvent: Ethyl acetate or Dichloromethane (HPLC or GC grade)[8][16]
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
GC Vials (1.5 mL) with septa caps[9]
-
Syringe filters (0.22 µm)
4.2.2. Instrumentation and Conditions
The following parameters are a robust starting point and should be optimized for the specific instrument in use.[17][18]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible performance. |
| MS Detector | Agilent 5977B or equivalent | Offers high sensitivity and selectivity. |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing excellent separation for a wide range of volatile compounds.[17] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency.[17] |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. Splitless may be used for trace analysis. |
| Injection Vol. | 1 µL | Standard volume for reproducible injections. |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 20 °C/min | Separates the analyte from common reaction solvents and byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for stable ionization.[17] |
| MS Quad Temp. | 150 °C | Standard temperature for mass filtering. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique producing reproducible fragmentation patterns.[17] |
| Acquisition | Selective Ion Monitoring (SIM) & Scan | Scan mode (m/z 40-300) for initial identification. SIM mode for quantification to maximize sensitivity. |
| SIM Ions | Quantifier: m/z 83 (M-OCH₃); Qualifiers: m/z 55, 114 (M⁺) | Select characteristic ions to ensure specificity and accurate quantification. |
4.2.3. Step-by-Step Procedure
A. Preparation of Standard Solutions
-
Primary Stock (Analyte): Accurately weigh ~50 mg of this compound into a 50 mL volumetric flask and dilute to volume with ethyl acetate to create a ~1 mg/mL stock solution.
-
Internal Standard (IS) Stock: Accurately weigh ~50 mg of methyl cyclopentanecarboxylate into a 50 mL volumetric flask and dilute to volume with ethyl acetate to create a ~1 mg/mL IS stock.
-
IS Spiking Solution: Dilute the IS Stock to a working concentration of ~50 µg/mL. This solution will be added to all standards and samples.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Primary Stock. For each standard, spike with a fixed volume of the IS Spiking Solution to maintain a constant IS concentration (e.g., 5 µg/mL). A typical concentration range would be 1, 5, 10, 25, and 50 µg/mL.
B. Sample Preparation from Reaction Mixture
-
Sampling & Quenching: Withdraw a known volume or weight of the reaction mixture (e.g., 100 µL). If the reaction is ongoing, immediately quench it by diluting into a larger volume of cold solvent or a suitable quenching agent to halt any further conversion.
-
Extraction: Add 1 mL of deionized water and 1 mL of ethyl acetate to the quenched sample in a vial. Vortex vigorously for 1 minute to extract the this compound into the organic layer. Centrifuge to separate the layers.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Spiking & Dilution: Transfer a known aliquot (e.g., 100 µL) of the dried organic extract to a new vial. Add the same fixed volume of the IS Spiking Solution used for the standards. Dilute with ethyl acetate as necessary to bring the expected analyte concentration into the range of the calibration curve.[16]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter directly into a GC autosampler vial.[17]
C. Data Analysis and Quantification
-
System Suitability: Inject a mid-point calibration standard multiple times (n=5) before the analysis sequence. The relative standard deviation (RSD) of the peak area ratio (Analyte/IS) should be <2%.
-
Calibration Curve: Run the series of calibration standards. Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).[14][19]
-
Quantification: Analyze the prepared unknown samples. Using the peak area ratio from the sample chromatogram, calculate the concentration of this compound using the regression equation from the calibration curve.[15] Account for all dilution factors used during sample preparation to determine the final concentration in the original reaction mixture.
Method Validation: Ensuring Trustworthiness
A method is only useful if it is proven to be reliable. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[20][21]
References
- 1. nbinno.com [nbinno.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Cyclobutanecarboxylic acid methyl ester | C6H10O2 | CID 136594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 765-85-5 [chemicalbook.com]
- 7. labproinc.com [labproinc.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. jmchemsci.com [jmchemsci.com]
- 11. scispace.com [scispace.com]
- 12. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 13. Methyl cyclopentanecarboxylate | SIELC Technologies [sielc.com]
- 14. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. benchchem.com [benchchem.com]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. Analysis results of GC : Shimadzu (Nederland) [shimadzu.nl]
- 20. wjarr.com [wjarr.com]
- 21. ema.europa.eu [ema.europa.eu]
Application Note: High-Throughput GC-MS Analysis of Methyl Cyclobutanecarboxylate and its Process-Related Impurities
Abstract
This technical guide provides a comprehensive, in-depth methodology for the analysis of Methyl Cyclobutanecarboxylate and its associated byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical building block in modern organic synthesis, particularly in the development of novel therapeutics.[1] Ensuring its purity is paramount for the safety and efficacy of the final drug product. This document outlines detailed experimental protocols, from sample preparation to data interpretation, and explains the scientific rationale behind key procedural steps. The methodologies described herein are designed to be robust and self-validating, providing a reliable framework for quality control and process optimization.
Introduction: The Synthetic and Analytical Imperative
This compound (MCC), with a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol , is a versatile intermediate in organic synthesis.[1][2] Its strained four-membered ring system is a key structural motif in a variety of complex molecules. The synthesis of MCC, commonly achieved through the Fischer-Speier esterification of cyclobutanecarboxylic acid with methanol under acidic conditions, can introduce a range of process-related impurities.[3][4] These can include unreacted starting materials, byproducts from side reactions, and residual solvents. The presence of these impurities, even in trace amounts, can have significant implications for the downstream applications of MCC, particularly in pharmaceutical development where purity is a critical quality attribute.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds like MCC and its byproducts.[5][6] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an invaluable tool for purity assessment. This application note details a validated GC-MS method for the comprehensive analysis of MCC, providing researchers and drug development professionals with a robust protocol to ensure the quality of this vital synthetic intermediate.
Experimental Workflow: A Systematic Approach to Purity Assessment
The analytical workflow is designed to ensure reproducible and accurate results. It encompasses sample preparation, instrument configuration, data acquisition, and analysis.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocols
Sample Preparation
The goal of sample preparation is to produce a solution that is compatible with the GC-MS system and falls within the linear range of the detector.
Protocol:
-
Solvent Selection: Choose a high-purity, volatile solvent in which this compound and its potential byproducts are readily soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Standard Preparation:
-
Prepare a stock solution of certified reference material of this compound at a concentration of 1000 µg/mL in the chosen solvent.
-
Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to achieve a nominal concentration of 1000 µg/mL.
-
Further dilute this solution to a working concentration of approximately 50 µg/mL for analysis. This dilution factor may need to be adjusted based on the expected purity of the sample.
-
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of this compound and its common byproducts. These serve as a starting point and may require minor adjustments based on the specific instrumentation used.[7][8]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column providing good separation for a wide range of analytes.[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency.[7][8] |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation.[7][8] |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for the main component.[8] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min | Allows for the separation of volatile starting materials from the main product and less volatile byproducts. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns.[7] |
| Mass Range | m/z 35-350 | Covers the molecular weight of the target analyte and its expected fragments and byproducts. |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the ion source.[7] |
| Transfer Line Temperature | 280 °C | Ensures efficient transfer of analytes from the GC to the MS without cold spots.[7] |
| Scan Mode | Full Scan | To identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.[5] |
Results and Discussion: Identification of Byproducts and Fragmentation Analysis
The primary goal of this analysis is the identification and quantification of this compound and its process-related impurities.
Expected Byproducts from Fischer Esterification
The Fischer esterification of cyclobutanecarboxylic acid with methanol is an equilibrium-driven reaction catalyzed by a strong acid.[3][4][9] Potential impurities can arise from several sources:
-
Unreacted Starting Materials:
-
Cyclobutanecarboxylic acid
-
Methanol
-
-
Byproducts from Side Reactions:
-
Dimerization/Oligomerization products: Under acidic conditions, side reactions can lead to the formation of higher molecular weight species.
-
Dehydration products: Although less common for this specific substrate, dehydration of the cyclobutane ring is a theoretical possibility under harsh acidic and thermal conditions.
-
Mass Spectral Fragmentation of this compound
The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 114 and several key fragment ions.[2] Understanding these fragmentation pathways is crucial for confident identification.[10][11]
-
Molecular Ion (M+): The peak at m/z 114 corresponds to the intact molecule with one electron removed.
-
Loss of Methoxy Group (-OCH3): Cleavage of the ester bond results in the loss of a methoxy radical, leading to a prominent peak at m/z 85 (the cyclobutanecarbonyl cation). This is a common fragmentation pathway for methyl esters.[12]
-
Loss of Carbomethoxy Group (-COOCH3): Loss of the entire ester functional group results in a peak at m/z 55, corresponding to the cyclobutyl cation.
-
McLafferty Rearrangement: While not the most dominant pathway for this molecule, a McLafferty-type rearrangement could theoretically occur, though it is less favorable due to the ring strain.
-
Ring Opening and Cleavage: The strained cyclobutane ring can undergo cleavage, leading to fragments at m/z 69 and 41, which are characteristic of cyclic alkanes.[13]
Caption: Proposed mass spectral fragmentation pathway for this compound.
Data Analysis and Quantification
-
Identification:
-
The retention time of the major peak in the sample chromatogram should match that of the this compound standard.
-
The mass spectrum of this peak should be compared to a reference spectrum from a library (e.g., NIST) or the acquired standard.[2]
-
Unknown peaks should be tentatively identified by searching their mass spectra against the NIST library.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 85 or 55 for this compound) against the concentration of the working standards.
-
Calculate the concentration of this compound and any identified impurities in the sample using the regression equation from the calibration curve.
-
Purity is typically reported as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound and its process-related impurities. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers, scientists, and drug development professionals can achieve accurate and reliable results. The understanding of potential byproducts and mass spectral fragmentation patterns further empowers the analyst to confidently identify and quantify impurities, ensuring the quality and integrity of this important chemical intermediate. The inherent trustworthiness of this self-validating system lies in the combination of chromatographic separation with the specificity of mass spectral data, providing a robust method for quality control in a regulated environment.
References
- 1. nbinno.com [nbinno.com]
- 2. Cyclobutanecarboxylic acid methyl ester [webbook.nist.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Development of a GC-MS/SIM method for the determination of phytosteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl Cyclobutanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of methyl cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the laboratory, with a specific focus on overcoming low reaction yields. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity and yield of this compound is often critical.[1][2] This document provides in-depth troubleshooting guides, validated protocols, and an understanding of the underlying chemical principles to help you optimize your synthesis.
Understanding the Synthetic Landscape
Low yield in the synthesis of this compound often originates from one of three areas: the quality of the starting material (cyclobutanecarboxylic acid), the efficiency of the esterification reaction itself, or losses during product workup and purification. A systematic approach to troubleshooting is essential for identifying the root cause.[3][4]
The most common and direct route to this compound is the esterification of cyclobutanecarboxylic acid with methanol. Therefore, the purity of the starting acid is paramount. It is typically prepared via the decarboxylation of 1,1-cyclobutanedicarboxylic acid or through malonic ester synthesis.[5][6][7][8][9][10]
Common Synthesis Routes & Potential Pitfalls
| Synthesis Method | Starting Materials | Typical Yield | Advantages | Disadvantages & Common Pitfalls |
| Fischer-Speier Esterification | Cyclobutanecarboxylic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | 60-90% | Cost-effective, simple procedure, uses common reagents. | Reversible equilibrium can limit yield; requires efficient water removal; potential for workup losses.[11][12][13] |
| Via Acyl Chloride | Cyclobutanecarboxylic Acid, Thionyl Chloride (SOCl₂), Methanol | >95% | High-yielding, irreversible reaction.[14] | Requires handling of corrosive and moisture-sensitive reagents (SOCl₂, acyl chloride); two-step process.[15][16] |
| Using Diazomethane | Cyclobutanecarboxylic Acid, Diazomethane (CH₂N₂) | >98% | Extremely high yield, very mild conditions, clean reaction with N₂ as the only byproduct.[17][18] | Diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring specialized glassware and extreme caution.[17][19] |
| Mitsunobu Reaction | Cyclobutanecarboxylic Acid, Methanol, PPh₃, DEAD or DIAD | 80-95% | Mild conditions, proceeds with stereochemical inversion (if applicable).[20][21] | Stoichiometric amounts of byproducts (triphenylphosphine oxide, hydrazine) can complicate purification; reagents are expensive.[22][23] |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: My Fischer esterification reaction has a low yield (<60%). What should I investigate?
Low yield in a Fischer esterification is the most common problem and is almost always related to the reaction's equilibrium or losses during workup.
Answer: A systematic troubleshooting approach is crucial.[4] Let's break down the potential causes from most to least likely.
A. Incomplete Reaction Due to Equilibrium
The Fischer esterification is a reversible reaction.[11][24] To achieve a high yield, the equilibrium must be shifted towards the product side, according to Le Châtelier's principle.
-
Use a Large Excess of Alcohol: The simplest method to shift the equilibrium is to use methanol as the solvent, ensuring it is present in a large molar excess (10-fold or more).[11][12] This mass action effect drives the reaction forward.
-
Remove Water: The water produced during the reaction can hydrolyze the ester, shifting the equilibrium back to the starting materials. For higher-boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically.[13] For a low-boiling alcohol like methanol, this is less practical. Instead, ensure all reagents and glassware are scrupulously dry and consider adding a dehydrating agent like molecular sieves.
B. Issues with Reagents and Catalyst
-
Purity of Cyclobutanecarboxylic Acid: The starting acid should be pure and, most importantly, anhydrous. Water in your starting material will inhibit the reaction. If the acid was prepared in-house, ensure it was properly purified (e.g., by distillation) to remove any non-volatile precursors like 1,1-cyclobutanedicarboxylic acid.[7]
-
Purity of Methanol: Use at least reagent-grade methanol. Anhydrous or "dry" methanol is highly recommended to avoid introducing water into the system.
-
Catalyst Activity: A strong acid catalyst is required. Concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are commonly used.[13] Ensure the acid catalyst has not been degraded by absorbing atmospheric moisture. Use a sufficient catalytic amount (typically 1-5 mol%).
C. Suboptimal Reaction Conditions
-
Temperature and Time: The reaction is typically run at reflux to ensure a reasonable reaction rate.[13] Monitor the reaction by TLC or GC to determine when it has reached completion (or equilibrium). Insufficient heating or reaction time will result in incomplete conversion.
D. Product Loss During Workup
Significant product loss can occur during the isolation phase.[25][26]
-
Incomplete Extraction: this compound has some slight solubility in water. When neutralizing the acid catalyst with an aqueous base (like sodium bicarbonate solution), use saturated brine in the final wash to reduce the ester's solubility in the aqueous layer and drive it into the organic phase.
-
Emulsion Formation: Emulsions during extraction can trap the product. If an emulsion forms, try adding a small amount of brine to help break it.
-
Insufficient Washing: After extraction, the organic layer must be washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.[27] Failure to do so will result in an impure product and an artificially high crude yield that is lost upon purification.
-
Purification Losses: this compound is a relatively volatile liquid (Boiling Point: ~139 °C).[1] Be cautious during solvent removal on a rotary evaporator, especially when using high vacuum or excessive heat, to avoid co-evaporating your product.
FAQ 2: The reaction seems to work, but my final product is impure after distillation. What's the problem?
Answer: This strongly suggests that either the workup was incomplete or your starting material was impure.
-
Unreacted Carboxylic Acid: The most common impurity is residual cyclobutanecarboxylic acid. It has a significantly higher boiling point (~195 °C) than the methyl ester (~139 °C), but if a significant amount is present, it can co-distill.[1][6] This is a clear sign that the aqueous base wash (e.g., NaHCO₃) during workup was insufficient to remove all the acid.
-
Solution: Re-dissolve the impure product in a non-polar organic solvent (like diethyl ether or ethyl acetate) and re-wash thoroughly with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and re-distill.
-
-
Impure Starting Material: If your cyclobutanecarboxylic acid was prepared by decarboxylating 1,1-cyclobutanedicarboxylic acid, any unreacted diacid will remain non-volatile.[5][7] However, if other side products were formed during the acid synthesis, they may carry through and esterify, leading to impurities.
-
Solution: Purify the starting cyclobutanecarboxylic acid by distillation before using it in the esterification reaction.[7]
-
FAQ 3: My reaction is very sensitive and I need a higher, more reliable yield. What is the best alternative to Fischer Esterification?
Answer: For a near-quantitative and highly reliable yield, converting the carboxylic acid to an acyl chloride intermediate is the superior method.[28]
This two-step process first involves reacting cyclobutanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form cyclobutanecarbonyl chloride.[15] This acyl chloride is highly reactive and, in the second step, reacts rapidly and irreversibly with methanol to give the desired ester and HCl.
-
Advantages: The reaction is not an equilibrium and goes to completion, routinely providing yields well over 95%.
-
Disadvantages: This method involves handling more hazardous reagents. Thionyl chloride is corrosive and reacts with moisture to release toxic gases (SO₂ and HCl).[15] The intermediate acyl chloride is also moisture-sensitive.[16] The reaction must be performed in a fume hood under anhydrous conditions.
Validated Experimental Protocols
Protocol 1: Optimized Fischer Esterification
This protocol is designed to maximize yield by addressing the key equilibrium challenges.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).
-
Reagent Addition: Add 50 mL of anhydrous methanol (CH₃OH). This large excess serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.5 mL, ~1 mol%) dropwise. The mixture may warm slightly.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent and staining with potassium permanganate). The starting acid will appear as a baseline spot, while the more non-polar ester will have a higher Rf.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Workup - Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with:
-
50 mL of water
-
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
50 mL of saturated brine. This minimizes the loss of product to the aqueous phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh diethyl ether.
-
Concentration: Remove the solvent using a rotary evaporator. Use caution: Do not apply excessive vacuum or heat to avoid losing the volatile product.
-
Purification: Purify the crude ester by fractional distillation to obtain pure this compound (B.P. 138-140 °C).
Protocol 2: High-Yield Synthesis via Acyl Chloride
This protocol should be performed in a well-ventilated fume hood. All glassware must be oven- or flame-dried.
-
Step 1: Formation of Acyl Chloride
-
To a dried 100 mL round-bottom flask with a stir bar, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).
-
Add thionyl chloride (SOCl₂, 11 mL, 1.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Attach a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Heat the mixture gently to 50-60 °C for 2 hours. The evolution of gas (SO₂ and HCl) should be observed.
-
After the reaction is complete (gas evolution ceases), remove the excess thionyl chloride by distillation under atmospheric pressure (B.P. of SOCl₂ is 76 °C).
-
-
Step 2: Esterification
-
Cool the flask containing the crude cyclobutanecarbonyl chloride in an ice bath.
-
Slowly add anhydrous methanol (20 mL) dropwise via an addition funnel. This reaction is exothermic.
-
Once the addition is complete, remove the ice bath and stir at room temperature for 1 hour.
-
The reaction mixture can be worked up by diluting with diethyl ether and washing carefully with water and saturated NaHCO₃ solution, followed by drying and distillation as described in Protocol 1.
-
Mechanism Spotlight: Fischer Esterification
Understanding the mechanism reveals why an acid catalyst and anhydrous conditions are essential.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon significantly more electrophilic and susceptible to attack.
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Each step in this mechanism is reversible, underscoring the importance of using excess alcohol or removing water to drive the reaction to completion.[12][29]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 9. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. online.fliphtml5.com [online.fliphtml5.com]
- 11. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 21. Mitsunobu Reaction [organic-chemistry.org]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Troubleshooting [chem.rochester.edu]
- 26. reddit.com [reddit.com]
- 27. cerritos.edu [cerritos.edu]
- 28. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Methyl Cyclobutanecarboxylate
Welcome to the Technical Support Center for the purification of Methyl Cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile organic synthesis intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity this compound for your critical applications.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in your crude product. The synthesis of this compound, typically through Fischer esterification of cyclobutanecarboxylic acid with methanol, can result in a variety of common impurities.
Table 1: Common Impurities in Crude this compound
| Impurity | Source | Rationale for Removal |
| Cyclobutanecarboxylic Acid | Unreacted starting material | Acidic impurities can interfere with subsequent reactions and affect product stability. |
| Methanol | Unreacted starting material/solvent | Can be difficult to remove under vacuum and may interfere with characterization. |
| Water | Byproduct of esterification, introduced during workup | Can promote hydrolysis of the ester, leading to lower yields and the re-formation of cyclobutanecarboxylic acid. |
| Acid Catalyst (e.g., H₂SO₄) | Catalyst from esterification | Must be completely removed to prevent product degradation and ensure safety. |
| Side-Reaction Byproducts | Varies with synthesis conditions | May include dimers, trimers, or other unforeseen products that can complicate analysis and reduce purity. |
II. Choosing Your Purification Strategy: A Logic Diagram
The selection of an appropriate purification technique is paramount. This decision tree outlines a logical workflow for purifying crude this compound based on the scale of your reaction and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
III. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.
Issue 1: Low Yield of this compound After Aqueous Workup.
Question: I've performed an aqueous workup on my crude reaction mixture, but my final yield of this compound is significantly lower than expected. What could be the cause?
Answer: Low yields after an aqueous workup can stem from several factors:
-
Incomplete Extraction: this compound, while primarily organic-soluble, has some slight solubility in water. If you are not performing enough extractions, you could be losing a significant portion of your product to the aqueous layer.
-
Solution: Perform a minimum of three extractions with a suitable organic solvent like diethyl ether or ethyl acetate. Ensure vigorous mixing during each extraction to maximize the partitioning of the ester into the organic phase.
-
-
Ester Hydrolysis: Prolonged exposure to acidic or basic aqueous solutions during the workup can lead to the hydrolysis of your ester back to cyclobutanecarboxylic acid and methanol.
-
Solution: Work efficiently and minimize the contact time between the organic layer and the aqueous washes. Use a mild base, such as a saturated sodium bicarbonate solution, for neutralizing any acid. Avoid using strong bases unless necessary, and if so, keep the contact time to a minimum.
-
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product, leading to significant loss during separation.
-
Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently filtering the mixture through a pad of Celite. In the future, gentle swirling of the separatory funnel instead of vigorous shaking can help prevent emulsion formation.
-
Issue 2: My Purified Product Still Contains Acidic Impurities.
Question: I've performed a standard workup, but my NMR/GC analysis shows the presence of unreacted cyclobutanecarboxylic acid in my final product. How can I remove it?
Answer: Residual acidic impurities are a common problem. Here’s how to address it:
-
Thorough Basic Wash: The most effective way to remove carboxylic acid impurities is to convert them into their water-soluble carboxylate salts.
-
Protocol: Wash the organic layer meticulously with a saturated solution of sodium bicarbonate. Continue the washes until you no longer observe gas (CO₂) evolution, which indicates the neutralization of the acid. Check the pH of the final aqueous wash to ensure it is basic.
-
-
Fractional Distillation: If the acidic impurity persists, fractional distillation can be an effective separation method. Cyclobutanecarboxylic acid has a significantly higher boiling point (191.5-193.5 °C) than this compound (135 °C), allowing for their separation.
Issue 3: My Final Product is Cloudy or Has a Yellow Tinge.
Question: After removing the solvent, my this compound is not the clear, colorless liquid described in the literature. What is causing this, and how can I fix it?
Answer: Cloudiness or discoloration typically indicates the presence of water or non-volatile impurities.
-
For Cloudiness (Water):
-
Solution: Ensure your organic layer is thoroughly dried before solvent removal. Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient time for the drying agent to work, and if the agent clumps together, add more until some remains free-flowing.
-
-
For Discoloration (Non-Volatile Impurities):
-
Solution 1: Activated Carbon Treatment: For minor color impurities, you can treat the product with a small amount of activated charcoal. Stir the mixture for a short period, then filter the charcoal through a pad of Celite to obtain a decolorized solution.
-
Solution 2: Flash Column Chromatography: For more significant colored impurities, purification by flash column chromatography is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should effectively separate the less polar ester from the more polar colored impurities.
-
IV. Detailed Experimental Protocols
Protocol 1: Purification by Extraction and Distillation
This is the most common and effective method for purifying this compound on a laboratory scale.
Caption: Workflow for purification by extraction and distillation.
Step-by-Step Procedure:
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed without a solvent, dissolve the crude product in an equal volume of diethyl ether or ethyl acetate.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it several times while venting frequently, and then shake gently. Allow the layers to separate and drain the lower aqueous layer.
-
Sodium Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution. Mix gently and vent, as CO₂ gas will evolve if there is unreacted acid. Continue to mix until gas evolution ceases. Separate and discard the aqueous layer. Repeat if necessary.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 15 minutes.
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent using a rotary evaporator.
-
Distillation: Set up a fractional distillation apparatus. Carefully distill the crude ester, collecting the fraction that boils at approximately 135 °C at atmospheric pressure.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Boiling Point | 135 °C |
| Refractive Index | ~1.43 |
| Density | ~0.99 g/mL |
V. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of my this compound?
A1: Gas Chromatography (GC) is an excellent technique for assessing the purity of volatile compounds like this compound. It will allow you to quantify the percentage of your desired product and detect any volatile impurities. For a quick qualitative check during your purification, Thin Layer Chromatography (TLC) can be useful, especially if your impurities have different polarities.
Q2: Can I use simple distillation instead of fractional distillation?
A2: If your crude product is relatively clean and the boiling points of any impurities are significantly different from that of this compound, simple distillation may be sufficient. However, for closely boiling impurities or for achieving the highest purity, fractional distillation is recommended.
Q3: My product seems to be degrading during distillation. What should I do?
A3: If you suspect thermal degradation, consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of your product and reduce the risk of decomposition.
Q4: How should I store my purified this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources, as it is a flammable liquid.
VI. References
-
This compound 765-85-5 | TCI AMERICA. --INVALID-LINK--
-
This compound 765-85-5 | Tokyo Chemical Industry UK Ltd. --INVALID-LINK--
-
Methyl 1-Methylcyclobutanecarboxylate | 75621-39-5 - ChemicalBook. --INVALID-LINK--
-
Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com. --INVALID-LINK--
-
This compound - Stenutz. --INVALID-LINK--
-
Technical Support Center: Purification of Methyl Cyclohexanecarboxylate - Benchchem. --INVALID-LINK--
-
-
Procedure - Organic Syntheses. --INVALID-LINK--
-
-
This compound | 765-85-5 - ChemicalBook. --INVALID-LINK--
-
Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate - Benchchem. --INVALID-LINK--
-
This compound: A Versatile Organic Synthesis Intermediate. --INVALID-LINK--
-
Technical Support Center: Identifying Impurities in Methyl Cyclohexanecarboxylate by GC-MS - Benchchem. --INVALID-LINK--
-
CAS 4630-80-2: Methyl cyclopentanecarboxylate | CymitQuimica. --INVALID-LINK--
-
A Comparative Guide to the Kinetic Studies of Methyl Cyclohexanecarboxylate Hydrolysis - Benchchem. --INVALID-LINK--
-
How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER? - FAQ. --INVALID-LINK--
-
Cyclobutanecarboxylic acid synthesis - ChemicalBook. --INVALID-LINK--
-
Synthesis of Functionalized Dialkyl Cyclobutane-1,1-dicarboxylates and Alkyl. --INVALID-LINK--
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. --INVALID-LINK--
-
Buy this compound (EVT-461535) | 765-85-5 - EvitaChem. --INVALID-LINK--
-
Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523 - PubChem. --INVALID-LINK--
-
This compound - CymitQuimica. --INVALID-LINK--
-
This compound, 25G - M2884-25G - Lab Pro Inc. --INVALID-LINK--
-
Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates,
Cyclobutane Synthesis Technical Support Center: A Guide to Byproduct Identification and Minimization
Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the cyclobutane motif. The inherent ring strain that makes cyclobutanes valuable synthetic intermediates also makes their synthesis challenging, often leading to a variety of undesired byproducts.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common synthetic pitfalls and offer robust, self-validating strategies to identify, control, and minimize byproduct formation.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common initial queries and challenges encountered during cyclobutane synthesis.
Q1: My [2+2] cycloaddition is producing a mixture of isomers. What are they, and how do I identify them?
Answer: In nearly all intermolecular [2+2] cycloadditions involving unsymmetrical alkenes, you will likely encounter a mixture of regioisomers and diastereomers .
-
Regioisomers: These arise from the different possible orientations of the two alkene components. They are typically classified as "Head-to-Head" (HH) or "Head-to-Tail" (HT) adducts. The factors controlling this are subtle, involving a balance of steric and electronic effects in the transition state or key intermediate.[4][5]
-
Diastereomers: For each regioisomer, two diastereomers are possible: syn and anti. Their formation is dictated by the reaction mechanism and the geometry of approach of the reacting partners.[4][5][6]
Identification Protocol: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing these isomers.
-
¹H NMR: Pay close attention to the coupling constants (J-values) of the cyclobutane ring protons. The relative stereochemistry can often be deduced from these values.
-
2D NMR (NOESY/ROESY): These experiments are definitive for determining stereochemistry. Through-space correlations (NOEs or ROEs) between protons on adjacent carbons of the cyclobutane ring will confirm their relative syn or anti orientation.
-
X-Ray Crystallography: If one of the products can be crystallized, this provides unambiguous structural proof.[7]
Q2: My photochemical reaction is low-yielding and produces a tar-like substance. What's causing this?
Answer: This is a common issue in photochemical reactions, often stemming from competing side reactions and degradation. The high energy of direct UV excitation can lead to undesired pathways.[8]
Primary Causes:
-
Polymerization/Oligomerization: The same reactive species that forms the cyclobutane can react with additional alkene molecules, especially at high concentrations.
-
cis/trans Isomerization: A major competing pathway for excited alkenes is isomerization around the double bond, which depletes the starting material without forming the product.[9]
-
Substrate Degradation: High-energy UV light (e.g., 254 nm) can be sufficient to cleave sensitive functional groups on your substrate, leading to a complex mixture of decomposition products.[8]
Initial Troubleshooting Steps:
-
Use a Photosensitizer: Instead of direct excitation, use a triplet sensitizer like benzophenone or acetone.[1] This allows you to use lower-energy, longer-wavelength light and populates the triplet excited state of the alkene, which often leads to cleaner cycloadditions.[2]
-
Switch to Visible Light Photocatalysis: Modern methods using ruthenium (Ru) or iridium (Ir) complexes can drive [2+2] cycloadditions with visible light, which is far less destructive to organic molecules.[10][11]
-
Lower the Concentration: Run the reaction at a higher dilution to disfavor intermolecular polymerization. For intramolecular reactions, high dilution is critical.
Q3: I'm attempting an intramolecular Wurtz-type reaction with a 1,4-dihalobutane, but the yield is poor. What are the expected byproducts?
Answer: The Wurtz reaction and its intramolecular variants are notoriously difficult to control and often suffer from low yields.[12] It is generally limited to the synthesis of symmetric alkanes and fails for tertiary halides.[13][14][15][16]
Common Byproducts and Side Reactions:
-
Elimination Products: A significant side reaction involves the formation of an alkene through elimination.[16] In the case of a 1,4-dihalobutane, this can lead to butadiene or related compounds.
-
Intermolecular Coupling: If the concentration is not sufficiently low, two molecules of the dihalide can react to form an eight-carbon chain, which can then continue to react, leading to oligomers or polymers.[14]
-
Disproportionation: The radical intermediates involved in the mechanism can also undergo disproportionation, leading to a mixture of alkane and alkene products.[14]
To favor the desired intramolecular cyclization, the reaction must be performed under high-dilution conditions to minimize intermolecular side reactions.
Part 2: Troubleshooting Guides by Synthetic Method
This section provides structured troubleshooting workflows for specific, widely-used cyclobutane synthesis methodologies.
Guide 1: Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are powerful but can be unpredictable.[17] Success hinges on controlling the excited state pathway and minimizing side reactions.
Workflow for Optimizing a Problematic Photochemical [2+2] Reaction
References
- 1. baranlab.org [baranlab.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scribd.com [scribd.com]
- 4. Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclobutane synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. What is Wurtz reaction? What are its limitations? How have these limi - askIITians [askiitians.com]
- 15. tutoroot.com [tutoroot.com]
- 16. What is Wurtz reaction What are its limitations How class 11 chemistry CBSE [vedantu.com]
- 17. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Methyl Cyclobutanecarboxylate
Welcome to the technical support center for the synthesis of Methyl Cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key organic intermediate.[1]
Introduction to Synthesis Strategies
The synthesis of this compound can be approached through several reliable methods. The most common and direct routes involve either the esterification of cyclobutanecarboxylic acid or the reaction of a cyclobutanecarboxylic acid derivative with methanol.
-
Fischer-Speier Esterification: This classic method involves the reaction of cyclobutanecarboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[2][3][4] The reaction is an equilibrium process, and strategies to drive it towards the product are crucial for achieving high yields.[3][5][6][7]
-
From Cyclobutanecarbonyl Chloride: A two-step approach where cyclobutanecarboxylic acid is first converted to its more reactive acid chloride derivative, cyclobutanecarbonyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The resulting acid chloride is then reacted with methanol to afford the desired ester with high efficiency.[10] This method often results in higher yields and avoids the equilibrium limitations of Fischer esterification.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My Fischer esterification reaction is resulting in a low yield (25-35%). How can I improve it? [11]
Answer: Low yields in Fischer esterification are typically due to the equilibrium nature of the reaction.[3][5][6][7] To shift the equilibrium towards the formation of the ester, consider the following strategies:
-
Increase the Concentration of a Reactant: The most straightforward approach is to use a large excess of methanol, which can also serve as the solvent.[2][3] Using a 10 to 20-fold excess of the alcohol can significantly increase the yield.[2][3]
-
Remove Water: Water is a product of the reaction, and its removal will drive the equilibrium forward according to Le Chatelier's principle.[3][6] This can be achieved by:
-
Optimize Catalyst Loading: Ensure an adequate amount of acid catalyst (e.g., 0.1-0.2 equivalents of concentrated sulfuric acid) is used.[2] Insufficient catalyst will result in a slow and incomplete reaction.
-
Increase Reaction Time and Temperature: Refluxing the reaction mixture for an adequate duration (typically 2-4 hours, but can be longer) is necessary to reach equilibrium.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Question 2: I am observing significant amounts of unreacted cyclobutanecarboxylic acid in my final product. What is the cause and how can I remove it?
Answer: The presence of unreacted starting material is a common issue, especially in Fischer esterification.
-
Cause: As mentioned, the Fischer esterification is a reversible reaction. Incomplete conversion is likely if the equilibrium is not sufficiently shifted towards the products.
-
Solution during Workup: To remove unreacted cyclobutanecarboxylic acid, a basic wash during the workup is effective. After quenching the reaction with water and extracting the ester into an organic solvent (like diethyl ether), wash the organic layer with a saturated sodium bicarbonate solution.[2] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Repeat the wash until the aqueous layer is no longer acidic.
Question 3: My reaction involving cyclobutanecarbonyl chloride and methanol is sluggish. What could be the issue?
Answer: While generally a high-yielding reaction, issues can still arise.
-
Purity of Cyclobutanecarbonyl Chloride: The starting acid chloride must be of high purity. If it was prepared from cyclobutanecarboxylic acid and thionyl chloride, ensure that all excess thionyl chloride has been removed, as it can interfere with the subsequent reaction. Purification of the acid chloride by distillation under reduced pressure is recommended.[8]
-
Presence of a Base: The reaction of an acid chloride with an alcohol generates hydrochloric acid (HCl). This can protonate the methanol, reducing its nucleophilicity. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl as it is formed, thereby driving the reaction to completion.[10]
-
Temperature: While the reaction is often exothermic, gentle heating may be required to ensure it proceeds at a reasonable rate. Monitor the reaction progress to determine the optimal temperature.
Question 4: I am seeing an unexpected peak in my GC-MS analysis of the purified product. What could this impurity be?
Answer: The identity of the impurity will depend on the synthetic route used.
-
From Fischer Esterification: A potential byproduct could be dicyclobutyl ether, formed from the acid-catalyzed dehydration of two molecules of a cyclobutanol impurity or a side reaction involving the starting materials.[12] Another possibility is methyl 1-cyclohexene-1-carboxylate if dehydration reactions occur.[12]
-
General Impurities: Residual solvents from the synthesis or purification steps are also common.[12] Ensure your rotary evaporator and vacuum pump are effectively removing all solvents.
To identify the impurity, analyze its mass spectrum. Look for the molecular ion peak and characteristic fragmentation patterns.[12] Comparing the obtained spectrum to a library of mass spectra can help in its identification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound for high purity and yield?
A1: For the highest purity and yield, the two-step method via cyclobutanecarbonyl chloride is generally recommended.[10] This pathway avoids the equilibrium limitations of the Fischer esterification and typically proceeds to completion, simplifying purification.
Q2: How should I monitor the progress of my esterification reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting material (cyclobutanecarboxylic acid). The product, this compound, will be less polar and have a higher Rf value. The disappearance of the starting material spot indicates the reaction is nearing completion. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3:
-
Thionyl Chloride: When preparing cyclobutanecarbonyl chloride, handle thionyl chloride in a well-ventilated fume hood as it is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[10]
-
Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly to the methanol, as the dissolution is exothermic.[2]
-
Pressure Build-up: The reaction of cyclobutanecarbonyl chloride with methanol generates HCl gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[10]
Q4: What is the best method for purifying the final product?
A4: Distillation under reduced pressure is the most common and effective method for purifying this compound.[8] This separates the ester from any non-volatile impurities and unreacted starting materials. The boiling point of this compound is approximately 138.7°C at atmospheric pressure.[1]
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol is adapted from established procedures for similar esterification reactions.[2]
Materials:
-
Cyclobutanecarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 equivalents).
-
Acid Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by distillation under reduced pressure.
Method 2: Synthesis via Cyclobutanecarbonyl Chloride
This protocol is based on standard procedures for converting carboxylic acids to esters via acid chlorides.[10]
Part A: Synthesis of Cyclobutanecarbonyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add cyclobutanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[8]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux until the evolution of gas (HCl and SO₂) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation. The crude cyclobutanecarbonyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
Part B: Esterification
-
Reaction Setup: In a separate flask, dissolve the cyclobutanecarbonyl chloride (1.0 eq) in a dry, inert solvent like dichloromethane or diethyl ether. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of methanol (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the this compound by vacuum distillation.
Data Presentation
| Parameter | Fischer-Speier Esterification | Via Cyclobutanecarbonyl Chloride |
| Starting Materials | Cyclobutanecarboxylic acid, Methanol | Cyclobutanecarboxylic acid, Thionyl chloride, Methanol |
| Reagents | Strong acid catalyst (e.g., H₂SO₄) | Thionyl chloride (or similar), Base (e.g., Triethylamine) |
| Typical Yield | 65-95% (with optimization)[2][3] | >95% |
| Key Advantages | One-step, uses common reagents | High yield, avoids equilibrium, faster reaction times |
| Key Disadvantages | Equilibrium limited, requires excess reagent or water removal | Two-step process, uses hazardous reagents (e.g., SOCl₂) |
Visualization of Workflows
Caption: Fischer-Speier Esterification Workflow.
Caption: Synthesis via Cyclobutanecarbonyl Chloride Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. nbinno.com [nbinno.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
How to remove unreacted starting material from Methyl cyclobutanecarboxylate.
Welcome to the technical support center for the purification of Methyl Cyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this versatile building block from its crude reaction mixture. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions that typically arise before starting a purification workflow.
Q1: I've just synthesized this compound via Fischer esterification. What are the most likely impurities I need to remove?
In a standard Fischer esterification, you react cyclobutanecarboxylic acid with an excess of methanol using an acid catalyst (e.g., H₂SO₄). Consequently, your crude product mixture will primarily contain:
-
This compound: Your desired product.
-
Unreacted Cyclobutanecarboxylic Acid: A common impurity due to the reversible nature of the reaction.[1]
-
Unreacted Methanol: The alcohol is typically used in excess to drive the equilibrium towards the product.
-
Acid Catalyst: Traces of the strong acid used to catalyze the reaction.
-
Water: A byproduct of the condensation reaction.
Q2: What are the key physical and chemical properties I can exploit to separate the product from the starting materials?
Successful purification hinges on exploiting the distinct properties of the components in your mixture. The two most significant differences are boiling point and acidity .
-
Acidity: Cyclobutanecarboxylic acid is, as the name implies, an acid. Your product, an ester, is neutral. This difference is the cornerstone of liquid-liquid extraction techniques.[2]
-
Boiling Point: The components have widely differing boiling points, which is ideal for purification by fractional distillation.[3] The ester's inability to form hydrogen bonds makes it significantly more volatile than the corresponding carboxylic acid, which can dimerize via hydrogen bonds.[1]
Here is a summary of the key physical properties:
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Feature |
| Methanol | 32.04 | 64.7[4][5] | Very volatile starting material |
| This compound | 114.14 | ~135 [6] | Product |
| Cyclobutanecarboxylic Acid | 100.12 | ~195[7][8][9] | High-boiling, acidic starting material |
Q3: With several methods available, how do I choose the best purification strategy for my experiment?
The optimal strategy depends on the scale of your reaction, the required purity of the final product, and the available equipment. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting and In-Depth Purification Guides
This section provides detailed explanations and troubleshooting for the most common purification techniques.
Method 1: Acid-Base Extraction
Expertise & Causality: This is often the first and most effective step. It works by converting the unreacted cyclobutanecarboxylic acid into its corresponding carboxylate salt using a mild base. This ionic salt is highly soluble in water and can be washed away from the neutral organic ester, which remains dissolved in an organic solvent.[10] We use a weak base like sodium bicarbonate because a strong base (e.g., NaOH) could hydrolyze, or "saponify," your ester product back to the carboxylic acid salt, destroying your product.[2][11]
Troubleshooting Guide: Acid-Base Extraction
-
Issue: An emulsion (a stable, cloudy layer between the organic and aqueous phases) forms in the separatory funnel.
-
Cause: High concentration of solutes or vigorous shaking can lead to emulsions.
-
Solution: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion. Let the funnel sit undisturbed for a longer period.
-
-
Issue: After extraction, my product is still contaminated with carboxylic acid (confirmed by IR spectroscopy showing a broad O-H stretch ~3000 cm⁻¹).
-
Cause: Insufficient base was used, or the washing was not thorough enough.
-
Solution: Perform an additional wash with fresh sodium bicarbonate solution. Ensure you are shaking the funnel adequately (while safely venting) to maximize surface area contact between the two phases.
-
-
Issue: My final yield is very low.
-
Cause: Potential saponification of the ester if the base was too strong or left in contact for too long. Alternatively, the product may have been lost in multiple aqueous washes if it has some water solubility.
-
Solution: Ensure you are using a mild base like NaHCO₃. Minimize the number of washes. You can back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Method 2: Fractional Distillation
Expertise & Causality: This method separates liquids based on differences in their boiling points.[12] Given the large gap between the boiling points of methanol (64.7 °C), the product (~135 °C), and the starting acid (~195 °C), fractional distillation is highly effective, especially for larger-scale reactions. A fractionating column provides a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component at each stage.
Troubleshooting Guide: Fractional Distillation
-
Issue: The distillation temperature is fluctuating, and I'm not getting a clean separation between fractions.
-
Cause: The heating rate is too high. This prevents the establishment of a proper temperature gradient and equilibrium within the fractionating column.
-
Solution: Reduce the heating rate. The distillation should proceed at a rate of 1-2 drops per second. Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.
-
-
Issue: The product is not distilling over, even though the pot temperature is well above its boiling point.
-
Cause: A vacuum leak in the system (if performing vacuum distillation) or improper thermometer placement.
-
Solution: Check all joints for a proper seal. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Issue: The yield is low.
-
Cause: Product loss due to leaks or "hold-up" (liquid coating the inside of the column and glassware).
-
Solution: Ensure all connections are secure. For small-scale distillations, minimize the size of the apparatus to reduce surface area and hold-up.
-
Method 3: Flash Column Chromatography
Expertise & Causality: This is a powerful technique for achieving very high purity. It relies on the principle of differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent).[13] Silica gel is polar. Because "like attracts like," more polar compounds in your mixture will adhere more strongly to the silica and move down the column more slowly. The less polar compounds will travel faster with the mobile phase and elute first.[14] In this case, the ester is significantly less polar than the carboxylic acid and the alcohol, allowing for excellent separation.
Troubleshooting Guide: Flash Column Chromatography
-
Issue: My product and an impurity are co-eluting (coming off the column at the same time).
-
Cause: The polarity of the mobile phase (eluent) is too high, causing all components to move too quickly without separating.
-
Solution: Develop a better solvent system using Thin Layer Chromatography (TLC) first.[15] Decrease the polarity of the eluent (e.g., move from 30% ethyl acetate in hexanes to 15% ethyl acetate in hexanes). An ideal system will give your product an Rf value of ~0.25-0.35 on the TLC plate.[15]
-
-
Issue: The carboxylic acid is streaking badly on the TLC plate and won't move from the top of the column.
-
Cause: Carboxylic acids can interact very strongly and sometimes irreversibly with the silica gel, leading to poor chromatography ("tailing").
-
Solution: Add a small amount (0.5-1%) of acetic or formic acid to your eluent.[16] This acidic modifier protonates the silica surface and the carboxylate, improving the peak shape and allowing the acid to elute properly. However, it's generally better to remove the bulk of the acid via extraction first.
-
-
Issue: The column runs dry or cracks.
-
Cause: The solvent level dropped below the top of the silica bed, or pressure was applied unevenly.
-
Solution: Always keep the silica head wet with solvent. Ensure you have a layer of sand on top of the silica to prevent it from being disturbed when adding new solvent. Apply air pressure gently and evenly.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve it in approximately 3-4 volumes of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Neutralization Wash: Add 1-2 volumes of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas produced. Shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer and discard it.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure all acidic components are removed.
-
Brine Wash: Wash the remaining organic layer with one portion of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and any residual methanol, yielding the purified this compound.
Protocol 2: Purification via Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude product, a fractionating column, a condenser, and receiving flasks. Add a few boiling chips to the distillation flask.
-
First Fraction (Methanol): Gently heat the flask. The temperature at the still head should rise to ~65 °C. Collect the first fraction, which will be primarily methanol, until the temperature begins to drop or rise significantly.
-
Intermediate Fraction: Change the receiving flask. The temperature will now rise. There may be a small intermediate fraction that you collect and set aside.
-
Product Fraction (this compound): As the temperature stabilizes around 135 °C, change to a clean, pre-weighed receiving flask. Collect the product until the distillation rate slows or the temperature changes again.
-
Shutdown: Stop the distillation before the flask distills to dryness to prevent the formation of peroxides and potential charring of the high-boiling residue. The residue in the flask will contain the cyclobutanecarboxylic acid.
Protocol 3: Purification via Flash Column Chromatography
-
TLC Analysis: First, analyze your crude mixture by TLC to determine an appropriate solvent system. A good starting point for esters is 10-20% ethyl acetate in hexanes.[17][18]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Ensure the silica bed is compact and level. Add a thin layer of sand on top.
-
Sample Loading: Concentrate your crude product and dissolve it in a minimum amount of the eluent (or a less polar solvent like dichloromethane). Carefully load this solution onto the top of the column. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[19]
-
Elution: Carefully add eluent to the column and apply gentle pressure with air or nitrogen to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methanol - Wikipedia [en.wikipedia.org]
- 5. Methanol | 67-56-1 [chemicalbook.com]
- 6. This compound | 765-85-5 | TCI AMERICA [tcichemicals.com]
- 7. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 8. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. csub.edu [csub.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. orgsyn.org [orgsyn.org]
- 17. Chromatography [chem.rochester.edu]
- 18. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 19. Purification [chem.rochester.edu]
Common side reactions in the synthesis of cyclobutanecarboxylic acid esters.
Welcome to the technical support center for the synthesis of cyclobutanecarboxylic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The inherent ring strain of the cyclobutane moiety presents unique challenges, often leading to side reactions and lower yields.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of cyclobutanecarboxylic acid esters, offering explanations for the underlying chemistry and actionable solutions.
Problem 1: Low Yield of the Desired Cyclobutane Ring in Malonic Ester Synthesis
Question: I am attempting to synthesize a cyclobutanecarboxylic acid ester via the malonic ester synthesis using diethyl malonate and 1,3-dibromopropane, but I am getting a very low yield of my target molecule. What are the likely side reactions, and how can I mitigate them?
Answer: The malonic ester synthesis is a classic and effective method for forming cycloalkylcarboxylic acids.[3][4] However, the formation of the strained four-membered ring can be challenging.[2] Several side reactions can compete with the desired intramolecular cyclization, leading to reduced yields.
Common Side Reactions:
-
Intermolecular Dimerization: Instead of the second alkylation occurring intramolecularly to form the cyclobutane ring, the intermediate γ-bromopropylmalonate can react with another molecule of deprotonated diethyl malonate. This leads to the formation of a linear tetra-ester, ethyl pentane-1,1,5,5-tetracarboxylate.[5] This side product is often a major contaminant and can significantly lower the yield of the desired cyclobutane.[5]
-
Dialkylation: A significant drawback of the malonic ester synthesis is the potential for dialkylation at the alpha-carbon of the malonic ester before the desired intramolecular cyclization can occur.[3]
-
Elimination Reactions: Depending on the base and solvent system, elimination reactions can compete with the desired substitution reactions, particularly with more sterically hindered substrates.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| High Dilution Conditions | Favors intramolecular reactions over intermolecular reactions by reducing the probability of two reactive molecules encountering each other. | Add the second equivalent of base and the γ-bromopropylmalonate intermediate slowly and separately to a large volume of solvent. This maintains a low concentration of the reactive species. |
| Choice of Base | A strong, non-nucleophilic base is crucial for efficient deprotonation without competing side reactions. | Sodium ethoxide in ethanol is a common choice.[5][6] Ensure the base is freshly prepared and anhydrous to prevent hydrolysis of the ester. |
| Careful Control of Stoichiometry | Using a slight excess of the dihalide can help to minimize the formation of the intermolecular dimerization product. | Use approximately 1.1 to 1.2 equivalents of 1,3-dibromopropane relative to diethyl malonate. |
| Temperature Control | The initial alkylation is typically exothermic. Maintaining a controlled temperature can prevent unwanted side reactions. | The reaction of sodium ethoxide with diethyl malonate should be cooled to manage the exotherm.[5] The subsequent cyclization may require heating to proceed at a reasonable rate. |
Visualizing the Competing Reactions:
Caption: Competing pathways in the malonic ester synthesis of cyclobutane derivatives.
Problem 2: Formation of Isomeric Byproducts in [2+2] Cycloaddition Reactions
Question: I am using a [2+2] cycloaddition to synthesize a substituted cyclobutanecarboxylic acid ester, but I am observing a mixture of regioisomers and diastereomers in my product. How can I improve the selectivity of this reaction?
Answer: [2+2] cycloaddition reactions are a powerful tool for the direct formation of cyclobutane rings.[2][7] These reactions can be initiated photochemically or thermally, and often involve the reaction of an alkene with a ketene or another activated alkene.[2][7] However, controlling the stereochemistry and regiochemistry can be a significant challenge.
Factors Influencing Selectivity:
-
Electronic Effects: The electronics of the reacting partners play a crucial role in determining the regioselectivity. For instance, in the cycloaddition of a ketene with an alkene, the more nucleophilic carbon of the alkene typically attacks the carbonyl carbon of the ketene.[1]
-
Steric Hindrance: Steric bulk on the substituents of both the alkene and the ketene can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over another.
-
Catalyst Choice: For metal-catalyzed [2+2] cycloadditions, the choice of the metal and its ligands can have a profound impact on both the yield and the stereoselectivity of the reaction.[1]
-
Reaction Conditions: Temperature and solvent can also affect the selectivity of the cycloaddition. Lower temperatures often lead to higher selectivity.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use of Chiral Auxiliaries | Attaching a chiral auxiliary to one of the reactants can induce facial selectivity, leading to the formation of an enantiomerically enriched product.[1] | Select a chiral auxiliary that is known to provide high diastereoselectivity in [2+2] cycloadditions and can be easily removed after the reaction. |
| Lewis Acid Catalysis | Lewis acids can coordinate to one of the reactants, altering its electronic properties and steric environment, which can enhance both the rate and selectivity of the cycloaddition. | Screen a variety of Lewis acids (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂) and optimize the stoichiometry and reaction temperature. |
| Photochemical Conditions | For photochemical [2+2] cycloadditions, the choice of sensitizer and wavelength of light can influence the outcome of the reaction. | Use a sensitizer such as acetone or benzophenone to promote the formation of the triplet state of one of the reactants, which can lead to different selectivity compared to the singlet state reaction.[2] |
| Intramolecular [2+2] Cycloaddition | If applicable, designing an intramolecular version of the reaction can often provide higher stereocontrol due to the geometric constraints of the tether connecting the two reacting moieties.[1][7] | The length and nature of the tether are critical for the success and selectivity of the intramolecular cycloaddition.[1] |
Visualizing Stereochemical Outcomes:
Caption: Factors influencing the diastereoselectivity of [2+2] cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: My cyclobutane derivative seems to be rearranging to a cyclopentane. Why is this happening and how can I prevent it?
A1: The rearrangement of a cyclobutane to a cyclopentane is often driven by the release of ring strain.[8] This is particularly common when a carbocation is formed on a carbon adjacent to the cyclobutane ring. The strained C-C bond of the cyclobutane can migrate to the carbocation, leading to a ring-expanded and more stable cyclopentyl carbocation.[8] This is a known side reaction in SN1 and E1 reactions involving cyclobutane derivatives.[8] To prevent this, avoid reaction conditions that favor carbocation formation. For substitution reactions, use conditions that promote an SN2 mechanism (a good nucleophile, a polar aprotic solvent, and a substrate that is not sterically hindered).
Q2: I am having trouble with the final esterification step of my cyclobutanecarboxylic acid. What are some common issues?
A2: The esterification of cyclobutanecarboxylic acid is a standard transformation, but potential issues can arise.[9]
-
Fischer Esterification: This acid-catalyzed method is common but is an equilibrium process.[10][11] To drive the reaction to completion, use a large excess of the alcohol or remove the water that is formed.[10][11] Be aware that strongly acidic conditions can potentially promote side reactions if your molecule has other acid-sensitive functional groups.[10]
-
Steric Hindrance: If the carboxylic acid or the alcohol is sterically hindered, the Fischer esterification may be slow or inefficient. In such cases, consider using a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with the alcohol.[10][11]
-
Alkylation of the Carboxylate: An alternative is to deprotonate the carboxylic acid with a non-nucleophilic base and then alkylate the resulting carboxylate with an alkyl halide (e.g., methyl iodide).[10] A potential drawback is the possibility of alkylating other nucleophilic sites in your molecule.[10]
Q3: Can I synthesize cyclobutanecarboxylic acid esters through an intramolecular cyclization other than the malonic ester synthesis?
A3: Yes, several other intramolecular cyclization methods can be employed.[7][12]
-
Intramolecular Heck Reaction: This palladium-catalyzed reaction can be used to form C-C bonds and has been applied to the synthesis of complex molecules containing cyclobutane rings.
-
Radical Cyclization: Free radical cyclizations of appropriately substituted acyclic precursors can also lead to the formation of cyclobutane rings.[7]
-
Photochemical Cyclization: Intramolecular photocyclization of certain unsaturated compounds can also yield cyclobutane derivatives.[1]
The choice of method will depend on the specific substitution pattern of the desired cyclobutanecarboxylic acid ester and the available starting materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 9. material-properties.org [material-properties.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Managing ring strain-driven side reactions of Methyl cyclobutanecarboxylate.
A Senior Application Scientist's Guide to Managing Ring Strain-Driven Side Reactions
Welcome to the technical support center for Methyl Cyclobutanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. The inherent ring strain of the cyclobutane moiety, while synthetically useful, makes it susceptible to a unique profile of side reactions.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and protocols to help you anticipate, diagnose, and mitigate these issues, ensuring the integrity of your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing mechanistic explanations and actionable protocols.
Question 1: I'm observing a significant amount of a linear, ring-opened diester or γ-substituted ester byproduct. What is causing this, and how can I prevent it?
Answer: This is a classic and frequently encountered side reaction driven by the high ring strain of the cyclobutane core (approx. 26 kcal/mol).[1] The reaction is typically initiated by electrophilic activation of your system, most commonly by Lewis acids, which makes the ring highly susceptible to nucleophilic attack and subsequent opening. Donor-acceptor (D-A) cyclobutanes, where the ester group acts as the acceptor, are particularly prone to this transformation.[3][4]
The reaction proceeds via coordination of the Lewis acid (e.g., AlCl₃, TiCl₄) to the carbonyl oxygen of the ester. This coordination enhances the electron-withdrawing nature of the ester, polarizing the C-C bonds of the cyclobutane ring and exacerbating the ring strain. A nucleophile (even weak ones like arenes, thiols, or solvents) can then attack one of the ring carbons, leading to a cascade that results in ring cleavage to form a more stable, acyclic product.[3][4]
Caption: Lewis Acid-Catalyzed Ring-Opening Pathway.
| Strategy | Rationale | Recommended Actions |
| Select a Milder Lewis Acid | Strong Lewis acids (AlCl₃, FeCl₃) aggressively activate the ester, maximizing the driving force for ring opening. | Substitute with milder Lewis acids like ZnCl₂, Sc(OTf)₃, or Yb(OTf)₃. Screen a range of catalysts to find the optimal balance between desired reactivity and side product formation. |
| Control Stoichiometry | Using catalytic amounts of a Lewis acid is often sufficient and minimizes the concentration of the highly reactive activated complex. | Start with 0.1-0.2 equivalents of the Lewis acid and titrate up only if the desired reaction is too slow. Avoid using stoichiometric or excess amounts unless absolutely necessary. |
| Lower Reaction Temperature | The activation energy for ring-opening can be overcome at higher temperatures. | Run reactions at 0 °C or -78 °C. Even if the primary reaction is slower, the suppression of the ring-opening pathway can dramatically improve the overall yield of the desired product.[4] |
| Solvent Choice | Nucleophilic solvents (e.g., THF, acetonitrile) can participate in the ring-opening reaction. | Use non-nucleophilic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene. |
Question 2: My reaction is clean by TLC, but after workup and purification, I've isolated cyclobutanecarboxylic acid. What's causing this premature hydrolysis?
Answer: The appearance of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester. While a common reaction for all esters, the process can be inadvertently promoted by seemingly benign reagents or conditions during the reaction or, more commonly, the workup phase. Both acidic and basic conditions can catalyze this process.[5][6]
-
Adventitious Water: The most common culprit. Trace amounts of water in solvents, reagents, or from the atmosphere can lead to hydrolysis, especially if acidic or basic promoters are present.
-
Aqueous Workups: Standard aqueous workups (e.g., washing with NaHCO₃ solution or dilute HCl) are the primary source of hydrolysis.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and contains adsorbed water, which can cause significant hydrolysis of sensitive substrates during purification.
This protocol is designed to rigorously exclude water and prevent hydrolysis during both the reaction and isolation phases.
Materials:
-
Glassware: Oven-dried overnight at 120 °C and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvents: Freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) or passed through a solvent purification system.
-
Reagents: Use freshly opened bottles or reagents dried and stored under inert gas.
Procedure:
-
Setup: Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Add anhydrous solvent via cannula or syringe. Add reagents sequentially via syringe through a rubber septum.
-
Reaction Monitoring: Monitor the reaction by TLC. For TLC analysis, quench a small aliquot of the reaction mixture by diluting it in dry ethyl acetate before spotting.
-
Reaction Quench (Non-Aqueous): Once complete, cool the reaction to 0 °C. Instead of adding water or aqueous solutions, quench by adding a stoichiometric amount of a non-aqueous reagent. For example, if a lithium reagent was used, quench with a solution of dry acetone in anhydrous THF.
-
Workup:
-
Filter the reaction mixture through a pad of Celite® or anhydrous sodium sulfate to remove salts.
-
Rinse the filter cake with additional anhydrous solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Option A (Neutralized Silica): Prepare a slurry of silica gel in your desired eluent containing 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds, though less relevant here) and pack the column. This neutralizes active sites.
-
Option B (Alternative Media): Consider using neutral alumina or a less polar stationary phase like C18-reversed phase silica if compatible with your molecule.
-
Question 3: During a high-temperature reaction (>100 °C), my yield is low, and I'm observing a complex mixture of byproducts. Could the cyclobutane ring be decomposing?
Answer: Yes, thermal decomposition is a significant concern. While cyclobutane itself is relatively stable, the presence of functional groups, particularly those that can stabilize radical or ionic intermediates, can lower the activation barrier for fragmentation or rearrangement reactions.[7] Two common pathways at elevated temperatures are:
-
Hydrolysis followed by Decarboxylation: If trace water is present, the ester can first hydrolyze to cyclobutanecarboxylic acid. This acid can then undergo thermal decarboxylation at high temperatures (typically >150 °C) to yield cyclobutane and CO₂.[8][9]
-
Cycloreversion ([2+2] Retro-cycloaddition): This is the reverse of a [2+2] cycloaddition. The cyclobutane ring can cleave into two olefinic fragments. For this compound, this is less common without specific activating groups but can occur under harsh thermal or photochemical conditions.
This diagram helps diagnose the most likely cause of high-temperature side reactions.
Caption: Diagnosing High-Temperature Side Reactions.
-
Strict Temperature Control: Use an oil bath with a digital controller. Avoid "hot spots" by ensuring vigorous stirring. Do not exceed the necessary temperature.
-
Microwave Chemistry: Consider using a dedicated microwave reactor. It allows for rapid heating to a precise temperature, potentially reducing the overall reaction time and minimizing thermal decomposition.
-
Alternative Activation: Explore non-thermal activation methods if possible, such as photochemistry or pressure, to achieve the desired transformation under milder conditions.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: Store in a tightly sealed amber glass bottle under an inert atmosphere (argon or nitrogen) at 2-8 °C. This minimizes exposure to light, air, and moisture, which can promote long-term degradation.
-
-
Q: Are there any "cyclobutane-friendly" reagents I should prefer?
-
A: Yes. When possible, opt for reagents and conditions known to be mild. For bases, prefer non-nucleophilic options like DBU or proton sponge over alkoxides if deprotonation is the only goal. For couplings, palladium-catalyzed reactions are often well-tolerated. The key is to avoid overly harsh acidic, basic, or thermal conditions that provide the energy to overcome the ring strain barrier.[10][11]
-
-
Q: Can I perform reactions at the α-position of the ester without ring-opening?
-
A: Yes, this is a common transformation. The key is careful control of conditions. Deprotonation at the α-position using a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures (-78 °C) is standard.[12] The resulting enolate should be trapped with an electrophile at low temperature before allowing the reaction to warm. The low temperature is critical to prevent the enolate from initiating any decomposition pathways.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Workup Procedures for Reactions Involving Methyl Cyclobutanecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl cyclobutanecarboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the workup procedures of common reactions involving this versatile building block. The inherent ring strain of the cyclobutane moiety and the reactivity of the ester functional group necessitate careful consideration during reaction workup to ensure optimal yield and purity.
Frequently Asked Questions (FAQs)
General Workup Questions
Q1: What are the most common reactions performed with this compound that require specific workup considerations?
A1: The most frequently encountered reactions include:
-
Hydrolysis (Saponification): Conversion of the methyl ester to cyclobutanecarboxylic acid.
-
Reduction: Typically with lithium aluminum hydride (LAH) to yield cyclobutylmethanol.
-
Grignard Reactions: Addition of organometallic reagents to the carbonyl group.
-
Alpha-Alkylation: Deprotonation at the α-carbon followed by reaction with an electrophile.
Each of these transformations requires a tailored workup procedure to effectively isolate the desired product and remove unreacted starting materials, reagents, and byproducts.
Q2: I'm concerned about the stability of the cyclobutane ring during workup. Can it open under acidic or basic conditions?
A2: This is a valid concern. Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol) and can be susceptible to cleavage under harsh conditions.[1] While generally stable at room temperature, prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote ring-opening.[2] It is crucial to perform aqueous washes efficiently and, when possible, use milder reagents and lower temperatures.
Hydrolysis (Saponification) Workup
Q3: I've performed a base-catalyzed hydrolysis (saponification) of this compound. How do I isolate the cyclobutanecarboxylic acid product?
A3: After a successful saponification, the product exists as a water-soluble carboxylate salt (e.g., sodium cyclobutanecarboxylate).[3] To isolate the carboxylic acid, you must perform an acidic workup.
Here is a typical workflow:
-
Cool the reaction mixture: After the reaction is complete, cool it to room temperature.
-
Remove organic solvents: If a co-solvent like methanol or THF was used, remove it under reduced pressure.
-
Wash with an organic solvent: Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or neutral impurities.[4]
-
Acidify the aqueous layer: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3).[3][4] You should observe the formation of a precipitate or an oily layer, which is your carboxylic acid product.
-
Extract the product: Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.[4]
-
Combine, wash, and dry: Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolate the final product: Remove the solvent under reduced pressure to obtain the crude cyclobutanecarboxylic acid, which can be further purified by distillation or recrystallization.[5]
Troubleshooting Guides
Problem: Low Yield After Saponification Workup
Symptom: After performing the acidic workup and extraction, the yield of cyclobutanecarboxylic acid is significantly lower than expected.
| Potential Cause | Recommended Solution | Chemical Rationale |
| Incomplete Hydrolysis | Monitor the reaction by TLC or GC to ensure all starting material is consumed before beginning the workup. If necessary, increase the reaction time or temperature. | Saponification is generally irreversible, but insufficient reaction conditions can lead to incomplete conversion.[4] |
| Product Remains in the Aqueous Layer | Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) before extraction. Use a pH meter or pH paper for accurate measurement. | Cyclobutanecarboxylic acid is deprotonated and water-soluble at neutral or basic pH.[6] It must be protonated to its neutral form to be extracted into an organic solvent. |
| Insufficient Extraction | Increase the number of extractions with the organic solvent (e.g., from 2 to 4 times). | The partition coefficient of the carboxylic acid between the aqueous and organic layers may necessitate multiple extractions for complete removal. |
| Use of Alcoholic Co-solvent in Workup | If an alcohol was used as a co-solvent during the reaction, ensure it is completely removed before acidification and extraction. | The presence of a significant amount of alcohol can increase the solubility of the carboxylic acid in the aqueous phase, hindering its extraction. |
Problem: Unexpected Side Products
Symptom: NMR or GC-MS analysis of the product mixture shows the presence of unexpected impurities.
| Potential Cause | Recommended Solution | Chemical Rationale |
| Ring-Opening of Cyclobutane | Avoid prolonged heating and the use of highly concentrated acids or bases. Perform the workup at lower temperatures. | The strained cyclobutane ring can undergo cleavage under harsh acidic or basic conditions, leading to linear byproducts.[2] |
| Transesterification | When performing saponification, avoid using an alcohol as the primary solvent, especially if the reaction is heated for an extended period. A mixture of THF and water is a good alternative. | If an alcohol other than methanol is used as a solvent, it can compete with the hydroxide ion as a nucleophile, leading to the formation of a different ester. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₀O₂ | 114.14 | 138.7[7] | ~0.99 |
| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.12 | 195[8] | 1.047[8] |
Table 2: Solubility of Cyclobutanecarboxylic Acid
| Solvent | Solubility | Rationale |
| Water | Slightly soluble[5] | The carboxylic acid group can form hydrogen bonds with water, but the cyclobutane ring is hydrophobic.[6] |
| Chloroform | Soluble[9] | Good solubility in moderately polar organic solvents. |
| Methanol | Soluble[9] | The compound is soluble in polar protic organic solvents. |
| Diethyl Ether | Soluble[6] | The hydrophobic cyclobutane ring contributes to its solubility in less polar organic solvents. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol or a THF/water mixture
-
1M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or a 4:1 mixture of THF and water).
-
Add an aqueous solution of NaOH or KOH (1.5 eq).
-
Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and remove any organic co-solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x volume) to remove any unreacted ester. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclobutanecarboxylic acid.
Protocol 2: Workup for LAH Reduction of this compound
Materials:
-
Reaction mixture from LAH reduction
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or THF
Procedure (Fieser Workup):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add water dropwise (x mL, where x is the mass of LAH in grams used).
-
Add 15% aqueous NaOH (x mL).
-
Add water again (3x mL).
-
Stir the mixture vigorously for 15-30 minutes at room temperature. A granular precipitate should form.
-
Filter the mixture through a pad of Celite, washing the filter cake with plenty of diethyl ether or THF.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutylmethanol.
Visualizations
Diagram 1: Saponification and Acidic Workup Workflow
Caption: Workflow for the saponification of this compound and subsequent acidic workup.
Diagram 2: Troubleshooting Low Yield in Saponification
Caption: Decision tree for troubleshooting low yields in saponification workups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. nbinno.com [nbinno.com]
- 8. Cyclobutanecarboxylic acid 98 3721-95-7 [sigmaaldrich.com]
- 9. Cyclobutanecarboxylic acid CAS#: 3721-95-7 [m.chemicalbook.com]
Technical Support Center: Purification of Methyl Cyclobutanecarboxylate
Here is the technical support center for increasing the purity of Methyl cyclobutanecarboxylate.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity of their product through systematic troubleshooting and optimized purification protocols. As your application scientist, I will guide you through the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles for a more robust and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your product is almost always a direct reflection of its synthesis route. Typically, this compound is prepared via the Fischer esterification of cyclobutanecarboxylic acid with methanol, often using an acid catalyst like sulfuric acid.[1][2] Consequently, the primary impurities you will encounter are:
-
Unreacted Starting Materials: Cyclobutanecarboxylic acid and methanol.
-
Reaction Byproduct: Water, which is formed during the esterification reaction.[1]
-
Catalyst Residue: Traces of the acid catalyst (e.g., H₂SO₄).
-
Side-Reaction Products: While less common under controlled conditions, potential side products could include ethers formed from the alcohol.
Q2: My final product appears cloudy or hazy. What is the likely cause?
A2: A cloudy appearance is almost invariably due to the presence of finely dispersed water in the ester. Esters have low but non-zero solubility for water. This is a common issue if the drying step after an aqueous work-up was insufficient or skipped. The solution is to properly dry the organic phase with an appropriate anhydrous salt before the final purification step.[3]
Q3: After purification, my yield is significantly lower than expected. What are the common reasons for this loss of product?
A3: Product loss during purification can occur at several stages. The most common causes are:
-
Aggressive Extraction: Using a strong base (like NaOH) instead of a mild base (like NaHCO₃) during the aqueous wash can cause saponification (hydrolysis) of your ester back to the carboxylate salt, which is then lost to the aqueous layer.[4]
-
Incomplete Extraction: If you are performing a liquid-liquid extraction, not re-extracting the aqueous layer can leave a significant amount of product dissolved in it.
-
Distillation Errors: Heating the distillation too rapidly can cause co-distillation of impurities or bumping of the material into the collection flask. Conversely, distilling to complete dryness can lead to thermal decomposition of the ester.[5]
-
Adsorption on Drying Agent: Using an excessive amount of a very fine powdered drying agent can lead to significant product loss due to adsorption on its surface.
Troubleshooting Guides & Detailed Protocols
This section provides step-by-step solutions to common purification challenges. The overall workflow is designed to systematically remove specific classes of impurities.
Problem 1: Residual Acidity and Catalyst Contamination
Causality: Unreacted cyclobutanecarboxylic acid and the acid catalyst are the primary sources of acidity. Their removal is critical as they can interfere with subsequent reactions and compromise the stability of the final product. A simple aqueous wash is insufficient to remove the carboxylic acid due to its partial solubility in the organic phase.
Solution: Liquid-Liquid Extraction with a Mild Base
The most effective method is to perform a liquid-liquid extraction using a separatory funnel. We use a mild base, sodium bicarbonate (NaHCO₃), to deprotonate the acidic impurities, converting them into their corresponding water-soluble salts, which are then easily partitioned into the aqueous phase.
-
Transfer the crude ester to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that evolves during neutralization.[6]
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate completely. The upper, less dense layer is your organic phase containing the ester.[6]
-
Drain the lower aqueous layer.
-
Repeat the wash (Steps 2-6) until no more gas evolution is observed upon addition of the bicarbonate solution.
-
Perform a final wash with an equal volume of brine (saturated NaCl solution) to remove residual water and break any emulsions.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
Caption: Aqueous work-up workflow for neutralizing and removing acidic impurities.
Problem 2: Water Contamination (Cloudy Product)
Causality: Water is a byproduct of esterification and is also introduced during the aqueous work-up. It must be rigorously removed before distillation, as the presence of water can lead to inaccurate boiling point readings and potential hydrolysis at high temperatures.
Solution: Drying with Anhydrous Inorganic Salts
Anhydrous salts bind to water molecules to form crystalline hydrates, effectively removing them from the organic solvent. The choice of drying agent is critical; it must be efficient and, most importantly, chemically inert towards the ester.
| Drying Agent | Capacity | Speed | Efficiency | Comments & Cautions |
| Sodium Sulfate (Na₂SO₄) | Very High | Slow | Low | A neutral, inexpensive, and safe choice. Best for pre-drying very wet solutions. Forms a granular hydrate that is easy to filter.[3][7] |
| Magnesium Sulfate (MgSO₄) | High | Fast | High | Slightly acidic but generally safe for esters. It is a fine powder, providing a large surface area for rapid drying.[7] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Economical and effective, but can form complexes with esters and other carbonyl compounds. Use with caution.[8] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | A basic drying agent suitable for esters. It will also neutralize any remaining trace acidity.[7][8] |
-
To the flask containing your washed organic layer, add a small amount of anhydrous sodium sulfate or magnesium sulfate (approximately 1/10th of the liquid volume).
-
Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until some of it remains free-flowing, resembling a snow-globe effect when swirled.[3]
-
Allow the mixture to stand for 10-15 minutes to ensure complete water removal.
-
Carefully decant or filter the dried ester into a round-bottom flask suitable for distillation, leaving the hydrated drying agent behind.
Problem 3: Contamination with Close-Boiling Impurities
Causality: While starting materials like methanol (BP: 65 °C) and cyclobutanecarboxylic acid (BP: 192-195 °C) have boiling points significantly different from this compound (BP: 135-139 °C), other potential side-products or impurities might have closer boiling points.[9][10][11] A simple distillation may not be sufficient to achieve high purity in such cases.
Solution: Fractional Distillation
Fractional distillation provides vastly superior separating power compared to simple distillation by introducing a fractionating column between the distillation pot and the condenser. This column is packed with material (e.g., Raschig rings, Vigreux indentations) that provides a large surface area for repeated vaporization-condensation cycles.[12][13] Each cycle, known as a "theoretical plate," enriches the vapor in the more volatile component, allowing for a clean separation of compounds with close boiling points.[12]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 114.14 | 135 - 139 |
| Methanol | 32.04 | ~65 |
| Cyclobutanecarboxylic Acid | 100.12 | 192 - 195 |
| Data sourced from[9][10][11][14][15]. |
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Place the dried, crude ester into the distilling flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.
-
Begin heating the distilling flask gently.
-
Observe the condensation ring as it slowly rises through the column. The distillation should be slow and steady to allow for proper equilibrium between the liquid and vapor phases. A rate of 1-2 drops per second for the collected distillate is ideal.
-
Collect and discard any initial low-boiling "forerun" fraction.
-
Collect the main fraction distilling at a constant temperature, which should correspond to the boiling point of pure this compound (135-139 °C).[9][11]
-
Stop the distillation when the temperature either rises sharply or drops, or when only a small amount of residue is left in the flask. Never distill to dryness.[13]
Caption: A schematic of a fractional distillation apparatus for high-purity separation.
References
- 1. Buy this compound (EVT-461535) | 765-85-5 [evitachem.com]
- 2. chembk.com [chembk.com]
- 3. 253 Ester Synthesis [www2.latech.edu]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 765-85-5 [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Cyclobutanecarboxylic acid methyl ester | C6H10O2 | CID 136594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. labproinc.com [labproinc.com]
Addressing emulsion problems during the extraction of Methyl cyclobutanecarboxylate.
Addressing and Overcoming Emulsion-Related Challenges in Liquid-Liquid Extraction
As a Senior Application Scientist, I've frequently observed that emulsion formation during the workup of syntheses, particularly in the extraction of esters like Methyl cyclobutanecarboxylate, is a significant bottleneck. This guide is structured to provide not just solutions, but a foundational understanding of why emulsions occur and how to systematically dismantle or, better yet, prevent them. Our approach is rooted in chemical principles to empower you with predictive and problem-solving capabilities in your research.
Part 1: Understanding the "Why" - The Genesis of an Emulsion
Q1: What exactly is an emulsion and why is it forming during my extraction?
A1: An emulsion is a stable dispersion of one immiscible liquid within another, essentially a mixture that refuses to separate.[1][2] In the context of extracting this compound, you are typically mixing an organic solvent (like diethyl ether or ethyl acetate) with an aqueous phase. The formation of a stable, milky, or cloudy layer at the interface is the classic sign of an emulsion.
The primary causes are:
-
Excessive Agitation: Vigorous shaking provides the energy to break down the solvent phases into microscopic droplets, increasing the surface area between them.[3]
-
Presence of Surfactant-like Impurities: The most common culprit. These are molecules with both polar (hydrophilic) and non-polar (hydrophobic) regions.[3] During your synthesis, byproducts, unreacted starting materials, or even certain reagents can act as surfactants. They position themselves at the oil-water interface, lowering the interfacial tension and stabilizing the dispersed droplets, which prevents them from coalescing.[2][3][4]
-
High Concentration of Solute: A high concentration of your desired product or impurities can increase the viscosity of one of the phases, hindering separation.
-
Finely Divided Solids: Particulate matter can accumulate at the interface, providing a physical barrier to coalescence.[4]
Part 2: Proactive Measures - How to Prevent Emulsions Before They Form
Preventing an emulsion is always more efficient than breaking one.[3] It saves time, reduces the risk of product loss, and minimizes the use of additional reagents.
Q2: What are the most effective preventative strategies?
A2: The simplest and most effective strategy is to minimize the energy of mixing. Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel.[3] This allows for sufficient interfacial contact for the extraction to occur without creating a stable dispersion.
Another powerful preventative technique is to increase the ionic strength of the aqueous phase before the extraction. This is known as the "salting-out" effect.[2][5]
Q3: Can you explain the mechanism of "salting out" and provide a protocol?
A3: Certainly. The "salting out" effect leverages the principles of solvation and polarity.[5] By dissolving a salt (like NaCl or Na₂SO₄) in the aqueous phase, you introduce a high concentration of ions. Water molecules are highly polar and are drawn to solvate these ions. This reduces the amount of "free" water available to dissolve organic molecules like this compound or surfactant-like impurities.[5][6] This has two benefits:
-
It decreases the solubility of your organic ester in the aqueous layer, driving it more completely into the organic phase and improving extraction efficiency.[1]
-
It forces amphiphilic (surfactant-like) impurities to partition more decisively into one of the phases, preventing them from stabilizing the interface.[2][3]
Diagram: The "Salting Out" Mechanism
Caption: Salting out increases aqueous phase polarity, forcing separation.
Protocol 1: Pre-emptive Salting Out
-
After quenching your reaction, transfer the mixture to a separatory funnel.
-
Add a volume of saturated sodium chloride solution (brine) equal to approximately 20-25% of the aqueous phase volume.
-
Proceed with the addition of your organic extraction solvent (e.g., ethyl acetate).
-
Perform the extraction using gentle inversions rather than vigorous shaking.
-
Allow the layers to settle and separate. The increased density of the aqueous layer often promotes a sharper, faster separation.
Part 3: Troubleshooting Guide - How to Break an Existing Emulsion
If you already have a persistent emulsion, a systematic approach is needed. Start with the least invasive methods first.
Diagram: Emulsion Troubleshooting Decision Tree
Caption: A step-by-step guide to breaking emulsions.
Q4: My emulsion won't break by just waiting. What is the next step?
A4: The next step is to apply the "salting out" principle as a treatment. Add saturated brine to the separatory funnel, which increases the ionic strength of the aqueous layer and can disrupt the stability of the emulsion.[1][3][7][8] Gentle swirling or rocking after the addition can help the phases coalesce.
Q5: What is the role of pH adjustment, and are there risks for my ester?
A5: Adjusting the pH can break an emulsion by altering the charge of acidic or basic impurities that may be acting as surfactants.[9][10][11] For example, if a carboxylic acid byproduct is causing the emulsion, adding a mild base (like saturated sodium bicarbonate) will deprotonate it, making it much more water-soluble and pulling it out of the interface.
CRITICAL CAUTION: this compound is an ester. Under strongly acidic or, especially, strongly basic (high pH) conditions, it is susceptible to hydrolysis back to cyclobutanecarboxylic acid and methanol. Therefore, pH adjustments must be mild and brief. A wash with saturated NaHCO₃ is generally safe, but avoid using strong bases like NaOH or KOH unless you intend to saponify the ester.
Q6: When should I consider physical methods like filtration or centrifugation?
A6: These methods are excellent for stubborn emulsions that don't respond to chemical treatments.
-
Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool can physically disrupt the dispersed droplets, causing them to coalesce.[3][7] This is particularly effective if fine solid particles are stabilizing the emulsion.
-
Centrifugation: This is often the most powerful method for breaking emulsions.[2][3][10][11] The applied centrifugal force dramatically accelerates the separation of the two phases based on their density differences.[12][13][14] Even a few minutes in a laboratory centrifuge is typically sufficient to resolve a clean phase boundary.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Carefully transfer the emulsified mixture from your separatory funnel into appropriate centrifuge tubes. Ensure the tubes are rated for the solvents you are using.
-
Crucially, balance the centrifuge by placing tubes of equal weight opposite each other.[14] Use a blank tube with a solvent of similar density if you have an odd number of samples.
-
Centrifuge the samples at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. Higher speeds are usually not necessary and can increase the risk of tube failure.
-
Carefully remove the tubes. You should observe a sharp, clear interface between the aqueous and organic layers.
-
Use a pipette to carefully transfer the desired layer for further processing.
Part 4: Frequently Asked Questions (FAQs)
Q7: I added more organic solvent, but the emulsion got worse. Why? A7: Sometimes, diluting the organic phase can help, but if the emulsion is well-stabilized by a surfactant, you may simply be increasing the total volume of the emulsion.[7] It's more effective to first address the stability of the interface by adding brine before adding more solvent.
Q8: Can changing the temperature help? A8: Gentle heating can sometimes break an emulsion by decreasing the viscosity of the phases and increasing molecular motion, which can promote coalescence.[1] However, this carries a significant risk of decomposing your product or boiling volatile solvents. Cooling or even freezing the mixture can also work by having ice crystals physically disrupt the emulsion, but this is often a last resort.[1][15] For routine extractions of a relatively stable ester like this compound, temperature changes are not a recommended first-line approach.
Q9: I've heard adding a few drops of alcohol (methanol or ethanol) can work. Is this advisable? A9: Adding a small amount of a solvent that is miscible with both phases, like ethanol, can sometimes break an emulsion by altering the properties of the interface.[8][16] However, this will contaminate both your aqueous and organic layers with the alcohol, which may complicate subsequent purification steps like drying and solvent evaporation. It is generally used as a last resort.
Summary Table of Troubleshooting Techniques
| Method | Principle | Advantages | Disadvantages |
| Time/Patience | Gravity-based separation | No reagents needed; simple. | Slow; ineffective for stable emulsions. |
| Add Brine (Salting Out) | Increases aqueous phase polarity | Highly effective; improves extraction efficiency. | Adds salt to the aqueous phase. |
| Mild pH Change | Alters charge of surfactant impurities | Targets specific impurity types. | Risk of product hydrolysis with esters. |
| Filtration (Celite®/Glass Wool) | Physical disruption of droplets | Effective for solids-stabilized emulsions. | Can be slow; potential for product loss on the filter aid. |
| Centrifugation | Accelerated density-based separation | Very powerful and fast; often definitive. | Requires a centrifuge; limited by tube volume.[2] |
| Add Alcohol | Alters interfacial tension | Can be effective in small amounts. | Contaminates both phases. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. brainkart.com [brainkart.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals [journal.hep.com.cn]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. medsolut.com [medsolut.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Centrifugation: Lab Techniques, Examples and Types | Corning [corning.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Scaling up the synthesis of Methyl cyclobutanecarboxylate for pilot plant production.
This Technical Support Center is designed to guide researchers, scientists, and drug development professionals through the complexities of scaling up the synthesis of Methyl cyclobutanecarboxylate for pilot plant production. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this process effectively.
Strategic Overview: Selecting a Scale-Up-Friendly Synthetic Route
The journey from a lab-scale reaction to a pilot plant campaign begins with a critical evaluation of the synthetic methodology. While multiple routes to this compound exist, not all are amenable to large-scale production. The two most common approaches originating from diethyl malonate and direct esterification of cyclobutanecarboxylic acid serve as excellent case studies for this analysis.
Route A: The Malonic Ester Synthesis
This classic approach involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation to yield cyclobutanecarboxylic acid, which is then esterified.[1]
Route B: Fischer Esterification of Cyclobutanecarboxylic Acid
This is a more direct route, assuming the availability of the carboxylic acid starting material. It involves the acid-catalyzed reaction of cyclobutanecarboxylic acid with methanol.[2][3]
Comparative Analysis for Pilot Plant Production
| Parameter | Route A: Malonic Ester Synthesis | Route B: Fischer Esterification | Rationale for Scale-Up |
| Raw Material Cost & Availability | Diethyl malonate and 1,3-dibromopropane are common, but 1,3-dibromopropane can be costly at scale. | Cyclobutanecarboxylic acid is a more advanced intermediate and may have a higher upfront cost. | Route B is often more cost-effective if the starting acid is readily available from a supplier at a reasonable price, as it involves fewer steps. |
| Process Steps | 3 steps: Cyclization, Hydrolysis/Decarboxylation, Esterification. | 1 step: Esterification. | Fewer operational steps in Route B significantly reduce labor, time, and potential for material loss, which is a major advantage in a pilot plant setting. |
| Reagent Hazards | Requires strong bases like sodium ethoxide or sodium hydride[4], and the handling of flammable solvents. 1,3-dibromopropane is a lachrymator and potential carcinogen.[5] | Uses a catalytic amount of strong acid (e.g., H₂SO₄) and methanol. Methanol is flammable and toxic. | While both routes have hazards, the large-scale handling of sodium hydride requires specialized equipment (e.g., nitrogen-purged reactors) and stringent safety protocols to manage its pyrophoric nature.[6][7] |
| Waste Stream | Generates significant salt waste (NaBr) and requires multiple solvent swaps. | Primarily acidic and basic aqueous waste from workup, which is generally easier to treat. | The waste stream from Route B is less complex and voluminous, simplifying disposal and reducing environmental impact. |
| Overall Yield & Atom Economy | Multi-step processes inherently lead to lower overall yields. | Typically high-yielding (>90%) for the single step. | Route B is superior in terms of efficiency and atom economy. |
Recommendation for Pilot Production: For pilot-scale campaigns, Route B (Fischer Esterification) is generally the preferred method due to its operational simplicity, higher efficiency, and more manageable safety and waste profiles, provided the starting material, cyclobutanecarboxylic acid, is economically viable.
Process Workflow & Logic
The following diagram illustrates the key decision points and workflow for scaling up the synthesis of this compound via the recommended Fischer Esterification route.
Caption: Pilot Plant Workflow for this compound Synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.
Issue 1: The reaction is stalling and not reaching full conversion (>99%).
-
Possible Cause 1: Water in the Reaction. The Fischer esterification is a reversible reaction where water is a byproduct.[2] At a larger scale, even small amounts of water in the starting materials or from atmospheric moisture can significantly inhibit the reaction from reaching completion.
-
Solution: Ensure all starting materials (cyclobutanecarboxylic acid, methanol) are anhydrous. Use a reactor equipped with a Dean-Stark trap or molecular sieves to actively remove water as it is formed.[8] This is crucial for driving the equilibrium towards the product side.
-
-
Possible Cause 2: Insufficient Catalyst. The catalytic amount of sulfuric acid may not be adequate for the larger volume, or it may be neutralized by basic impurities in the starting materials.
-
Solution: Verify the purity of the cyclobutanecarboxylic acid. If it contains basic impurities, a slightly higher catalyst loading may be required. Ensure the catalyst is added last and is well-dispersed through efficient agitation.
-
-
Possible Cause 3: Poor Heat Transfer. In large reactors, achieving and maintaining a consistent reflux temperature throughout the vessel can be challenging. Cold spots can slow down the reaction rate in those areas.
-
Solution: Ensure the reactor's heating jacket is functioning correctly and that the agitation is sufficient to create a vortex, ensuring good mixing and uniform heat distribution. Use calibrated temperature probes at different points in the reactor if possible.
-
Issue 2: The product is dark or discolored after workup.
-
Possible Cause: Side Reactions at High Temperatures. Prolonged heating or excessively high temperatures can cause decomposition or polymerization of starting materials or products, leading to colored impurities.
-
Solution: Maintain a gentle, controlled reflux. Do not overheat the reaction mixture. Once the reaction is complete based on in-process controls (IPC), cool it down promptly. Consider purification with activated carbon before distillation if the color is intense.[9]
-
Issue 3: Significant product loss during aqueous workup.
-
Possible Cause 1: Emulsion Formation. At a larger scale, the increased interfacial area and vigorous mixing during extraction can lead to stable emulsions, trapping the product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion. Allow adequate time for phase separation in the reactor or a separate extraction vessel.
-
-
Possible Cause 2: Ester Hydrolysis. Washing the organic layer with a strong base (like NaOH) to remove the acid catalyst can cause hydrolysis of the ester product back to the carboxylic acid, which is then lost to the aqueous layer.
-
Solution: Use a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, for the neutralization wash.[9] Perform the washes efficiently to minimize contact time between the ester and the aqueous basic solution.
-
Issue 4: Final product contains residual methanol or workup solvent.
-
Possible Cause: Inefficient Purification. Simple distillation may not be sufficient to separate the product from solvents with close boiling points, especially under vacuum.
-
Solution: Use fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency.[9] Carefully monitor the head temperature during distillation; a stable plateau at the correct boiling point for the desired pressure indicates a pure fraction is being collected.
-
Pilot-Scale Synthesis Protocol: Fischer Esterification
This protocol outlines a procedure for the synthesis of this compound on a 50 L scale.
Safety Precautions: This procedure involves flammable liquids (methanol, MTBE) and a corrosive acid (sulfuric acid). All operations must be conducted in a well-ventilated area, away from ignition sources. Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, must be worn.[10]
Equipment:
-
50 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle.
-
Vacuum pump and vacuum distillation setup.
-
Receiving vessels.
Reagents:
-
Cyclobutanecarboxylic Acid: 5.0 kg (50.0 mol)
-
Methanol (anhydrous): 15.8 kg / 20.0 L (493 mol, ~10 eq.)
-
Sulfuric Acid (98%): 245 g / 133 mL (2.5 mol, 0.05 eq.)
-
Methyl tert-butyl ether (MTBE): 20 L for extraction
-
Saturated Sodium Bicarbonate Solution: ~15 L
-
Saturated Sodium Chloride (Brine) Solution: ~10 L
-
Anhydrous Sodium Sulfate: 1 kg
Procedure:
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents:
-
Charge the cyclobutanecarboxylic acid (5.0 kg) into the reactor.
-
Add the anhydrous methanol (20.0 L).
-
Begin agitation at 100-150 RPM.
-
Slowly add the concentrated sulfuric acid (133 mL) via the addition funnel over 15-20 minutes. An exotherm will be observed; ensure the temperature does not exceed 40°C.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by taking samples every hour for GC analysis (In-Process Control - IPC). The reaction is complete when the area % of cyclobutanecarboxylic acid is <1%.
-
-
Workup:
-
Cool the reaction mixture to 20-25°C.
-
Slowly add 10 L of water to the reactor.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Add 10 L of MTBE to the reactor and agitate for 10 minutes. Stop agitation, allow layers to separate, and remove the lower aqueous layer.
-
Carefully add 10 L of saturated sodium bicarbonate solution in portions to neutralize the remaining acid (Caution: CO₂ evolution!). Agitate gently. Check the pH of the aqueous layer to ensure it is >7. Separate and remove the aqueous layer.
-
Wash the organic layer with 10 L of brine. Separate and remove the aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a suitable container and add anhydrous sodium sulfate (1 kg). Stir for 30 minutes, then filter the solution back into the clean, dry reactor.
-
Concentrate the solution under reduced pressure to remove the MTBE and excess methanol.
-
-
Purification:
-
Set up the reactor for vacuum distillation.
-
Apply vacuum and gently heat the crude product.
-
Collect the pure this compound fraction at the appropriate boiling point/pressure (e.g., ~60-62°C at 20 mmHg).
-
The expected yield is approximately 5.1 - 5.4 kg (90-95%).
-
Troubleshooting Logic Diagram
When encountering low yields, a systematic approach is essential. The following decision tree can guide your troubleshooting process.
Caption: Decision Tree for Troubleshooting Low Yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. media.clemson.edu [media.clemson.edu]
- 7. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Effect of solvent choice on the yield and purity of Methyl cyclobutanecarboxylate.
Welcome to the Technical Support Center for the synthesis of Methyl Cyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during the synthesis of this versatile organic intermediate.[1] As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is the key challenge?
The most prevalent and cost-effective method for synthesizing this compound is the Fischer-Speier esterification of cyclobutanecarboxylic acid with methanol, using an acid catalyst.[2][3][4] This reaction is an equilibrium-driven process, and the primary challenge is shifting the equilibrium towards the product side to maximize the yield of the desired ester.[2][5][6]
Q2: How does the choice of solvent impact the Fischer esterification reaction?
The solvent plays a crucial role in the Fischer esterification. Here's a breakdown of its effects:
-
Reactant and Solvent: In the synthesis of this compound, methanol often serves as both the reactant and the solvent.[3][7][8] Using a large excess of methanol helps to drive the equilibrium forward, favoring the formation of the ester, in accordance with Le Châtelier's principle.[2][5][9]
-
Azeotropic Removal of Water: Alternatively, a non-polar solvent like toluene or hexane can be used.[4] These solvents can form an azeotrope with the water produced during the reaction, allowing for its continuous removal using a Dean-Stark apparatus. This removal of a product also effectively shifts the equilibrium to the right, increasing the ester yield.[5]
-
Solvent Polarity and Reaction Rate: The polarity of the solvent can influence the rate of reaction. Polar solvents can stabilize the charged intermediates in the reaction mechanism, potentially affecting the reaction kinetics.[10][11] However, for Fischer esterification, the primary considerations are often driving the equilibrium and ensuring reagent solubility.
Q3: What are the common side reactions, and how can they be minimized?
A potential side reaction is the formation of by-products from impurities in the starting materials or from reactions involving the solvent. For instance, if using ethanol as a solvent, ethyl cyclobutanecarboxylate could be formed. To minimize side reactions, it is crucial to use high-purity reagents and to carefully select the solvent based on the desired product.[12][13]
Q4: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of 98.0% or higher, as determined by gas chromatography (GC).[1][12]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of this compound | Equilibrium not sufficiently shifted towards products. | 1. Increase the excess of methanol: Using methanol as the solvent and increasing its molar excess relative to cyclobutanecarboxylic acid will drive the reaction forward. Yields can increase significantly with a 10-fold or even 100-fold excess of the alcohol. 2. Remove water azeotropically: Employ a Dean-Stark apparatus with a suitable solvent like toluene to continuously remove the water formed during the reaction. This is a very effective method for driving the equilibrium towards the ester.[5][6] 3. Increase reaction time or temperature: Ensure the reaction is allowed to proceed to completion. Refluxing for several hours (1-10 hours) at temperatures between 60-110 °C is typical.[4] |
| Ineffective acid catalyst. | 1. Use a strong acid catalyst: Common and effective catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or hydrochloric acid (HCl).[4][5] 2. Ensure catalyst is not deactivated: Contaminants in the starting materials could potentially neutralize the acid catalyst. Use pure reagents. | |
| Product Contaminated with Unreacted Carboxylic Acid | Incomplete reaction. | Follow the steps outlined for "Low Yield" to drive the reaction to completion. |
| Inefficient purification. | 1. Aqueous workup: After the reaction, neutralize the acid catalyst with a base like sodium bicarbonate (NaHCO₃) solution.[14] Then, wash the organic layer with water to remove any remaining salts and water-soluble impurities. 2. Distillation: Purify the crude product by distillation under reduced pressure.[15] this compound has a boiling point of 138.7°C at atmospheric pressure. | |
| Presence of an Unknown Impurity in the Final Product | Side reactions with solvent or impurities. | 1. Analyze starting materials: Ensure the purity of cyclobutanecarboxylic acid and methanol using techniques like NMR or GC-MS. 2. Use an inert co-solvent: If not using methanol as the solvent, choose an inert solvent like toluene that is less likely to participate in side reactions.[4] |
| Decomposition during workup or purification. | 1. Avoid excessive heat during distillation: High temperatures can lead to decomposition. Use vacuum distillation to lower the boiling point. 2. Neutralize acid catalyst before heating: Residual acid catalyst can promote side reactions at elevated temperatures. Ensure complete neutralization before distillation.[14] |
Experimental Protocols
Protocol 1: Fischer Esterification using Excess Methanol
This protocol is suitable for small to medium-scale synthesis where using a large excess of methanol is feasible.
Materials:
-
Cyclobutanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclobutanecarboxylic acid in a 10 to 20-fold molar excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ gas will evolve.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Fischer Esterification with Azeotropic Water Removal
This protocol is advantageous for larger-scale reactions or when using a limited amount of alcohol.
Materials:
-
Cyclobutanecarboxylic acid
-
Methanol
-
Toluene
-
p-Toluenesulfonic acid (TsOH) or Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
To the flask, add cyclobutanecarboxylic acid, a slight excess of methanol (e.g., 1.2-1.5 equivalents), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
-
Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect at the bottom of the trap, while the toluene will return to the reaction flask.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Visualizing the Process
Fischer Esterification Workflow
Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.
Mechanism of Fischer Esterification
Caption: The key steps in the acid-catalyzed Fischer esterification mechanism.[3][5]
References
- 1. nbinno.com [nbinno.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. labproinc.com [labproinc.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. orgosolver.com [orgosolver.com]
- 15. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl Cyclobutanecarboxylate and Methyl Cyclopentanecarboxylate
This guide provides an in-depth analysis of the comparative reactivity of methyl cyclobutanecarboxylate and methyl cyclopentanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the fundamental structural and electronic factors that govern the chemical behavior of these cyclic esters. We will dissect the roles of ring strain and sterics and provide validated experimental protocols for quantifying these differences in reactivity.
Foundational Principles: The Decisive Role of Ring Strain
The reactivity of cycloalkanes and their derivatives is fundamentally dictated by ring strain, a concept that encompasses angle strain, torsional strain, and steric (transannular) strain.[1] The four-membered cyclobutane ring and the five-membered cyclopentane ring exhibit significant differences in this regard, which directly translates to their chemical reactivity.
-
Cyclobutane: A cyclobutane ring is characterized by substantial ring strain, estimated at 26.3 kcal/mol.[2] If the ring were perfectly planar, the C-C-C bond angles would be 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[2][3] To alleviate some of the resulting torsional strain from eclipsing hydrogens, the ring puckers into a "butterfly" conformation.[3] Nonetheless, the angle strain remains the primary contributor to its high internal energy.[2] This stored energy makes the cyclobutane ring susceptible to reactions that can open the ring or alter the hybridization of its carbons to relieve this strain.
-
Cyclopentane: In contrast, cyclopentane has a much lower ring strain of 7.4 kcal/mol.[2] A planar pentagon would have internal angles of 108°, very close to the ideal 109.5°.[4] However, a planar conformation would introduce significant torsional strain. To minimize these eclipsing interactions, cyclopentane adopts a non-planar, puckered "envelope" conformation.[5] This structure effectively alleviates most of the torsional and angle strain, rendering it a more stable system than cyclobutane.[6]
This fundamental difference in stability is the cornerstone of the reactivity differences between their corresponding methyl esters. The higher inherent strain in this compound makes it a more "energized" molecule, predisposing it to reactions where the transition state leads to a release of this strain.
Comparative Reactivity in Key Ester Transformations
We will now examine how the principles of ring strain influence the rates of three common reactions involving the ester functional group: basic hydrolysis (saponification), reduction by metal hydrides, and enolate formation.
Basic Hydrolysis (Saponification)
Ester hydrolysis under basic conditions proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral (sp³) intermediate.
The transition state leading to this intermediate has significant sp³ character. For this compound, the change in hybridization at the carbonyl-adjacent ring carbon from sp² (in the starting material) to sp³ (in the intermediate) is energetically favorable because it helps to alleviate some of the inherent angle strain of the four-membered ring. Conversely, for the relatively strain-free methyl cyclopentanecarboxylate, this geometric change offers a much smaller energetic advantage.
Consequently, This compound is expected to undergo hydrolysis at a significantly faster rate than methyl cyclopentanecarboxylate. The relief of ring strain provides a potent thermodynamic driving force, lowering the activation energy for the reaction.
References
A Comparative Spectroscopic Guide to Methyl Cyclobutanecarboxylate and Its Isomers
Introduction
In the realm of organic chemistry, particularly in pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit vastly different chemical, physical, and biological properties. The C6H10O2 isomeric family, which includes methyl cyclobutanecarboxylate, presents a classic challenge of structural elucidation. Distinguishing between these closely related molecules requires a multi-faceted analytical approach, leveraging the unique strengths of various spectroscopic techniques.
This guide provides an in-depth comparative analysis of this compound and three of its structural isomers: ethyl cyclopropanecarboxylate, methyl 2-methylcyclopropanecarboxylate, and the acyclic methyl pent-4-enoate. We will dissect their respective Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data will be emphasized, providing researchers with a robust framework for differentiating these and similar isomeric compounds.
Featured Isomers: A Structural Overview
A clear understanding of the structural differences is the foundation for interpreting spectroscopic data. The four C6H10O2 isomers under review possess distinct structural motifs that will manifest uniquely in their spectra.
Figure 1. Molecular structures of the C6H10O2 isomers under investigation.
Part 1: Infrared (IR) Spectroscopy - Probing Functional Groups and Ring Strain
Expertise & Experience: The "Why" Behind IR Analysis
Infrared spectroscopy is a powerful first-pass technique for identifying functional groups.[1] For this set of isomers, we are primarily looking for the characteristic ester absorptions: the C=O (carbonyl) stretch and the C-O (ether) stretches. However, the true diagnostic power of IR in this context lies in the subtle shifts and unique peaks arising from the cyclic and acyclic portions of the molecules. Ring strain in the cyclopropyl and cyclobutyl moieties can influence the vibrational frequency of adjacent bonds, while the C=C double bond in the acyclic isomer provides a definitive, unique signal.
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1735 (C=O stretch), ~1175 (C-O stretch) |
| Ethyl cyclopropanecarboxylate | ~1730 (C=O stretch), ~1180 (C-O stretch)[2][3][4][5] |
| Methyl 2-methylcyclopropanecarboxylate | ~1730 (C=O stretch), ~1170 (C-O stretch) |
| Methyl pent-4-enoate | ~3080 (=C-H stretch), ~1740 (C=O stretch), ~1645 (C=C stretch), ~1170 (C-O stretch) |
Trustworthiness: Interpreting the Spectral Differences
-
Carbonyl (C=O) Stretch: All four isomers exhibit a strong C=O stretching absorption in the 1730-1740 cm⁻¹ region, which is characteristic of saturated esters. The slightly higher frequency for this compound and methyl pent-4-enoate compared to the cyclopropane derivatives may be attributed to subtle electronic effects and ring strain influencing the carbonyl bond strength.
-
The Definitive Peak for Acyclicity: Methyl pent-4-enoate is immediately distinguishable by two key absorptions absent in the other isomers:
-
A medium-intensity peak around 1645 cm⁻¹ corresponding to the C=C bond stretch.
-
A peak around 3080 cm⁻¹ due to the vinylic =C-H stretch. The presence of these two peaks is an unambiguous indicator of the alkene functional group.
-
-
Cyclic vs. Acyclic C-H Stretches: The C-H stretching region (2850-3000 cm⁻¹) for the three cyclic esters will show absorptions typical for sp³ hybridized carbons. The cyclopropane C-H stretches in ethyl cyclopropanecarboxylate and its methylated derivative sometimes appear at slightly higher frequencies (approaching 3100-3000 cm⁻¹), a characteristic feature of small, strained rings.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework
Expertise & Experience: The Power of Chemical Environment and Connectivity
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.[6] For isomers, differences in symmetry, connectivity, and electronic environment lead to unique patterns of chemical shifts, signal multiplicities (splitting), and integration values, allowing for definitive structural assignment.
¹H NMR: A Proton's Perspective
Comparative ¹H NMR Data (Typical values in CDCl₃)
| Compound | Chemical Shift (δ, ppm), Multiplicity, Integration, Assignment |
| This compound | 3.67 (s, 3H, -OCH₃), 3.15 (quintet, 1H, -CH-CO), 2.30-2.15 (m, 4H, ring -CH₂-), 2.00-1.85 (m, 2H, ring -CH₂-) |
| Ethyl cyclopropanecarboxylate | 4.12 (q, 2H, -OCH₂-), 1.55 (m, 1H, -CH-CO), 1.25 (t, 3H, -CH₃), 0.95-0.80 (m, 4H, ring -CH₂-)[7][8] |
| Methyl 2-methylcyclopropanecarboxylate | 3.65 (s, 3H, -OCH₃), 1.70-1.55 (m, 1H, -CH-CO), 1.30-1.15 (m, 1H, -CH-CH₃), 1.18 (d, 3H, ring -CH₃), 0.90-0.70 (m, 2H, ring -CH₂-) |
| Methyl pent-4-enoate | 5.80 (m, 1H, -CH=), 5.00 (m, 2H, =CH₂), 3.68 (s, 3H, -OCH₃), 2.45-2.30 (m, 4H, -CH₂-CH₂-) |
Trustworthiness: Deconvoluting the Isomeric Signals
-
The Upfield Signature of Cyclopropane: The most striking feature is the chemical shift of the cyclopropyl ring protons in ethyl cyclopropanecarboxylate and methyl 2-methylcyclopropanecarboxylate. These protons appear in the highly shielded, upfield region of 0.70-1.00 ppm . This is a classic diagnostic feature resulting from the unique magnetic anisotropy of the cyclopropane ring. This compound's ring protons, in contrast, appear much further downfield (1.85-2.30 ppm).
-
The Alkene Region: As with IR, the ¹H NMR spectrum of methyl pent-4-enoate is unmistakable. The vinylic protons appear in the characteristic downfield region of 5.00-5.80 ppm , clearly separating it from the saturated cyclic isomers.
-
Ester Group Signatures: The difference between the methyl ester (-OCH₃, a singlet around 3.6-3.7 ppm) and the ethyl ester (-OCH₂CH₃, a quartet around 4.1 ppm and a triplet around 1.2 ppm) provides a straightforward way to distinguish this compound from ethyl cyclopropanecarboxylate, even without considering the ring protons.
-
Symmetry and Substitution: The spectrum of methyl 2-methylcyclopropanecarboxylate is more complex than that of ethyl cyclopropanecarboxylate due to the loss of symmetry. The presence of a doublet around 1.18 ppm for the new methyl group on the ring is a key identifier.
¹³C NMR: Counting the Carbons
Comparative ¹³C NMR Data (Typical values in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~175 (C=O), ~51 (-OCH₃), ~38 (-CH-CO), ~25 (ring -CH₂-), ~18 (ring -CH₂-) |
| Ethyl cyclopropanecarboxylate | ~174 (C=O), ~60 (-OCH₂-), ~17 (-CH-CO), ~14 (-CH₃), ~9 (ring -CH₂-)[8] |
| Methyl 2-methylcyclopropanecarboxylate | ~175 (C=O), ~51 (-OCH₃), ~22 (-CH-CO), ~20 (-CH-CH₃), ~17 (ring -CH₃), ~15 (ring -CH₂-) |
| Methyl pent-4-enoate | ~173 (C=O), ~137 (-CH=), ~115 (=CH₂), ~51 (-OCH₃), ~33 (-CH₂-), ~29 (-CH₂-) |
Trustworthiness: Carbon Fingerprints
-
Upfield Carbons of Cyclopropane: Similar to ¹H NMR, the cyclopropyl ring carbons are exceptionally shielded, appearing far upfield. The ring carbons of ethyl cyclopropanecarboxylate are found at approximately 9 and 17 ppm . This is a definitive marker for the three-membered ring. The cyclobutane ring carbons are significantly further downfield (~18, 25, 38 ppm).
-
sp² Carbons as Markers: Again, methyl pent-4-enoate is easily identified by the presence of two signals in the sp² region: ~137 ppm (-CH=) and ~115 ppm (=CH₂) .
-
Signal Count and Symmetry: The number of distinct signals in the ¹³C NMR spectrum reflects the molecular symmetry. For instance, the two non-equivalent methylene carbons in the cyclobutane ring of this compound give rise to two separate signals, in addition to the methine, carbonyl, and methyl carbons.
Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Expertise & Experience: From Molecular Ion to Fragmentation Fingerprint
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. While all these isomers have the same nominal molecular weight (114 g/mol ), their fragmentation pathways will differ based on their structural stability, providing a unique "fingerprint" for each molecule. Electron Ionization (EI) is a common, high-energy technique that induces extensive fragmentation.
Comparative MS Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 114 | 85, 83, 69, 59, 55 |
| Ethyl cyclopropanecarboxylate | 114 | 85, 69 (base peak), 41[8][9] |
| Methyl 2-methylcyclopropanecarboxylate | 114 | 100, 83, 69, 59, 55[10] |
| Methyl pent-4-enoate | 114 | 83, 74 (base peak), 55, 41 |
Trustworthiness: Interpreting the Fragments
-
Molecular Ion Peak: All isomers will show a molecular ion peak (M⁺) at m/z = 114 , confirming their isomeric nature.
-
Loss of Alkoxy Group: A common fragmentation for esters is the loss of the alkoxy group.
-
Methyl esters lose a methoxy radical (•OCH₃, 31 u), leading to an acylium ion at m/z = 83 (M - 31). This is seen for methyl pent-4-enoate.
-
Ethyl esters lose an ethoxy radical (•OCH₂CH₃, 45 u), leading to an acylium ion at m/z = 69 (M - 45). This is the base peak for ethyl cyclopropanecarboxylate.
-
-
McLafferty Rearrangement: Methyl pent-4-enoate is the only isomer capable of undergoing a classic McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, producing a characteristic radical cation at m/z = 74 . This ion is often the base peak and is a definitive marker for this structure.
Figure 2. McLafferty rearrangement pathway for Methyl pent-4-enoate.
-
Ring Fragmentation: The cyclic isomers fragment via ring-opening and subsequent cleavages. The base peak for ethyl cyclopropanecarboxylate at m/z = 69 corresponds to the cyclopropylcarbonyl cation. The fragments at m/z = 55 for the cyclobutane derivative arise from fragmentation of the four-membered ring.
Part 4: Standardized Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
A. Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) is required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).
C. Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). Use a temperature program that effectively separates the analyte from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is ionized using a standard electron energy of 70 eV (for EI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern by comparing it to spectral libraries or by predicting fragmentation pathways.
Figure 3. A logical workflow for the spectroscopic identification of isomers.
Final Summary and Conclusion
The differentiation of structural isomers is a non-trivial task that is greatly simplified by the systematic application of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.
Summary of Key Differentiating Features:
| Technique | This compound | Ethyl cyclopropanecarboxylate | Methyl 2-methylcyclopropanecarboxylate | Methyl pent-4-enoate |
| IR | No C=C stretch | No C=C stretch | No C=C stretch | C=C stretch (~1645 cm⁻¹) |
| ¹H NMR | Ring protons at 1.8-2.3 ppm | Ring protons at 0.8-1.0 ppm ; Ethyl ester pattern | Ring protons at 0.7-1.7 ppm ; Methyl ester singlet | Vinylic protons at 5.0-5.8 ppm |
| ¹³C NMR | Ring carbons > 15 ppm | Ring carbons < 10 ppm | Ring carbons < 25 ppm | sp² carbons at 115-138 ppm |
| MS | M⁺ at 114 | M⁺ at 114; Base peak at m/z 69 | M⁺ at 114 | M⁺ at 114; Base peak at m/z 74 |
By integrating the data from IR, NMR, and MS, a chemist can confidently and unambiguously determine the structure of an unknown C6H10O2 isomer. This guide demonstrates that while one technique may provide strong clues, the synergy of a multi-faceted spectroscopic approach provides authoritative and trustworthy structural elucidation, a cornerstone of modern chemical research.
References
- 1. youtube.com [youtube.com]
- 2. Ethyl cyclopropanecarboxylate (4606-07-9) IR Spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR [m.chemicalbook.com]
- 8. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Comparing the efficacy of different catalysts for Methyl cyclobutanecarboxylate synthesis.
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the cyclobutane motif stands as a crucial building block. Its inherent ring strain and unique three-dimensional geometry offer novel properties to bioactive molecules and advanced materials. Methyl cyclobutanecarboxylate, a simple yet versatile derivative, serves as a key intermediate in the synthesis of more complex structures. The efficiency of its synthesis is therefore of paramount importance, with catalyst selection playing a pivotal role.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic intricacies of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Phase-Transfer Catalysis: A Robust and Scalable Approach
Phase-transfer catalysis (PTC) offers a practical and often high-yielding method for the synthesis of cyclobutane rings. This technique facilitates the reaction between reactants in immiscible phases, typically an aqueous and an organic phase, by employing a catalyst that can transport one reactant across the phase boundary. For the synthesis of this compound, this often involves the cyclization of a suitable precursor, such as the reaction of diethyl bromomalonate with a dihaloalkane in the presence of a base.[1]
Mechanistic Insights
The efficacy of PTC lies in its ability to generate a reactive anion in the organic phase where the substrate resides.[2] A quaternary ammonium or phosphonium salt is commonly used as the phase-transfer catalyst. The catalyst cation pairs with the anion (e.g., a carbanion) generated in the aqueous phase by a base and transports it into the organic phase. This "naked" anion is highly reactive in the low-polarity organic solvent, leading to efficient alkylation and cyclization.
Performance Comparison
While direct comparative data for this compound is scarce, studies on analogous cyclobutane syntheses using PTC demonstrate its effectiveness. High yields are often achievable under relatively mild conditions.
| Catalyst System | Starting Materials | Typical Yield | Selectivity | Key Advantages |
| Tetrabutylammonium bromide (TBAB) / NaOH | Diethyl bromomalonate, 1,3-dibromopropane | Good to Excellent | High for cyclization | Inexpensive, scalable, mild conditions |
| Benzyltriethylammonium chloride / KOH | Dichloromethane, Cyclohexene | Good | High for dichlorocarbene addition | Demonstrates versatility of PTC |
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
This protocol is for a precursor to this compound and illustrates the general PTC methodology.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl bromomalonate (1.0 eq), 1,3-dibromopropane (1.1 eq), and toluene.
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq) to the mixture.
-
Base Addition: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq).
-
Reaction: Heat the mixture to 70-80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain diethyl cyclobutane-1,1-dicarboxylate.
Transition Metal Catalysis: Precision and Versatility
Transition metal catalysts, particularly those based on palladium and copper, offer powerful tools for the construction of cyclobutane rings through various mechanistic pathways, including C-H activation, cycloadditions, and carbonylation reactions.
Palladium-Catalyzed Synthesis
Palladium catalysts are renowned for their ability to mediate a wide array of cross-coupling and carbonylation reactions. For the synthesis of this compound, palladium-catalyzed carbonylation of suitable cyclobutane precursors or the cyclization of acyclic precursors are viable routes.[3][4]
A plausible pathway involves the palladium-catalyzed carbonylation of a cyclobutyl halide or triflate. The mechanism typically proceeds through a series of well-defined steps: oxidative addition of the Pd(0) catalyst to the substrate, CO insertion into the palladium-carbon bond to form an acyl-palladium complex, and subsequent reaction with methanol to yield the desired ester and regenerate the Pd(0) catalyst.
Copper-Catalyzed Approaches
Copper catalysts have emerged as a cost-effective and efficient alternative for various organic transformations, including the synthesis of cyclobutane derivatives.[5] Copper-catalyzed reactions often proceed via radical pathways or through organocopper intermediates.
One possible copper-catalyzed route to cyclobutanes involves a radical cascade reaction.[6] A Cu(I) catalyst can initiate the formation of a radical species which then undergoes intramolecular cyclization to form the four-membered ring. The resulting cyclobutyl radical can be further functionalized or quenched to afford the final product.
Performance Comparison of Transition Metal Catalysts
| Catalyst System | Reaction Type | Typical Yield | Selectivity | Key Advantages |
| Pd(OAc)₂ / Ligand | Carbonylation | Good | High | Broad functional group tolerance, well-studied |
| CuBr / Ligand | Radical Cyclization | Moderate to Good | Varies with substrate | Cost-effective, unique reactivity |
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols
While not a direct synthesis of the methyl ester, this protocol for a related palladium-catalyzed carbonylation showcases the general procedure.
-
Reaction Setup: In a high-pressure autoclave, combine the vinylcyclobutanol (1.0 eq), an amine hydrochloride (1.2 eq), Pd(OAc)₂ (2.5 mol%), and a suitable phosphine ligand (e.g., JohnPhos, 5 mol%) in THF.
-
Carbon Monoxide: Pressurize the autoclave with carbon monoxide (40 bar).
-
Reaction: Heat the mixture to 110°C and stir for 16 hours.
-
Workup: After cooling and carefully venting the CO, concentrate the reaction mixture.
-
Purification: Purify the residue by column chromatography to obtain the corresponding cyclobutanecarboxamide.
Biocatalysis: The Green Chemistry Approach
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods.[7] For the synthesis of this compound, lipase-catalyzed esterification of cyclobutanecarboxylic acid is a promising route.
Mechanistic Insights
Lipases catalyze esterification through a well-established mechanism involving an acyl-enzyme intermediate. The carboxylic acid first reacts with a serine residue in the active site of the lipase to form a covalent acyl-enzyme intermediate, releasing a molecule of water. The alcohol (methanol) then attacks this intermediate, forming the ester and regenerating the free enzyme.
Performance Comparison
Enzymatic esterification is known for its high selectivity and mild reaction conditions. The yield can be driven to completion by removing the water produced during the reaction, for example, by using molecular sieves or conducting the reaction in a non-aqueous solvent.
| Catalyst | Reaction Type | Typical Yield | Selectivity | Key Advantages |
| Immobilized Lipase (e.g., Novozym 435) | Esterification | High to Quantitative | Excellent | Mild conditions, high selectivity, reusable catalyst, environmentally friendly |
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
-
Reaction Setup: In a flask, dissolve cyclobutanecarboxylic acid (1.0 eq) in a suitable organic solvent (e.g., toluene or n-hexane).
-
Reagent Addition: Add methanol (1.5-2.0 eq) to the solution.
-
Catalyst Addition: Add an immobilized lipase (e.g., Novozym 435, 5-10% by weight of the carboxylic acid).
-
Water Removal: Add activated molecular sieves (3Å or 4Å) to the mixture to remove the water formed during the reaction.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours. Monitor the reaction by TLC or GC.
-
Workup: Filter off the immobilized enzyme (which can be washed and reused) and the molecular sieves.
-
Purification: Remove the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by distillation if necessary.
Concluding Remarks
The choice of catalyst for the synthesis of this compound is a critical decision that depends on factors such as desired scale, cost, and the availability of starting materials.
-
Phase-transfer catalysis stands out for its operational simplicity, scalability, and the use of inexpensive reagents, making it an attractive option for industrial applications.
-
Transition metal catalysis , particularly with palladium and copper, offers versatility and the potential for novel synthetic routes, including those that are not accessible through classical methods. These methods are particularly valuable in a research and development setting for the synthesis of complex and highly functionalized cyclobutane derivatives.
-
Biocatalysis represents the greenest approach, with its mild reaction conditions, high selectivity, and the use of renewable and reusable catalysts. As the demand for sustainable chemical processes grows, enzymatic methods are likely to become increasingly important.
Ultimately, the optimal catalyst is the one that best aligns with the specific requirements of the synthesis, balancing economic considerations with the need for efficiency, selectivity, and environmental responsibility.
References
- 1. researchgate.net [researchgate.net]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation of Cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
The Tale of Two Rings: A Comparative Guide to Strain Effects in Cyclopropane and Cyclobutane Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular architecture, the smallest structural changes can precipitate profound shifts in chemical behavior. This is nowhere more apparent than in the realm of strained carbocycles. Cyclopropane and cyclobutane, the two smallest cycloalkanes, are foundational motifs in organic chemistry and drug discovery, prized for their ability to impart unique conformational and electronic properties.[1][2] The introduction of an ester functionality onto these strained rings further modulates their characteristics, creating a fascinating dichotomy of stability and reactivity.
This guide provides an in-depth analysis of the ring strain effects in cyclobutane versus cyclopropane esters. Moving beyond a simple recitation of facts, we will explore the structural origins of strain, its thermodynamic consequences, its impact on chemical reactivity, and its strategic application in the synthesis of complex molecules and novel therapeutics.
Part 1: The Genesis of Strain - A Structural and Thermodynamic Dissection
Ring strain is the potential energy stored within a cyclic molecule due to its deviation from an ideal, strain-free geometry.[3] This instability is a composite of three primary factors: angle strain, torsional strain, and steric strain.[4][5]
-
Angle Strain (Baeyer Strain): This arises when bond angles are forced to deviate from the optimal 109.5° for sp³-hybridized carbon atoms.[4][6]
-
Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms, creating repulsive electronic interactions.[4][7]
-
Steric Strain (van der Waals Strain): This is caused by repulsive interactions when non-bonded atoms are forced into close proximity.[4]
The initial interpretation by Adolf von Baeyer in 1885 correctly identified angle strain as a key destabilizing factor but was based on the flawed assumption that all rings were planar.[8][9] We now understand that larger rings pucker to alleviate this strain, but for cyclopropane and cyclobutane, the strain is inescapable and defines their chemistry.[10]
Cyclopropane: A Triangle of Tension
The cyclopropane ring is a rigid, planar triangle.[11][12] This geometry imposes severe constraints:
-
Extreme Angle Strain: The internal C-C-C bond angles are locked at 60°, a dramatic deviation from the ideal 109.5°.[12][13] This forces the carbon-carbon sigma bonds to be formed from poor orbital overlap, resulting in weak, "bent" or "banana" bonds that lie outside the internuclear axis.[9]
-
High Torsional Strain: The planar structure forces all hydrogen atoms on adjacent carbons into a fully eclipsed conformation, maximizing torsional strain.[7][9][11]
The culmination of these effects endows cyclopropane with a very high ring strain, experimentally determined to be approximately 27.6-28.1 kcal/mol.[1][7][14] This stored energy makes the ring behave somewhat like a "spring-loaded" system, prone to reactions that relieve this tension.[7]
Cyclobutane: The Puckered Square
While still highly strained, cyclobutane possesses enough flexibility to adopt a non-planar, "puckered" or "butterfly" conformation.[11][12] This has significant consequences:
-
Reduced Angle Strain: The puckering slightly compresses the bond angles from a perfect 90° square to about 88°, but this is a far less severe deviation than in cyclopropane.[11][15][16]
-
Alleviated Torsional Strain: The key benefit of puckering is the reduction of torsional strain. The C-H bonds are no longer perfectly eclipsed, moving towards a more stable gauche-like interaction.[7][11]
Consequently, cyclobutane has a slightly lower total ring strain than cyclopropane, measured at around 26.3 kcal/mol.[1][7][14] This small difference in strain energy translates to a significant difference in stability and reactivity.
The Influence of the Ester Moiety
Attaching an ester group (–COOR) introduces an sp²-hybridized center. This can subtly alter the ring's electronic properties but does not fundamentally change the dominant strain characteristics. The primary influence of the ester is as a functional handle that allows for probing the ring's reactivity, for instance, through hydrolysis reactions, and as a directing group in synthetic transformations.
Data Summary: A Head-to-Head Comparison
| Property | Cyclopropane | Cyclobutane | Reference(s) |
| Ring Conformation | Planar | Puckered ("Butterfly") | [11][12] |
| Internal C-C-C Angle | 60° | ~88° | [11][12][13] |
| Dominant Strain Type | Angle & Torsional | Angle & Torsional | [7] |
| Total Strain Energy | ~28 kcal/mol | ~26 kcal/mol | [1][7][14] |
Part 2: Reactivity as a Function of Strain Release
The high potential energy stored in cyclopropane and cyclobutane rings serves as a powerful thermodynamic driving force for reactions that lead to ring-opening.[7][17] The relief of this inherent strain results in a significant release of energy, making such transformations highly favorable. Cyclopropane, being the more strained of the two, is considerably more susceptible to ring-opening reactions.[13][18][19]
For cyclopropane and cyclobutane esters, reactivity can be assessed in two primary ways: reactions of the ester group itself (e.g., hydrolysis) and reactions involving the cleavage of the carbocyclic ring.
Comparative Hydrolysis Rates
Ring-Opening Reactions: A Clear Distinction
This is where the difference in strain becomes most apparent. Cyclopropane readily undergoes addition reactions that cleave the C-C bonds, a reactivity profile more akin to an alkene than an alkane. For example, cyclopropane reacts with bromine in the dark to yield 1,3-dibromopropane.[19] Cyclobutane requires more forcing conditions for similar ring-opening reactions, such as hydrogenation at higher temperatures.[19]
This differential reactivity is a direct consequence of the greater strain release provided by the opening of a cyclopropane ring compared to a cyclobutane ring.
Caption: Ring strain lowers the activation energy (ΔG‡) for ring-opening reactions.
Part 3: Strategic Applications in Drug Discovery
Medicinal chemists exploit the unique properties of cyclopropane and cyclobutane rings to fine-tune the characteristics of drug candidates.[1] They serve as rigid scaffolds that can lock a molecule into a bioactive conformation, improving binding affinity and selectivity.[20]
-
Cyclopropane as a Versatile Tool: The high p-character of its C-C bonds allows the cyclopropyl group to act as a bioisostere for a double bond or even a phenyl ring in some contexts.[1] Its incorporation often enhances metabolic stability, as the ring is resistant to common metabolic pathways.[20] This can lead to drugs with longer in-vivo half-lives.[20]
-
Cyclobutane as a 3D Scaffold: The puckered, three-dimensional nature of the cyclobutane ring makes it an excellent scaffold for arranging substituents in precise spatial orientations.[21] It is often used to fill hydrophobic pockets in target proteins and to improve properties like solubility by disrupting crystal packing.[1] Unlike cyclopropane, it does not significantly alter the electronic properties of the parent molecule.[2]
Caption: Workflow for incorporating strained rings in lead optimization.
Part 4: Experimental Protocols
The trustworthiness of chemical principles is grounded in experimental validation. Below are outlines of key protocols used to quantify and analyze the effects of ring strain.
Protocol 1: Experimental Determination of Ring Strain Energy
The most common method for determining ring strain is by measuring the heat of combustion.[3][8] The stored potential energy in a strained molecule is released as extra heat upon complete combustion compared to a hypothetical strain-free analogue.[8]
Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the cycloalkane (or its ester derivative) is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen under high pressure (e.g., 30 atm) to ensure complete combustion.
-
Immersion: The sealed bomb is submerged in a known volume of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The combustion reaction releases heat, which is transferred to the surrounding water, causing its temperature to rise. The final temperature is recorded after thermal equilibrium is reached.
-
Calculation:
-
The total heat released is calculated based on the temperature change and the known heat capacity of the calorimeter system.
-
The molar heat of combustion (ΔH°c) is determined.
-
To compare rings of different sizes, this value is normalized by dividing by the number of methylene (CH₂) groups in the ring.[10]
-
Strain Calculation: The strain energy per CH₂ group is the difference between the experimental ΔH°c/CH₂ and the ΔH°c/CH₂ of a strain-free reference, such as a long-chain alkane (approx. 157.4 kcal/mol).[10][22] Total strain energy is this value multiplied by the number of carbons in the ring.[22]
-
Protocol 2: Synthesis of Substituted Cyclobutane Esters via [2+2] Cycloaddition
The [2+2] cycloaddition is a powerful method for constructing four-membered rings. The reaction between a ketene (or a ketene equivalent) and an alkene is a classic example.[23]
Methodology: Ketene Cycloaddition with an Alkene
-
Reactant Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the desired alkene (e.g., ethyl vinyl ether) in a suitable aprotic solvent (e.g., diethyl ether or THF).
-
Ketene Generation: Generate the ketene in situ. A common method is the dehydrochlorination of an acyl chloride. For example, add a solution of dichloracetyl chloride dropwise to a stirred suspension of activated zinc dust in the reaction flask. Alternatively, add a solution of an acyl chloride to a tertiary amine base like triethylamine at low temperature (e.g., 0°C).
-
Reaction: Allow the ketene to react with the alkene. The reaction is often run at room temperature or with gentle heating. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench any remaining reactive species (e.g., by adding water). Filter the reaction mixture to remove any solids (like zinc salts).
-
Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography or distillation, to yield the cyclobutanone precursor, which can be further modified to the desired ester.
Conclusion
The comparison between cyclopropane and cyclobutane esters is a fundamental study in the consequences of molecular strain. Cyclopropane is a highly energetic, planar molecule dominated by severe angle and torsional strain, rendering it significantly more reactive towards ring-opening.[13][24] Cyclobutane, while still strained, finds partial relief in a puckered conformation, making it a more stable and less reactive entity.[15] These differences are not merely academic; they are exploited by chemists to build complexity, confer stability, and design the next generation of therapeutic agents. Understanding the causality behind their distinct behaviors—from thermodynamic instability to synthetic utility—is essential for any scientist working at the frontiers of molecular design and function.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. kb.gcsu.edu [kb.gcsu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 9. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. employees.oneonta.edu [employees.oneonta.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. Ring strain - Wikipedia [en.wikipedia.org]
- 15. homework.study.com [homework.study.com]
- 16. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 17. homework.study.com [homework.study.com]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 20. nbinno.com [nbinno.com]
- 21. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Performance of Methyl cyclobutanecarboxylate as a substrate in enzymatic reactions.
This guide provides an in-depth technical comparison of methyl cyclobutanecarboxylate as a substrate in enzymatic reactions, primarily focusing on its performance against other cyclic and acyclic ester alternatives. The content herein is intended for researchers, scientists, and drug development professionals engaged in biocatalysis and chiral synthesis.
Introduction: The Significance of Cyclobutane Moieties and Their Enzymatic Processing
Cyclobutane rings are integral structural motifs in a variety of natural products and pharmacologically active compounds.[1] Their inherent ring strain endows them with unique chemical reactivity, making them valuable building blocks in organic synthesis. The enzymatic resolution of racemic cyclobutane derivatives offers an efficient and environmentally benign route to enantiomerically pure compounds, which are often crucial for therapeutic efficacy. This compound serves as a key prochiral substrate in these biotransformations, where enzymes, particularly hydrolases like lipases and esterases, can selectively act on one of the enantiomers. This guide will explore the performance of this compound in such reactions, drawing comparisons with other substrates to inform experimental design and optimization.
Comparative Performance Analysis: this compound vs. Alternative Substrates
The efficacy of an enzymatic reaction is governed by several factors, including the substrate's structure, the choice of enzyme, and the reaction conditions. Here, we compare the performance of this compound with other cyclic esters (methyl cyclopentanecarboxylate and methyl cyclohexanecarboxylate) and a representative acyclic ester, focusing on key performance indicators such as stereoselectivity and reaction rates.
Key Performance Indicator: Enantioselectivity
A critical measure of success in the enzymatic resolution of racemic mixtures is the enantioselectivity of the biocatalyst, often expressed as enantiomeric excess (ee).[2] Pig liver esterase (PLE) is a widely used enzyme for the asymmetric hydrolysis of esters.[3] A pivotal study on the PLE-catalyzed hydrolysis of racemic methyl esters of cyclobutane-, cyclohexane-, and cyclopentane-carboxylic acids, each bearing cis-2-methyl or cis-2-bromomethyl substituents, revealed remarkable stereoselectivity.[1]
The hydrolysis of the substituted methyl cyclobutanecarboxylates and methyl cyclohexanecarboxylates yielded the corresponding carboxylic acids with an enantiomeric excess of ≥ 97%.[1] Interestingly, the stereochemical preference of the enzyme was observed to reverse for the cyclopentane-based substrate compared to the cyclobutane and cyclohexane analogues.[1] This reversal in stereoselectivity highlights the profound influence of the ring size on the substrate's binding and orientation within the enzyme's active site.
| Substrate (with cis-2-substituent) | Enzyme | Enantiomeric Excess (ee) of Acid Product | Stereochemical Outcome |
| This compound | Pig Liver Esterase (PLE) | ≥ 97% | Opposite to cyclopentane derivative |
| Methyl cyclopentanecarboxylate | Pig Liver Esterase (PLE) | High | - |
| Methyl cyclohexanecarboxylate | Pig Liver Esterase (PLE) | ≥ 97% | Same as cyclobutane derivative |
| Acyclic Ester (e.g., Methyl 2-methylbutanoate) | Various Lipases/Esterases | Variable | Substrate/Enzyme dependent |
Table 1: Comparative enantioselectivity in the enzymatic hydrolysis of cyclic and acyclic esters. The data for cyclic esters is based on findings from Toone, E.J., and Jones, J.B. (1991).[1]
This substrate-dependent reversal of enantioselectivity is a crucial consideration for synthetic chemists aiming to produce a specific enantiomer. It underscores the necessity of empirical screening when selecting a substrate-enzyme pair for a desired chiral resolution.
Reaction Kinetics: A Qualitative Comparison
Generally, lipases and esterases exhibit broad substrate specificity.[4] However, the rigidity and conformation of the cycloalkane ring can affect the rate of hydrolysis. While a direct quantitative comparison is lacking, the high enantioselectivity observed for substituted methyl cyclobutanecarboxylates suggests an effective binding within the active site of PLE, implying that it is a viable substrate.[1] The preference of some lipases for medium-chain fatty acid esters suggests that the size of the cyclobutane ring is within a favorable range for many hydrolases.[5]
Experimental Methodologies
To provide a practical context, this section details standardized protocols for the enzymatic hydrolysis of this compound using two common hydrolases: Pig Liver Esterase (PLE) and Candida antarctica Lipase B (CAL-B).
Protocol 1: Kinetic Resolution of this compound using Pig Liver Esterase (PLE)
This protocol is adapted from established procedures for the asymmetric hydrolysis of esters using PLE.[3]
Materials:
-
Racemic this compound
-
Pig Liver Esterase (PLE) (e.g., Sigma-Aldrich, Cat. No. E3128)[6]
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
pH meter or autotitrator
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Substrate Preparation: Prepare a stock solution of racemic this compound in a minimal amount of a water-miscible co-solvent like acetone or DMSO to aid solubility.
-
Reaction Setup: In a temperature-controlled reaction vessel, add 50 mL of 0.1 M phosphate buffer (pH 7.0).
-
Enzyme Addition: Dissolve a specific amount of PLE (e.g., 10-50 mg, to be optimized) in the buffer.
-
Reaction Initiation: Start the reaction by adding a predetermined amount of the this compound stock solution to the enzyme solution with vigorous stirring.
-
pH Control: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH meter or an autotitrator. The consumption of NaOH is directly proportional to the formation of cyclobutanecarboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by tracking the volume of NaOH added over time. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
-
Work-up and Analysis: Once the desired conversion is reached, stop the reaction by acidifying the mixture (e.g., with 1 M HCl to pH 2-3). Extract the product and unreacted substrate with an organic solvent (e.g., ethyl acetate). The enantiomeric excess of the cyclobutanecarboxylic acid and the remaining this compound can be determined by chiral chromatography (GC or HPLC) after derivatization if necessary.
Workflow for PLE-Catalyzed Kinetic Resolution
Caption: Workflow for the kinetic resolution of racemic this compound using Pig Liver Esterase.
Protocol 2: Kinetic Resolution of this compound using Candida antarctica Lipase B (CAL-B)
This protocol outlines a typical procedure for lipase-catalyzed hydrolysis in a biphasic system, which can be advantageous for substrates with limited water solubility.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
An organic co-solvent (e.g., toluene or methyl tert-butyl ether (MTBE))
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Reaction vessel with stirring
Procedure:
-
Reaction Setup: In a reaction vessel, create a biphasic system by adding 25 mL of 0.1 M phosphate buffer (pH 7.0) and 25 mL of an organic co-solvent (e.g., MTBE).
-
Substrate Addition: Dissolve a known amount of racemic this compound in the organic phase.
-
Enzyme Addition: Add the immobilized CAL-B (e.g., 50-200 mg) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C) to ensure good mixing of the two phases and facilitate the enzymatic reaction at the interface.
-
pH Control and Monitoring: Maintain the pH of the aqueous phase at 7.0 by adding 0.1 M NaOH, as described in the PLE protocol. Monitor the reaction progress by NaOH consumption.
-
Work-up and Analysis: At the desired conversion, stop the reaction by filtering off the immobilized enzyme (which can often be reused). Separate the organic and aqueous phases. Acidify the aqueous phase and extract the product. The organic phase contains the unreacted ester. Analyze the enantiomeric excess of both fractions using chiral chromatography.
Logical Relationship in Biphasic Enzymatic Resolution
Caption: Interfacial catalysis in the biphasic resolution of this compound with CAL-B.
Conclusion and Future Perspectives
This compound demonstrates excellent performance as a substrate in enzymatic reactions, particularly in terms of achieving high enantioselectivity with enzymes like Pig Liver Esterase. The observed reversal of stereoselectivity compared to cyclopentane analogues provides a fascinating insight into the structural determinants of enzyme-substrate interactions and offers a valuable tool for asymmetric synthesis.
While direct comparative kinetic data remains an area for further investigation, the high enantiomeric excesses achieved underscore the utility of this compound in biocatalysis. Future research should focus on a systematic evaluation of the kinetic parameters (K_m and V_max) for a range of cyclic esters with various lipases and esterases to build a more comprehensive quantitative understanding. Such data will be invaluable for the rational design of efficient and selective biocatalytic processes for the synthesis of chiral cyclobutane-containing molecules for the pharmaceutical and fine chemical industries.
References
- 1. Scholars@Duke publication: Enzymes in organic synthesis 49. Resolutions of racemic monocyclic esters with pig liver esterase. [scholars.duke.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 4. Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Methods for Cyclobutane Derivatives
Introduction: The Criticality of Robust Analytical Methods for Cyclobutane Derivatives in Drug Development
Cyclobutane rings, once considered mere chemical curiosities, are now increasingly incorporated into small-molecule drug candidates.[1] Their unique stereochemical and conformational properties can impart desirable pharmacological attributes, including metabolic stability and potent biological activity.[1] However, the inherent ring strain and potential for complex isomerization pathways of cyclobutane derivatives present unique challenges for analytical method development and validation. Ensuring the accuracy, reliability, and reproducibility of analytical methods used to characterize these compounds is paramount for regulatory compliance and patient safety.
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for cyclobutane derivatives. Moving beyond a simple checklist of validation parameters, we will delve into the underlying scientific principles and offer practical insights to empower researchers, scientists, and drug development professionals to design and execute robust validation studies. Our focus will be on establishing self-validating systems that ensure the trustworthiness of analytical data across different laboratories, a cornerstone of successful drug development and manufacturing.
Pillar 1: Selecting the Right Analytical Tool - A Comparative Overview
The choice of analytical technique is the foundation of a successful validation program. For cyclobutane derivatives, the two most common and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these two is dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.
| Analytical Technique | Principle | Advantages for Cyclobutane Derivatives | Disadvantages for Cyclobutane Derivatives |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds in the gas phase followed by mass-based detection.[2] | High resolution for complex mixtures, sensitive for non-polar cyclobutane derivatives, extensive spectral libraries for identification.[2][3] | Requires derivatization for polar compounds, potential for thermal degradation of labile cyclobutane derivatives. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by mass-based detection.[4] | Broad applicability to a wide range of polarities and molecular weights, gentle ionization techniques minimize fragmentation of sensitive cyclobutane derivatives.[4][5] | Can be subject to matrix effects, potentially lower resolution for highly complex mixtures compared to GC.[6] |
Pillar 2: The Inter-Laboratory Validation Workflow: A Step-by-Step Approach
Inter-laboratory validation, also known as method transfer, is the process of demonstrating that a method developed in one laboratory (the originating lab) can be successfully executed by another laboratory (the receiving lab) to produce comparable results.[7] This process is governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.[8][9][10]
Caption: Inter-laboratory validation workflow.
Experimental Protocols for Key Validation Parameters
The following protocols are designed to be adapted for either GC-MS or LC-MS analysis of a representative cyclobutane derivative.
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the cyclobutane derivative reference standard.
-
Prepare a placebo sample (matrix without the analyte).
-
Prepare a spiked sample by adding a known amount of the reference standard to the placebo.
-
If available, prepare samples containing known impurities or degradation products.
-
-
Analysis:
-
Analyze all prepared samples using the developed chromatographic method.
-
-
Acceptance Criteria:
-
The analyte peak should be well-resolved from any other peaks in the chromatogram (resolution > 2).
-
The placebo sample should show no interfering peaks at the retention time of the analyte.
-
Peak purity analysis (if using a photodiode array detector in LC) should confirm the homogeneity of the analyte peak.
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
Protocol:
-
Sample Preparation:
-
Prepare placebo samples spiked with the cyclobutane derivative at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare a minimum of three replicates at each concentration level.
-
-
Analysis:
-
Analyze all prepared samples.
-
-
Calculation:
-
Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).
-
The relative standard deviation (RSD) for the replicates at each concentration should not exceed a specified value (e.g., 2.0%).
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of the cyclobutane derivative at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument within the same laboratory.
-
Compare the results from the different conditions using statistical tests (e.g., F-test for variances and t-test for means).
-
-
Reproducibility (Inter-laboratory precision):
-
The core of the inter-laboratory validation. The receiving laboratory will perform the repeatability experiment.
-
The results from the originating and receiving laboratories are then statistically compared.
-
Acceptance Criteria for Precision:
-
The RSD for repeatability should be within an established limit (e.g., ≤ 2.0%).
-
The RSD for intermediate precision should be within a slightly higher limit (e.g., ≤ 3.0%).
-
For reproducibility, the results from both laboratories should be statistically equivalent, as determined by appropriate statistical tests.[7]
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[11]
Protocol:
-
Sample Preparation:
-
Prepare a series of at least five standard solutions of the cyclobutane derivative covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
-
Analysis:
-
Analyze each standard solution in triplicate.
-
-
Data Analysis:
-
Plot a graph of the mean response versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), the y-intercept, and the slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
Objective:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) of the calibration curve from the linearity experiment.
-
Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirmation:
-
Prepare samples at the calculated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable accuracy and precision at the LOQ.
-
Pillar 3: Data Interpretation and Statistical Analysis - The Foundation of Trustworthiness
The successful transfer of an analytical method is ultimately determined by the statistical comparison of the data generated by both the originating and receiving laboratories.
Caption: Statistical analysis workflow for inter-laboratory data.
Comparative Data Table (Hypothetical Example)
The following table illustrates a typical format for presenting and comparing inter-laboratory validation data for the analysis of a cyclobutane derivative by LC-MS.
| Validation Parameter | Originating Lab Results | Receiving Lab Results | Acceptance Criteria | Statistical Comparison | Pass/Fail |
| Accuracy (% Recovery) | Mean: 99.5%, RSD: 1.2% | Mean: 100.2%, RSD: 1.5% | Mean: 98.0-102.0%, RSD ≤ 2.0% | t-test: p > 0.05 | Pass |
| Precision (Repeatability, RSD%) | 0.8% | 1.1% | ≤ 2.0% | F-test: p > 0.05 | Pass |
| Linearity (r) | 0.9995 | 0.9992 | ≥ 0.999 | - | Pass |
| LOQ (µg/mL) | 0.1 | 0.1 | Consistent and demonstrated | - | Pass |
Conclusion: Fostering a Culture of Quality and Collaboration
The inter-laboratory validation of analytical methods for cyclobutane derivatives is a rigorous but essential process in drug development. By adhering to the principles outlined in this guide and fostering a collaborative relationship between the originating and receiving laboratories, organizations can ensure the generation of consistent, reliable, and trustworthy analytical data. This, in turn, supports informed decision-making, facilitates regulatory submissions, and ultimately contributes to the development of safe and effective medicines.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Development of liquid chromatography tandem mass spectrometry method to quantify cyclobutane pyrimidine dimer photolyase activity by detection of 15mer oligonucleotide as reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
Comparative DFT studies on the transition states of reactions involving cyclobutane esters.
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of strained ring systems like cyclobutane esters is paramount for molecular design and synthesis. The inherent ring strain of the cyclobutane moiety governs its reactivity, leading to unique and often complex reaction pathways, including rearrangements, ring-openings, and cycloadditions. Predicting the transition states of these reactions with high fidelity is crucial for controlling stereoselectivity and reaction outcomes.
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating these mechanisms. However, the accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. This guide provides an in-depth, objective comparison of the performance of various DFT methods for studying the transition states of reactions involving cyclobutane esters, supported by experimental and high-level computational data. We will delve into the causality behind computational choices, ensuring a self-validating approach to protocol design.
The Challenge of Modeling Cyclobutane Ester Reactions
The four-membered ring of cyclobutane esters presents unique challenges for computational modeling. Ring strain and the presence of the ester functionality can lead to complex electronic effects that are difficult to capture accurately. Key reactions of interest include:
-
Hydrolysis: The cleavage of the ester bond, which can proceed through different mechanisms under acidic or basic conditions.
-
Thermolysis: Thermal decomposition, often involving ring-opening to form butadiene derivatives.
-
Rearrangements: Skeletal rearrangements that can lead to the formation of other cyclic or acyclic products.
The transition states of these reactions are fleeting and often involve significant changes in geometry and electronic structure. A robust computational methodology is therefore essential for their accurate characterization.
Comparative Analysis of DFT Functionals
The choice of DFT functional is the most critical factor influencing the accuracy of transition state calculations. Functionals are approximations of the exchange-correlation energy, and their performance can vary significantly depending on the system and reaction type. Here, we compare the performance of several classes of DFT functionals for reactions relevant to cyclobutane esters.
A Case Study: Hydrolysis of a Cyclobutane-Fused Lactone
A detailed DFT study on the hydrolysis mechanisms of a cyclobutane-fused lactone provides valuable insights into the performance of computational models for this class of reactions.[1][2] This work explored both alkaline (BAC2) and acidic (AAC2) hydrolysis pathways.
The study highlights the critical importance of including explicit solvent molecules in the computational model.[1][2] The strong hydrogen-bonding interactions between water molecules and the reactants, intermediates, and transition states significantly influence the calculated activation free energies.[1][2]
For the alkaline hydrolysis (BAC2 mechanism), the calculated activation free energy (ΔG≠) was 15.4 kcal/mol, while for the acidic pathway (AAC2 mechanism), it was 24.2 kcal/mol.[1] These findings underscore the favorability of the base-catalyzed mechanism.
Benchmarking DFT Functionals for Hydrolysis Reactions
While the aforementioned study provides a detailed mechanistic picture, a broader benchmark of DFT functionals is necessary to make informed choices for new research. A comprehensive study assessed the performance of 63 DFT methods for a diverse set of 36 hydrolysis reactions (the BH2O-36 dataset), with reference energies calculated at the high-accuracy CCSD(T)/CBS level.[3] Although not specific to cyclobutane esters, the findings are highly relevant for selecting functionals for ester hydrolysis.
The results of this benchmark study are summarized in the table below, categorized by the "Jacob's Ladder" of DFT functionals.
| Functional Class | Best Performing Functional | Mean Absolute Error (MAE) for Activation Energies (kcal/mol) | Key Insights |
| GGA | B97-D3 | ~4-5 | Generally not recommended for high accuracy, but can be useful for initial explorations due to lower computational cost. |
| meta-GGA | MN12-L-D3(BJ) | ~2-3 | Offers a good balance of accuracy and computational cost. The inclusion of dispersion corrections is important. |
| Hybrid GGA | B3LYP-D3 | ~3-4 | A widely used functional, but its performance for reaction barriers can be inconsistent. Newer functionals often outperform it.[4] |
| Hybrid meta-GGA | ωB97M-V | < 1 | Demonstrated the best overall performance, approaching chemical accuracy. [3] The M06-2X functional also performs very well for main-group chemistry and is a popular choice.[5][6] |
| Double Hybrid | ωB97M(2) | ~1 | Offer very high accuracy but at a significantly higher computational cost. |
Key Takeaways from the Benchmark:
-
Range-separated hybrid functionals , such as the ωB97 series, are crucial for achieving high accuracy in predicting hydrolysis reaction barriers.[3]
-
Meta-hybrid GGA functionals , particularly ωB97M-V and M06-2X , provide the best balance of accuracy and computational efficiency for these types of reactions.[3][5]
-
While dispersion corrections do not universally improve performance for this specific dataset, they are generally recommended for systems where non-covalent interactions are expected to be important.[3]
-
The older and widely used B3LYP functional is often outperformed by more modern functionals and should be used with caution for predicting accurate barrier heights.[4][6]
Recommended Computational Protocol
Based on the evidence from comparative studies, the following protocol is recommended for DFT studies on the transition states of reactions involving cyclobutane esters.
Step-by-Step Methodology
-
Geometry Optimization and Frequency Calculations:
-
Functional: M06-2X or ωB97X-D. These functionals have shown excellent performance for main-group thermochemistry and kinetics.[5][7]
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a good starting point for geometry optimizations. This basis set includes diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in the electron density distribution.
-
Solvent Model: Use a continuum solvent model, such as the SMD model, to account for bulk solvent effects. Crucially, include several explicit solvent molecules (e.g., water for hydrolysis) in the first solvation shell to capture specific hydrogen-bonding interactions.[1][2]
-
Verification: Confirm the nature of the stationary points by performing frequency calculations. Reactants and products should have zero imaginary frequencies, while a transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Transition State Searching:
-
Employ a reliable transition state search algorithm, such as the Berny optimization algorithm in Gaussian or similar algorithms in other quantum chemistry packages.
-
It is often beneficial to start the search from a guess structure that is close to the expected transition state geometry. This can be obtained from a relaxed scan along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform an IRC calculation starting from the optimized transition state structure. This will confirm that the transition state connects the desired reactants and products.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate activation energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as a correlation-consistent basis set (e.g., aug-cc-pVTZ).
-
For very high accuracy, a composite method like G4 or a coupled-cluster calculation (e.g., CCSD(T)) can be employed, though this is computationally expensive.
-
Visualization of Reaction Pathways
Visualizing the reaction pathways and the relationships between different computational choices is essential for a clear understanding.
Logical Workflow for DFT Calculations
Caption: A generalized workflow for DFT calculations of transition states.
Example Reaction Coordinate Diagram
Caption: A simplified reaction coordinate diagram for ester hydrolysis.
Conclusion
The accurate prediction of transition states in reactions involving cyclobutane esters is a challenging but achievable goal with modern DFT methods. This guide has demonstrated that while older functionals like B3LYP have been widely used, more recent meta-hybrid and range-separated hybrid functionals, such as M06-2X and ωB97M-V , offer superior accuracy for predicting reaction barriers.[3][5][6] The key to obtaining reliable results lies in a systematic and self-validating computational protocol that includes appropriate choices of functional, basis set, and a solvent model that captures specific solute-solvent interactions. By following the recommendations outlined in this guide, researchers can confidently employ DFT to gain valuable insights into the complex reactivity of cyclobutane esters, thereby accelerating the design and development of new molecules with desired properties.
References
- 1. A new mode of cyclobutenedione ring opening for the synthesis of 2-oxobut-3-enamides and tetrasubstituted furans - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02097H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. espottesmith.github.io [espottesmith.github.io]
- 4. reddit.com [reddit.com]
- 5. m06-2x density functional: Topics by Science.gov [science.gov]
- 6. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing the green chemistry metrics of different Methyl cyclobutanecarboxylate synthesis routes.
An objective guide for researchers, scientists, and drug development professionals assessing the green chemistry metrics for the synthesis of Methyl cyclobutanecarboxylate, a key building block in medicinal chemistry and materials science.[1]
Introduction: Beyond Yield — Quantifying the Environmental Impact of Synthesis
In the pursuit of novel chemical entities, the synthetic chemist's traditional benchmark has been reaction yield. However, as the chemical industry pivots towards sustainable practices, a more holistic assessment of a synthesis route's efficiency is imperative. This guide provides an in-depth comparison of different synthetic pathways to this compound, evaluated through the lens of established green chemistry metrics.[2] We move beyond simple yield to quantify the environmental impact, providing a robust framework for selecting more sustainable and efficient manufacturing processes.
The core of our analysis rests on three key mass-based metrics:[3][4]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5] It provides a baseline for the maximum possible efficiency of a given reaction.
-
Environmental Factor (E-Factor): A practical metric representing the mass ratio of all waste generated to the mass of the desired product.[6][7] A lower E-Factor signifies a greener process with less waste.[8]
-
Process Mass Intensity (PMI): The most comprehensive metric, PMI is the ratio of the total mass of all materials (reactants, reagents, solvents, process water) used in a process to the mass of the final product.[9][10][11] It offers a complete picture of the process's mass efficiency.
This guide will dissect two distinct synthetic strategies for this compound: the classical Malonic Ester Synthesis and a modern Lewis Acid-Catalyzed [2+2] Cycloaddition. By presenting detailed protocols and calculating their respective green metrics, we aim to provide actionable insights for designing and implementing more sustainable chemical syntheses.
Route 1: The Classical Pathway — Malonic Ester Synthesis
The malonic ester synthesis is a cornerstone of organic chemistry for preparing carboxylic acids.[12][13] This route constructs the cyclobutane ring by reacting diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and thermal decarboxylation to yield cyclobutanecarboxylic acid, which is then esterified.[14][15]
Reaction Overview & Causality
This multi-step sequence relies on the high acidity of the α-protons in diethyl malonate, which allows for easy deprotonation by a base like sodium ethoxide to form a nucleophilic enolate.[16] This enolate then undergoes a double SN2 reaction with 1,3-dibromopropane to form the cyclic diester. The choice of a strong base and an alkyl dihalide is fundamental to this classic C-C bond-forming strategy. Subsequent saponification (hydrolysis) of the esters to carboxylates, followed by acidification and heating, drives the decarboxylation to furnish the final acid. The final esterification is a standard acid-catalyzed reaction with methanol.
Experimental Protocol: A Three-Step Synthesis
The following protocol is adapted from a verified procedure in Organic Syntheses for the acid precursor, followed by a standard Fischer esterification.[14]
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 23 g (1.0 g-atom) of sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.
-
Cool the solution and add 160 g (1.0 mole) of diethyl malonate.
-
Slowly add 202 g (1.0 mole) of 1,3-dibromopropane to the solution.
-
Heat the mixture on a steam bath until it is neutral to phenolphthalein (approx. 2 hours).
-
Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.
-
Steam distill the mixture to isolate the crude diethyl 1,1-cyclobutanedicarboxylate. Separate the ester layer. The yield is approximately 120 g.
Step 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid
-
Hydrolyze the 120 g of the diester by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.
-
Remove most of the ethanol by distillation and evaporate the residue to dryness.
-
Dissolve the residue in a minimum amount of hot water (approx. 125 mL) and acidify with concentrated hydrochloric acid.
-
Boil the solution to remove CO2, then make it slightly alkaline with ammonia.
-
Add an excess of barium chloride solution, filter the hot solution, and then cool the filtrate.
-
Add 100 mL of 12 N hydrochloric acid and extract the product with four 250 mL portions of ether.
-
Dry the ether extracts, remove the solvent, and distill the crude acid (approx. 21 g) under vacuum to yield pure cyclobutanecarboxylic acid.
Step 3: Fischer Esterification to this compound
-
In a 250 mL flask, combine 20 g (0.2 moles) of cyclobutanecarboxylic acid and 100 mL (2.47 moles) of methanol.
-
Add 2 mL of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4 hours.
-
Cool the mixture, pour it into 200 mL of water, and extract with two 100 mL portions of diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Distill the residue under reduced pressure to obtain pure this compound (approx. 20.5 g, 90% yield for this step).
Green Chemistry Assessment
-
Atom Economy: The overall theoretical transformation is C₇H₁₂O₄ + C₃H₆Br₂ + 2Na + CH₄O → C₆H₁₀O₂ + 2NaBr + C₂H₅OH + CO₂ + H₂O + C₂H₅OH. The atom economy is poor, as numerous atoms from the reagents (bromine, sodium, parts of the malonate) are discarded as byproducts.
-
Calculation: AE = [M.W. of Product] / [Σ M.W. of all Reactants] x 100% = [114.14] / [160.17 (diethyl malonate) + 201.86 (dibromopropane) + 32.04 (methanol)] x 100% = 28.9%
-
-
E-Factor & PMI: The multi-step process involving numerous reagents, solvents (ethanol, ether), and extensive aqueous workup generates a substantial amount of waste.
-
Inputs (approximate for 18.45 g product): Diethyl malonate (160g), 1,3-dibromopropane (202g), Sodium (23g), Ethanol (approx. 450g), HCl/KOH/etc. (assume 200g), Methanol (79g), Ether (288g), Water (for workup, >1000g). Total Input > 2400g.
-
E-Factor: (Total Mass In - Mass of Product) / Mass of Product = (~2400g - 20.5g) / 20.5g ≈ 116
-
PMI: Total Mass In / Mass of Product = ~2400g / 20.5g ≈ 117
-
This classical route is effective but suffers from very low atom economy and generates a massive amount of waste, making its E-Factor and PMI exceptionally high.
Workflow Diagram
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Route 2: A Modern Approach — Lewis Acid-Catalyzed [2+2] Cycloaddition
Modern synthetic methods, such as pericyclic reactions, offer more direct and atom-economical pathways. The [2+2] cycloaddition of an alkene with an allenoate, catalyzed by a Lewis acid, can construct the cyclobutane ring in a single, efficient step.[17][18] This approach is notable for its simplicity and potential for scalability.[19]
Reaction Overview & Causality
This reaction is a thermally forbidden process that is enabled by a Lewis acid catalyst (e.g., EtAlCl₂).[17] The Lewis acid coordinates to the carbonyl oxygen of the allenoate, lowering the LUMO energy and activating it for cycloaddition with the alkene's HOMO. This catalytic approach avoids the need for stoichiometric activating groups or harsh reagents, directly assembling the core structure with high efficiency. The choice of reactants is key: an allene system provides the necessary two-carbon component for the cycloaddition with another two-carbon unit, the alkene.
Experimental Protocol
The following is a representative protocol adapted from the work of Conner and Brown for the synthesis of a substituted this compound.[17]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the alkene (1.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 1.1 mL, 1.1 mmol, 1.1 equiv) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add methyl 2,3-butadienoate (1.2 mmol, 1.2 equiv) dropwise as a solution in DCM (1.0 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the this compound derivative. (Representative yield: ~85%).
Green Chemistry Assessment
-
Atom Economy: The ideal reaction involves only the addition of the allenoate and the alkene (e.g., ethylene). All atoms are incorporated into the final product.
-
Calculation: AE = [M.W. of Product] / [Σ M.W. of Reactants] x 100% = [114.14] / [98.10 (methyl 2,3-butadienoate) + 28.05 (ethylene)] x 100% = 90.5% (Note: calculation uses ethylene for the parent structure; actual AE for substituted versions remains very high).
-
-
E-Factor & PMI: This route uses a catalytic amount of Lewis acid and solvents for the reaction and purification. While solvent use contributes significantly to the waste, the overall mass input is drastically lower than the malonic ester synthesis.
-
Inputs (for 0.85 mmol product, ~97 mg): Alkene (1 mmol, ~84 mg), Methyl 2,3-butadienoate (1.2 mmol, ~118 mg), EtAlCl₂ solution (~1.1 mL, ~1g), DCM (~3 mL for reaction, ~50 mL for workup, ~40 mL for column = ~124g), Hexanes/EtOAc for column (~100g), Water/NaHCO₃ for workup (~20g). Total Input ≈ 245 g.
-
E-Factor: (Total Mass In - Mass of Product) / Mass of Product = (245g - 0.097g) / 0.097g ≈ 2525 (Note: this value is high due to the small scale; solvent use for purification dominates. At industrial scale, where purification is optimized, this would decrease dramatically).
-
PMI: Total Mass In / Mass of Product = 245g / 0.097g ≈ 2526
-
Despite the high PMI at lab scale due to purification solvents, the near-perfect atom economy and single-step nature highlight the intrinsic green potential of this route, especially if solvent recycling and optimized purification are implemented.
Workflow Diagram
Caption: Workflow for the Lewis Acid-Catalyzed [2+2] Cycloaddition.
Comparative Analysis: A Tale of Two Syntheses
The contrast between the classical and modern routes is stark, providing a clear illustration of the evolution towards greener synthetic design.
| Metric | Route 1: Malonic Ester Synthesis | Route 2: [2+2] Cycloaddition | Analysis |
| Atom Economy (AE) | 28.9% | 90.5% | The cycloaddition is vastly superior, incorporating most reactant atoms into the product. The malonic ester route inherently produces stoichiometric byproducts (NaBr, CO₂, H₂O), leading to poor atom economy.[20] |
| Number of Steps | 3 (plus workups) | 1 (plus workup) | Fewer steps reduce energy consumption, solvent use, and potential for yield loss, aligning with green chemistry principles.[21] |
| E-Factor | ~116 | ~2525 (lab scale) | While the lab-scale E-Factor for Route 2 appears worse due to purification solvent dominance, its intrinsic waste (byproducts) is near zero. Route 1's E-Factor is fundamentally high due to stoichiometric waste.[22] |
| Process Mass Intensity (PMI) | ~117 | ~2526 (lab scale) | Similar to the E-Factor, the PMI for Route 2 is skewed by small-scale purification. The PMI of Route 1 reflects the massive input of reagents and solvents required for the multi-step sequence.[23] |
| Reagents & Safety | Uses metallic sodium, 1,3-dibromopropane (a lachrymator), strong acids/bases. | Uses ethylaluminum dichloride (pyrophoric) but in catalytic amounts. Dichloromethane is a regulated solvent. | Both routes have hazards, but Route 1 involves multiple hazardous stoichiometric reagents, whereas Route 2's primary hazard is a catalytic reagent. |
| Solvent Choice | Ethanol, Diethyl Ether. | Dichloromethane, Hexanes. | Both routes use traditional organic solvents. A key area for improvement in Route 2 would be to explore greener solvent alternatives.[24][25] |
Conclusion and Expert Recommendations
This comparative guide demonstrates that while multiple routes to this compound exist, their environmental performance varies dramatically.
-
The Malonic Ester Synthesis is a robust and well-understood method but is fundamentally inefficient from a green chemistry perspective. Its low atom economy and high PMI make it unsuitable for sustainable, large-scale production without significant process optimization that may not be feasible.
-
The Lewis Acid-Catalyzed [2+2] Cycloaddition represents a far superior strategy in principle. Its near-perfect atom economy and single-step design make it an inherently "greener" chemical transformation. The high E-Factor and PMI observed at the laboratory scale are primarily artifacts of purification and solvent use, which are highly optimizable during process scale-up.
For researchers and drug development professionals, the message is clear: prioritizing synthetic routes with high atom economy and fewer steps at the design phase is crucial for developing sustainable processes. While lab-scale metrics can be heavily influenced by purification, they provide a valuable baseline. The future of sustainable synthesis lies in adopting modern, catalytic, and atom-economical transformations like the [2+2] cycloaddition over classical, stoichiometric-reagent-heavy methods.
References
- 1. nbinno.com [nbinno.com]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atom economy - Wikipedia [en.wikipedia.org]
- 6. E Factor Measurement → Area → Sustainability [energy.sustainability-directory.com]
- 7. Welcome to www.sheldon.nl [sheldon.nl]
- 8. era-environmental.com [era-environmental.com]
- 9. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 10. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. online.fliphtml5.com [online.fliphtml5.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 18. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. studymind.co.uk [studymind.co.uk]
- 21. garph.co.uk [garph.co.uk]
- 22. youtube.com [youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Elucidating Reaction Mechanisms of Methyl Cyclobutanecarboxylate Using Isotopic Labeling
For researchers, synthetic chemists, and professionals in drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. The ability to control reaction pathways, predict outcomes, and design novel synthetic routes hinges on this fundamental knowledge. Methyl cyclobutanecarboxylate, a seemingly simple molecule, presents a fascinating case study in the complexities of carbocation rearrangements and the indispensable role of isotopic labeling in unraveling these intricate transformations. This guide provides an in-depth, comparative analysis of reaction mechanisms involving this compound, with a focus on how isotopic labeling studies provide definitive evidence to distinguish between competing mechanistic hypotheses.
The Imperative of Mechanistic Insight
The cyclobutane moiety is a key structural motif in numerous natural products and pharmaceutical agents. Its inherent ring strain can be strategically harnessed in synthetic chemistry to drive ring-opening or rearrangement reactions, providing access to diverse molecular architectures. However, reactions involving cyclobutylcarbinyl intermediates are notoriously prone to rearrangements, such as the Wagner-Meerwein rearrangement, which can lead to a mixture of products and complicate synthetic design.[1][2][3] Elucidating the precise mechanism of these rearrangements is paramount for achieving selectivity and high yields in chemical synthesis.
Isotopic labeling is a powerful technique for tracking the fate of individual atoms throughout a chemical reaction.[4][5][6] By selectively replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), we can follow its journey from reactant to product.[4][7] This allows for the unambiguous determination of bond-forming and bond-breaking events, providing a level of detail that is often unattainable through kinetic studies or product analysis alone.[5]
Core Principles of Isotopic Labeling in Mechanistic Studies
The fundamental premise of using isotopes to study reaction mechanisms is that the isotopic label acts as a spectator, not a participant that alters the reaction pathway.[5] While there are kinetic isotope effects to consider, for the purpose of tracking atomic connectivity, this assumption generally holds true. The most commonly employed stable isotopes in organic chemistry are Deuterium (²H) and Carbon-13 (¹³C).[4]
The workflow for an isotopic labeling study can be generalized as follows:
Caption: Generalized workflow for an isotopic labeling study.
The choice of isotope and its position in the starting material is critical and is dictated by the specific mechanistic question being addressed. The analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the workhorses for determining the location of the isotopic label in the product molecules.[4][8][9][10]
Case Study: Acid-Catalyzed Rearrangement of this compound
A classic example that highlights the power of isotopic labeling is the acid-catalyzed rearrangement of this compound. Treatment of this ester with a strong acid can lead to a variety of rearranged products, with the exact distribution depending on the reaction conditions. Let's consider a hypothetical scenario where the reaction yields a mixture of cyclopentyl and cyclohexyl derivatives. Two plausible mechanistic pathways can be envisioned, both proceeding through a cyclobutylcarbinyl cation intermediate.
Competing Mechanistic Hypotheses
Hypothesis A: Direct Ring Expansion. In this mechanism, the initial cyclobutylcarbinyl cation undergoes a direct 1,2-alkyl shift, leading to a cyclopentyl cation. Subsequent reactions of this cation would then lead to the observed products.
Hypothesis B: Ring Opening to a Primary Carbocation followed by Cyclization. This alternative pathway involves the ring-opening of the cyclobutylcarbinyl cation to a homoallylic primary carbocation. This intermediate could then undergo cyclization to form either a five- or six-membered ring.
To distinguish between these two possibilities, a ¹³C labeling experiment can be designed.
Experimental Design: Synthesis of Labeled this compound
The key to a successful labeling study is the unambiguous synthesis of the isotopically labeled starting material. For our case study, we will synthesize this compound with a ¹³C label at the carbonyl carbon.
Protocol for Synthesis of Methyl [carbonyl-¹³C]cyclobutanecarboxylate:
-
Starting Material: Commercially available cyclobutanecarboxylic acid and ¹³C-labeled methanol (¹³CH₃OH).
-
Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutanecarboxylic acid (1.0 eq) in an excess of ¹³CH₃OH.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by distillation.
-
Characterization: Confirm the structure and isotopic enrichment of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR spectrum should show a significantly enhanced signal for the carbonyl carbon.[11][12][13][14]
Predicted vs. Observed Isotopic Distribution
The power of this experiment lies in the distinct labeling patterns predicted by each hypothesis for the rearranged products.
Caption: Predicted labeling outcomes for competing mechanisms.
Analysis of Results:
Upon performing the acid-catalyzed rearrangement and analyzing the product mixture by ¹³C NMR and mass spectrometry, we can determine the precise location of the ¹³C label.
| Mechanistic Hypothesis | Predicted Location of ¹³C Label in Cyclopentyl Product |
| A: Direct Ring Expansion | Incorporated into the cyclopentyl ring |
| B: Ring Opening-Cyclization | Remaining in the ester group, exocyclic to the ring |
If the experimental data reveals that the ¹³C label is found within the cyclopentyl ring, this would provide strong evidence in favor of Hypothesis A . Conversely, if the label remains in the ester functionality, this would support Hypothesis B .
Broader Implications and Alternative Labeling Strategies
The principles outlined in this case study can be extended to a wide range of reactions involving this compound and other cyclobutane derivatives. For instance, deuterium labeling can be employed to probe the stereochemistry of rearrangements or to investigate the involvement of hydride shifts.[7][15] The synthesis of deuterated starting materials can often be achieved through methods such as catalytic deuteration or the use of deuterated reducing agents.[16][17][18]
Comparative Table of Isotopic Labeling Strategies:
| Isotope | Typical Application | Advantages | Disadvantages |
| ¹³C | Tracing carbon skeleton rearrangements | Provides direct evidence of bond formation/cleavage | Synthesis of labeled starting materials can be complex |
| ²H (D) | Probing stereochemistry, hydride shifts, and kinetic isotope effects | Readily available and relatively inexpensive starting materials | C-D bonds are slightly stronger than C-H bonds, which can lead to measurable kinetic isotope effects |
| ¹⁸O | Investigating reactions at carbonyl or hydroxyl groups | Can provide insights into ester hydrolysis and formation mechanisms | Requires specialized mass spectrometry techniques for analysis |
Conclusion
Isotopic labeling is an indispensable tool for the modern organic chemist.[19][20][21] As demonstrated with the case of this compound, it provides a rigorous and unambiguous method for distinguishing between competing reaction mechanisms.[5] By carefully designing labeling experiments and leveraging powerful analytical techniques such as NMR and mass spectrometry, researchers can gain a deep and predictive understanding of complex chemical transformations. This knowledge is not only crucial for academic advancement but also for the practical development of efficient and selective synthetic routes to valuable molecules in the pharmaceutical and materials science industries.
References
- 1. youtube.com [youtube.com]
- 2. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotopic labelling analysis using single cell mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D5AN00657K [pubs.rsc.org]
- 11. Carbon-13 NMR Spectra of Methylated Cyclobutanes and Ethyl Cyclobutanecarboxylates - Lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Isotopic labeling | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl Cyclobutanecarboxylate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl cyclobutanecarboxylate, ensuring the protection of personnel and the environment. By moving beyond a simple checklist, we delve into the causality behind these procedures, fostering a deeper understanding of safe laboratory practices.
Understanding the Compound: Safety and Physical Properties
Before initiating any disposal protocol, a thorough understanding of the chemical's properties is paramount. This compound is a flammable liquid and vapor, necessitating careful handling to mitigate fire risks.[1] While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with the appropriate precautions to avoid skin and eye contact, ingestion, and inhalation.[2]
A comprehensive summary of its key safety and physical data is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 765-85-5 | [3] |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 135 °C | [3] |
| Flash Point | Flammable liquid (Category 3) | [1] |
| Stability | Stable under normal conditions | [2][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [2][4] |
This table summarizes key data for quick reference. Always consult the Safety Data Sheet (SDS) for the most detailed information.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is governed by federal, state, and local regulations.[6][7] Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory for all laboratories generating hazardous waste.[6][8] The following protocol provides a self-validating system for its safe disposal.
Step 1: Waste Identification and Segregation
The "Why": The foundational principle of safe chemical waste management is accurate identification and segregation to prevent dangerous reactions.[9] Mixing incompatible wastes can lead to fires, explosions, or the generation of toxic gases.
Procedure:
-
Hazardous Waste Determination: Due to its flammability, this compound must be classified as a hazardous waste.[1][10][11] Specifically, it falls under the "ignitability" characteristic.[10]
-
Segregation: Keep this compound waste separate from other chemical waste streams, particularly strong oxidizing agents and bases.[5] Use dedicated and clearly labeled waste containers.[9][12]
Step 2: Proper Containerization and Labeling
The "Why": Secure and clearly labeled containers are critical for preventing leaks, spills, and accidental mixing of incompatible chemicals.[12] Proper labeling ensures that everyone in the laboratory, as well as waste disposal personnel, is aware of the container's contents and associated hazards.[9][13]
Procedure:
-
Container Selection: Use a chemically compatible container, such as the original product container or a designated hazardous waste container (e.g., a metal drum for flammable liquids).[14][15] Ensure the container is in good condition with a secure, tight-fitting lid.[13][14]
-
Labeling: Affix a hazardous waste label to the container.[9][15] The label must include:
Step 3: Accumulation and Storage
The "Why": Designated storage areas for hazardous waste minimize the risk of accidental spills and exposure to ignition sources.[10][13] Regulatory limits on accumulation time and quantity are in place to prevent the storage of large volumes of hazardous materials in a laboratory setting.
Procedure:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[10][13]
-
Safe Storage Conditions: Keep the SAA away from heat, sparks, open flames, and other ignition sources.[1][16] The area should be well-ventilated.[2]
-
Accumulation Limits: Do not exceed the 55-gallon limit for hazardous waste in an SAA.[10][13] Once a container is full, it must be moved to a central storage area within three days.[10][13]
Step 4: Arranging for Disposal
The "Why": Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[1][17] This ensures that the waste is managed in an environmentally sound manner and in compliance with all regulations.[13] It is illegal to dispose of flammable liquids down the drain or in the regular trash.[14][18]
Procedure:
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS department or using an online waste pickup request system.[10][13][15]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal.[19]
Emergency Procedures: Spill Management
The "Why": In the event of a spill, a prompt and appropriate response is crucial to minimize hazards to personnel and the laboratory environment.
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Control Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and electrical sparks.[16]
-
Containment and Cleanup: For small spills, use a spill kit with an inert absorbent material like vermiculite or sand.[16][20] Do not use combustible materials to absorb the spill.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when cleaning up a spill.[1][2]
-
Disposal of Cleanup Materials: All materials used to clean up the spill, including the absorbent and any contaminated PPE, must be disposed of as hazardous waste.[11]
Waste Minimization: A Proactive Approach
The "Why": Reducing the amount of hazardous waste generated is not only environmentally responsible but also cost-effective.
Best Practices:
-
Source Reduction: Order only the quantity of this compound needed for your experiments.[10][13]
-
Inventory Management: Maintain an accurate inventory of your chemicals to avoid ordering duplicates.[10][13]
-
Share Surplus: If you have excess, unexpired this compound, check if other labs in your institution can use it.[10][13]
-
Scale Reduction: When possible, reduce the scale of your experiments to minimize the volume of waste produced.[10][13]
Logical Decision-Making for Disposal
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 765-85-5 [chemicalbook.com]
- 4. fishersci.be [fishersci.be]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. odu.edu [odu.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. triumvirate.com [triumvirate.com]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. aaronchem.com [aaronchem.com]
- 18. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 19. epa.gov [epa.gov]
- 20. benchchem.com [benchchem.com]
Personal protective equipment for handling Methyl cyclobutanecarboxylate
A Researcher's Guide to Safely Handling Methyl Cyclobutanecarboxylate
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
This compound, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, requires diligent adherence to safety protocols to minimize exposure and mitigate potential risks.[1] One Safety Data Sheet (SDS) classifies it as a Category 3 flammable liquid and vapor, necessitating precautions against ignition sources.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following provides a detailed breakdown of the minimum required PPE for handling this compound.
Direct contact with chemical splashes can cause serious eye injury.
-
Procedure: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Preventing skin contact is crucial to avoid potential irritation.
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect against splashes and spills.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1]
-
Procedure: Ensure work is conducted in a well-ventilated area.[1][2] If you experience any respiratory irritation, or if you are working in an area with poor ventilation, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety department for specific guidance on respirator selection.
Visualizing Your PPE Workflow
To simplify the decision-making process for appropriate PPE selection when handling this compound, the following workflow diagram is provided.
Caption: A workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
Beyond personal protection, a comprehensive safety plan includes procedures for handling, storage, and disposal.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area and avoid contact with skin, eyes, or clothing.[1][2] Avoid ingestion and inhalation.[1][2] Keep the container tightly closed when not in use.[1]
-
Storage: Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed to prevent evaporation and contamination.[1]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Clean-up: Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Chemical waste must be disposed of in accordance with institutional and local regulations.
-
Procedure: Dispose of this compound and any contaminated materials in a designated chemical waste container. Do not pour down the drain. Ensure the waste container is properly labeled with the chemical name and associated hazards.
Summary of Safety Information
| Hazard Class | Personal Protective Equipment | Handling Precautions | Storage |
| Flammable Liquid (Category 3) | Safety Goggles, Nitrile Gloves, Lab Coat | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat and ignition sources. | Store in a cool, dry, well-ventilated area. Keep container tightly closed. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
